2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde
Description
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Properties
IUPAC Name |
2-(4-hydroxyphenyl)-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-5-8-6-14-10(11-8)7-1-3-9(13)4-2-7/h1-6,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXXZLBEEWCVAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674291 | |
| Record name | 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-87-5 | |
| Record name | 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde
Abstract: This guide provides a comprehensive technical overview for the synthesis of 2-(4-hydroxyphenyl)thiazole-4-carbaldehyde (CAS No. 885278-87-5), a valuable heterocyclic intermediate in pharmaceutical and materials science research.[1][2][3][4] The document delineates a robust and efficient synthetic strategy, grounded in the principles of the Hantzsch thiazole synthesis. We will explore the causal chemistry behind the chosen pathway, provide detailed, self-validating experimental protocols for the synthesis of key precursors and the final target molecule, and present a full characterization profile. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecular scaffold.
Strategic Imperative: The Significance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[5][6][7] Its unique electronic properties and ability to engage in various non-covalent interactions make it a "privileged scaffold" in drug design. Molecules incorporating this moiety exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[8][9][10][11] Several clinically approved drugs, such as the anticancer agent Dasatinib and the Vitamin B1 (Thiamine), feature a thiazole core, underscoring its therapeutic relevance.[5][9][12][13]
The target molecule, this compound, is a particularly versatile building block.[2] The hydroxyphenyl group provides a site for further functionalization and can participate in crucial hydrogen bonding with biological targets. The carbaldehyde group is a reactive handle for a multitude of chemical transformations, including reductive amination, Wittig reactions, and condensations, enabling the construction of complex molecular architectures and chemical libraries for drug discovery.[2]
Retrosynthetic Analysis and Chosen Pathway
A logical and convergent approach to this compound is centered around the well-established Hantzsch thiazole synthesis. This reaction constructs the thiazole ring in a single, high-yielding step from a thioamide and an α-halocarbonyl compound.[14][15][16]
Our retrosynthetic disconnection of the target molecule identifies two key synthons: 4-hydroxythiobenzamide and 2-chloro-3-oxopropanal .
Caption: Retrosynthetic analysis via Hantzsch synthesis.
This strategy is superior to a post-synthetic formylation (e.g., Vilsmeier-Haack reaction) of a pre-formed 2-(4-hydroxyphenyl)thiazole ring.[17][18] The direct Hantzsch approach offers greater atom economy and avoids potential challenges with regioselectivity and harsh reaction conditions that could lead to side reactions on the electron-rich hydroxyphenyl moiety.
Experimental Section: Synthesis Protocols
Part A: Preparation of Key Intermediate: 4-Hydroxythiobenzamide
The synthesis of 4-hydroxythiobenzamide is the critical first step. While several methods exist, such as the thionation of 4-hydroxybenzamide with Lawesson's reagent or phosphorus pentasulfide, the route starting from 4-cyanophenol offers high yields and utilizes readily available, cost-effective materials.[19][20] The following protocol is adapted from established procedures involving the reaction of a nitrile with a sulfur source.[19][21]
Rationale for Method Selection: This pathway avoids the use of noxious and moisture-sensitive thionating agents like P₄S₁₀. The use of sodium hydrosulfide in an aqueous medium represents a greener and more scalable approach for industrial applications.[19][21]
Experimental Protocol: Synthesis of 4-Hydroxythiobenzamide
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 4-cyanophenol (11.9 g, 0.1 mol) and sodium hydrosulfide hydrate (NaSH·xH₂O, ~70%, 9.6 g, ~0.12 mol).
-
Solvent Addition: Add 100 mL of distilled water and 20 mL of ethanol to the flask.
-
Reaction Execution: Stir the mixture at room temperature for 30 minutes. Subsequently, heat the mixture to a gentle reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature in an ice bath. Carefully neutralize the solution to a pH of 5-7 by the dropwise addition of 2 M hydrochloric acid (HCl). A yellow precipitate will form.
-
Purification: Filter the resulting solid using a Büchner funnel, wash the filter cake thoroughly with cold distilled water (2 x 50 mL), and dry under vacuum at 60-70 °C for 12 hours.
-
Characterization: The final product is obtained as a yellow solid. Expected yield: 13.0-14.5 g (85-95%). Melting point: 192-194 °C.[22]
Part B: Core Synthesis of this compound
This core reaction utilizes the Hantzsch thiazole synthesis, a robust cyclocondensation reaction.[14][15]
Mechanism of the Hantzsch Thiazole Synthesis
The reaction proceeds through a well-defined mechanism. First, the nucleophilic sulfur atom of the 4-hydroxythiobenzamide attacks the α-carbon of 2-chloro-3-oxopropanal in an Sₙ2 reaction, displacing the chloride ion. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon of the aldehyde. The final step is a dehydration of the resulting thiazoline intermediate, driven by the formation of the stable, aromatic thiazole ring.[23]
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocol: Hantzsch Synthesis
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxythiobenzamide (7.65 g, 0.05 mol) in 100 mL of absolute ethanol.
-
Reagent Addition: To this solution, add 2-chloro-3-oxopropanal (5.3 g, 0.05 mol) dropwise at room temperature with vigorous stirring. Note: 2-chloro-3-oxopropanal is a reactive reagent and should be handled with care in a well-ventilated fume hood.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. A solid product may precipitate. If not, slowly add the reaction mixture to 300 mL of ice-cold water while stirring.
-
Neutralization: Adjust the pH of the aqueous suspension to ~7 using a saturated sodium bicarbonate (NaHCO₃) solution.
-
Purification: Filter the precipitated yellow solid, wash with copious amounts of cold water, and then a small amount of cold ethanol. For higher purity, the crude product can be recrystallized from an ethanol/water mixture or purified by silica gel column chromatography.[24] Dry the final product under vacuum.
Caption: Experimental workflow for the core synthesis.
Product Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| CAS Number | 885278-87-5 | [1][3] |
| Molecular Formula | C₁₀H₇NO₂S | [1][2][3] |
| Molecular Weight | 205.24 g/mol | [2][3] |
| Appearance | Yellow Solid | [2] |
| Purity | ≥ 98% (by HPLC) | [2] |
| Storage Conditions | Store at 0-8 °C, protected from light | [2] |
| ¹H NMR (DMSO-d₆) | δ ~9.9 (s, 1H, -CHO), δ ~8.4 (s, 1H, thiazole-H), δ 7.8-7.9 (d, 2H, Ar-H), δ 6.8-6.9 (d, 2H, Ar-H), phenolic -OH variable | Predicted |
| IR (KBr, cm⁻¹) | ~3300-3100 (O-H stretch), ~1680 (C=O stretch, aldehyde), ~1600, 1510 (C=C, C=N stretch) | Predicted |
| MS (ESI+) | m/z 206.02 [M+H]⁺ | Calculated |
Conclusion and Outlook
This guide has detailed a reliable and efficient synthetic route to this compound, a compound of significant interest to the scientific community. By leveraging the classic Hantzsch thiazole synthesis, this protocol provides a high-yield pathway from readily available starting materials. The strategic importance of the thiazole core in modern drug discovery cannot be overstated, with applications spanning oncology, infectious diseases, and inflammatory conditions.[25][26][27][28] The title compound, with its dual functionality, serves as an ideal platform for the development of novel therapeutics and advanced materials. The methodologies and rationale presented herein are designed to be robust and reproducible, empowering researchers to access this valuable chemical entity for their discovery programs.
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Chemical properties of 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde
An In-Depth Technical Guide to 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of the Thiazole Scaffold
In the landscape of modern medicinal chemistry and materials science, the thiazole ring stands out as a "privileged scaffold." Its unique electronic properties, capacity for hydrogen bonding, and rigid planar structure make it a cornerstone in the design of novel therapeutic agents and functional materials.[1][2] This guide focuses on a particularly valuable derivative: This compound . This molecule is not merely a chemical entity; it is a versatile platform, integrating three key functional groups—a phenolic hydroxyl, a thiazole core, and an aldehyde—each conferring distinct reactivity and potential for molecular elaboration.
This document is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of this compound, moving from its fundamental properties to its synthesis, reactivity, and applications. The insights herein are designed to be practical, explaining not just the "what" but the "why" behind its chemical behavior and strategic utility.
Part 1: Core Physicochemical and Structural Characteristics
Understanding the fundamental properties of this compound is the first step toward its effective utilization. The molecule's structure is a deliberate convergence of functionalities that dictate its physical behavior and chemical reactivity.
Molecular Identity
The compound consists of a central thiazole ring substituted at the 2-position with a 4-hydroxyphenyl group and at the 4-position with a formyl (carbaldehyde) group. This arrangement is crucial for its biological and chemical activities.
-
IUPAC Name: 2-(4-hydroxyphenyl)-1,3-thiazole-4-carbaldehyde
Physicochemical Data Summary
Quantitative data provides a baseline for experimental design, including reaction setup, purification, and formulation.
| Property | Value | Source |
| Molecular Weight | 205.24 g/mol | [4][5] |
| Physical Form | Off-White Solid | [4] |
| Purity (Typical) | ≥96% | [4] |
| InChI Key | HAXXZLBEEWCVAX-UHFFFAOYSA-N | [3][4] |
Part 2: Synthesis Pathway and Mechanistic Insights
The construction of the 2,4-disubstituted thiazole core is most reliably achieved via the Hantzsch Thiazole Synthesis . This classic condensation reaction offers a robust and high-yielding route. Understanding the mechanism is key to optimizing conditions and adapting the synthesis for related analogs.
Recommended Synthetic Protocol: Hantzsch Condensation
This protocol details the synthesis from 4-hydroxythiobenzamide and an appropriate α-haloketone equivalent.
Objective: To synthesize this compound.
Materials:
-
4-hydroxythiobenzamide
-
3-bromo-2-oxopropanal (or a suitable protected precursor)
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Standard reflux and purification apparatus
Step-by-Step Methodology:
-
Nucleophilic Attack (S→C):
-
In a round-bottom flask, dissolve 4-hydroxythiobenzamide (1.0 eq) in absolute ethanol. The choice of ethanol is critical as it effectively solubilizes the thioamide without interfering with the reaction.
-
Add 3-bromo-2-oxopropanal (1.1 eq). The slight excess of the electrophile ensures complete consumption of the starting thioamide.
-
The reaction commences with the nucleophilic sulfur of the thioamide attacking the α-carbon of the bromoketone, displacing the bromide ion. This is the initial S-alkylation step.
-
-
Cyclization and Dehydration:
-
Gently heat the mixture to reflux (~78°C). The thermal energy provided is essential to overcome the activation barrier for the subsequent intramolecular cyclization.
-
During reflux, the nitrogen atom of the thioamide intermediate performs a nucleophilic attack on the carbonyl carbon, forming a five-membered heterocyclic intermediate (a thiazoline).
-
This intermediate readily undergoes acid- or base-catalyzed dehydration to form the stable, aromatic thiazole ring. The driving force for this step is the formation of the thermodynamically stable aromatic system.
-
-
Work-up and Purification:
-
After 4-6 hours (monitor by TLC), cool the reaction mixture to room temperature.
-
Slowly add a saturated solution of sodium bicarbonate to neutralize any HBr formed during the reaction, preventing potential side reactions or degradation.
-
The product often precipitates upon cooling or neutralization. Collect the crude solid by vacuum filtration.
-
Recrystallize the crude product from an ethanol/water mixture to yield the pure this compound as an off-white solid.
-
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the Hantzsch synthesis.
Caption: Hantzsch thiazole synthesis workflow.
Part 3: Chemical Reactivity - A Tri-Functional Analysis
The synthetic utility of this molecule stems from the distinct reactivity of its three functional groups. This allows for selective chemical modifications to build molecular complexity.
The Aldehyde Group: A Gateway to Derivatization
The aldehyde at the C4 position is the most versatile handle for synthetic transformations. It is an electrophilic center, susceptible to nucleophilic attack, and can be readily oxidized or reduced.
-
Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base (like piperidine) to form α,β-unsaturated systems. This is a classic C-C bond-forming reaction.
-
Reductive Amination: A two-step or one-pot reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) to form secondary or tertiary amines, respectively. This is a cornerstone of medicinal chemistry for introducing diverse amine functionalities.
-
Wittig Reaction: Reacts with phosphorus ylides to convert the aldehyde into an alkene, offering precise control over the formation of C=C bonds.
-
Oxidation: Can be easily oxidized to the corresponding carboxylic acid using agents like potassium permanganate (KMnO₄) or Jones reagent. This acid can then be converted to esters or amides.
-
Reduction: Can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).
Reactivity Map of the Aldehyde Functionality
Caption: Key synthetic transformations of the aldehyde group.
The Phenolic Hydroxyl Group
The hydroxyl group on the phenyl ring is a weak acid and a nucleophile. Its reactivity allows for modification of the phenyl portion of the molecule.
-
O-Alkylation (Williamson Ether Synthesis): Deprotonation with a mild base (e.g., K₂CO₃) followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide) yields the corresponding ether. This is useful for improving properties like lipophilicity or blocking the hydrogen-bonding capability of the phenol.
-
Esterification: Reaction with an acid chloride or anhydride in the presence of a base (like pyridine) forms a phenyl ester. This can serve as a prodrug strategy or protect the hydroxyl group during other transformations.
The Thiazole Ring
The thiazole ring itself is relatively stable due to its aromaticity. However, it can undergo electrophilic substitution, although it is less reactive than benzene. The C5 position is the most likely site for electrophilic attack. The ring's primary role is often as a rigid, bio-isosterically relevant scaffold that correctly orients the other functional groups for biological interactions.[1]
Part 4: Applications in Drug Discovery and Materials Science
The this compound scaffold is a recurring motif in compounds with significant biological activity. Its derivatives have been explored for a wide range of therapeutic targets.[6]
-
Anticancer Agents: Thiazole-containing compounds are well-represented in anticancer research.[2] They have been shown to act as inhibitors of various kinases and other enzymes involved in cell proliferation and angiogenesis.[7] The hydroxyphenyl group can mimic tyrosine and interact with ATP-binding sites, while the rest of the molecule can be elaborated to achieve selectivity and potency.
-
Antimicrobial and Antiviral Agents: The thiazole nucleus is a key component in numerous antimicrobial drugs.[8][9] Derivatives of this scaffold can be synthesized and screened for activity against various bacterial and fungal strains.[10]
-
Fluorescent Probes and Materials: The conjugated π-system spanning the hydroxyphenyl and thiazole rings gives the molecule interesting photophysical properties.[6] This makes it a promising starting point for developing fluorescent sensors for detecting specific biomolecules or for use in organic light-emitting diodes (OLEDs).[6]
Part 5: Spectroscopic Elucidation
Confirming the structure of the synthesized compound is a critical, self-validating step in any protocol. A combination of NMR, IR, and Mass Spectrometry provides an unambiguous structural assignment.[11][12]
Predicted Spectroscopic Data
| Technique | Expected Observations | Rationale |
| ¹H NMR | ~9.9-10.1 ppm (s, 1H): Aldehyde proton.~8.2-8.4 ppm (s, 1H): Thiazole C5-H.~7.7-7.9 ppm (d, 2H): Aromatic protons ortho to the thiazole.~6.9-7.1 ppm (d, 2H): Aromatic protons ortho to the hydroxyl group.~5.0-6.0 ppm (br s, 1H): Phenolic -OH proton (exchangeable with D₂O). | Chemical shifts are dictated by electronic environment. The aldehyde proton is highly deshielded. The thiazole proton is in an electron-deficient ring. The phenyl protons show a characteristic AA'BB' splitting pattern. The phenolic proton shift is variable and concentration-dependent. |
| ¹³C NMR | ~185-190 ppm: Aldehyde carbonyl carbon.~160-170 ppm: Thiazole C2 and Phenolic C-OH.~115-150 ppm: Remaining aromatic and thiazole carbons. | Carbonyl carbons are highly downfield. Carbons attached to heteroatoms (N, S, O) are also significantly deshielded. |
| FT-IR | ~3100-3400 cm⁻¹ (broad): O-H stretch of the phenol.~2820 & 2720 cm⁻¹: C-H stretches of the aldehyde (Fermi doublet).~1680-1700 cm⁻¹ (strong): C=O stretch of the aldehyde.~1500-1600 cm⁻¹: C=C and C=N stretches of the aromatic/thiazole rings. | Each functional group has a characteristic vibrational frequency. The broadness of the O-H band indicates hydrogen bonding. The aldehyde C=O stretch is a strong, sharp peak.[13] |
| Mass Spec (EI) | [M]⁺ at m/z = 205: Molecular ion peak.[M-1]⁺ at m/z = 204: Loss of the aldehyde hydrogen.[M-29]⁺ at m/z = 176: Loss of the formyl radical (•CHO). | Mass spectrometry confirms the molecular weight and provides structural information through characteristic fragmentation patterns.[14] |
Conclusion
This compound is far more than a simple organic molecule. It is a strategically designed building block that offers chemists a reliable synthetic starting point and a versatile platform for derivatization. Its inherent trifunctional nature allows for selective and diverse chemical modifications, making it an invaluable tool in the quest for new pharmaceuticals and advanced materials. The robust synthetic route, predictable reactivity, and proven relevance in biologically active compounds ensure its continued importance in research and development.
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Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation - RSC Publishing. (URL: [Link])
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A Comprehensive Guide to the Structural Elucidation of 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde
Abstract
This technical guide provides an in-depth, methodology-driven exploration of the structural elucidation of 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural lists to explain the scientific rationale behind the analytical choices, ensuring a robust and verifiable characterization process. We will detail the logical workflow from synthesis to spectroscopic analysis, integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to build a conclusive structural proof. Each section includes field-proven protocols and data interpretation strategies, grounded in authoritative references.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to its ability to engage in hydrogen bonding and π-stacking interactions.[2][3] The title compound, this compound (Molecular Formula: C₁₀H₇NO₂S, Molecular Weight: 205.24 g/mol ), is a valuable synthetic intermediate.[4][5] Its constituent parts—a phenolic group, a thiazole core, and an aldehyde function—provide multiple points for modification, making it a versatile building block for developing novel therapeutic agents, particularly in oncology and anti-inflammatory research, as well as fluorescent probes for biochemical assays.[1]
Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug development where structure-activity relationships are paramount. This guide establishes a self-validating system for elucidating the structure of this molecule, ensuring scientific integrity from bench to publication.
Caption: Molecular structure of this compound.[6]
Synthesis and Purification: The Hantzsch Thiazole Synthesis
The most common and efficient route to this class of compounds is the Hantzsch thiazole synthesis, first described in 1887.[7] This reaction involves the condensation of an α-haloketone (or α-haloaldehyde) with a thioamide.[2][8]
Causality of Reagent Selection:
-
4-hydroxythiobenzamide: This reagent provides the 2-(4-hydroxyphenyl) portion and the sulfur and nitrogen atoms (at positions 1 and 3, respectively) of the thiazole ring.
-
3-bromo-2-oxopropanal (or a suitable equivalent): This α-haloaldehyde provides the remaining carbon atoms (C4 and C5) and the aldehyde functionality at the C4 position.
The reaction proceeds via an initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[9]
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve 4-hydroxythiobenzamide (1.0 eq) in ethanol.
-
Reagent Addition: Add 3-bromo-2-oxopropanal (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction Progression: Heat the mixture to reflux (approx. 78 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 50:50 ethyl acetate/hexane mobile phase.[8]
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing a dilute sodium bicarbonate (NaHCO₃) solution to neutralize any excess acid.
-
Isolation: The product, being poorly soluble, will often precipitate.[8] Collect the crude solid by vacuum filtration, washing the filter cake with cold water.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound as an off-white or pale yellow solid.
The Elucidation Workflow: A Multi-Pronged Spectroscopic Approach
Structural elucidation is a process of assembling a molecular puzzle. We use multiple, complementary techniques to build a complete picture, where each piece of data validates the others.
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The Multifaceted Biological Activities of 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde: A Technical Guide for Drug Discovery Professionals
Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry
The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, is a cornerstone in the architecture of numerous biologically active molecules.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a "privileged structure" in medicinal chemistry, frequently appearing in FDA-approved drugs. Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] This guide focuses on a specific, yet highly promising derivative: 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde . This compound serves not only as a critical intermediate in the synthesis of more complex pharmaceuticals but also possesses inherent biological activities worthy of investigation.[5] Its structure, featuring a reactive carbaldehyde group and a phenolic hydroxyl group, presents multiple avenues for chemical modification and interaction with biological targets.[5] This document provides an in-depth exploration of the known and potential biological activities of this compound, offering a technical resource for researchers in drug discovery and development.
Anticancer Potential: Targeting the Hallmarks of Malignancy
Thiazole-containing compounds have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[3][6][7] The 2-(4-hydroxyphenyl)thiazole moiety is a recurring structural feature in compounds designed as potent antitumor agents.[3]
Putative Mechanisms of Action
The anticancer activity of thiazole derivatives is often attributed to their ability to inhibit key signaling pathways involved in cancer progression. While direct studies on this compound are emerging, the activities of closely related analogs suggest several potential mechanisms:
-
Kinase Inhibition: Many thiazole derivatives act as inhibitors of protein kinases, which are crucial regulators of cell growth and proliferation.[4][8] For instance, Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy, features a thiazole core.[4] The 2-(4-hydroxyphenyl)thiazole scaffold can be envisioned to fit into the ATP-binding pocket of various kinases, disrupting their function and halting downstream signaling cascades.
-
Induction of Apoptosis: Thiazole-containing molecules have been shown to induce programmed cell death (apoptosis) in cancer cells.[6][9] This can occur through the activation of caspases and modulation of Bcl-2 family proteins. The phenolic hydroxyl group on the phenyl ring of this compound could play a role in interacting with protein residues to trigger apoptotic pathways.
-
Tubulin Polymerization Inhibition: Some thiazole derivatives exert their anticancer effects by interfering with microtubule dynamics, a critical process for cell division.[10] By inhibiting tubulin polymerization, these compounds can arrest the cell cycle and lead to cell death.
Experimental Workflow: In Vitro Anticancer Activity Assessment
The following diagram outlines a standard workflow for evaluating the anticancer potential of a test compound like this compound.
Caption: Workflow for Anticancer Activity Evaluation.
Protocol: MTT Assay for Cell Viability
This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the compound dilutions and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.[6]
Data Presentation: Cytotoxicity of Thiazole Derivatives
The following table summarizes hypothetical IC50 values for this compound and a reference drug against various cancer cell lines, illustrating how data from an MTT assay would be presented.
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HepG2 (Liver) IC50 (µM) |
| This compound | 15.2 | 22.5 | 18.9 |
| Doxorubicin (Reference) | 0.8 | 1.2 | 1.0 |
Antimicrobial Activity: Combating Pathogenic Microorganisms
The thiazole nucleus is a common feature in many antimicrobial agents.[11][12] Derivatives of thiazole have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[13][14]
Potential Mechanisms of Antimicrobial Action
The antimicrobial efficacy of thiazole compounds can be attributed to various mechanisms, including:
-
Enzyme Inhibition: Thiazoles can inhibit essential microbial enzymes. For example, some derivatives are known to target DNA gyrase and dihydrofolate reductase (DHFR), enzymes crucial for bacterial DNA replication and metabolism.[15]
-
Disruption of Cell Wall Synthesis: The structural integrity of the bacterial cell wall is a prime target for antibiotics. Thiazole-containing compounds can interfere with the enzymes involved in peptidoglycan synthesis.
-
Inhibition of Biofilm Formation: Biofilms are communities of microorganisms encased in a self-produced matrix, which confers resistance to antibiotics. Some thiazole derivatives have demonstrated the ability to inhibit biofilm formation, rendering the bacteria more susceptible to conventional treatments.[16]
Experimental Workflow: Antimicrobial Susceptibility Testing
This diagram illustrates a typical workflow for assessing the antimicrobial properties of a test compound.
Caption: Inhibition of the NF-κB Inflammatory Pathway.
Conclusion and Future Directions
This compound is a versatile molecule with significant potential in drug discovery. Its structural features suggest a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. While it serves as a valuable synthetic intermediate, its intrinsic bioactivity warrants further investigation. Future research should focus on detailed mechanistic studies to elucidate its specific molecular targets and pathways of action. Structure-activity relationship (SAR) studies, involving the chemical modification of the carbaldehyde and hydroxyl groups, could lead to the development of more potent and selective therapeutic agents. The information presented in this guide provides a solid foundation for researchers to explore the full therapeutic potential of this promising thiazole derivative.
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Preliminary Screening of 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the preliminary in vitro screening of 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. The thiazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. This document outlines a strategic, tiered approach to efficiently evaluate the therapeutic potential of this specific molecule. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer insights into data interpretation and potential pitfalls. The objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating workflow to ascertain the bioactivity profile of this compound and guide subsequent hit-to-lead optimization efforts.
Introduction: The Thiazole Scaffold and Therapeutic Promise
The thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms, recognized as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities.[2][3] Thiazole derivatives have been successfully developed as anticancer, antifungal, antibacterial, and anti-inflammatory agents.[3][4] The subject of this guide, this compound, incorporates this key heterocycle, suggesting its potential as a valuable starting point for drug discovery programs. The presence of a hydroxyphenyl group and a reactive carbaldehyde moiety further enhances its potential for forming crucial interactions with biological macromolecules and for serving as a versatile synthetic intermediate.[5]
This guide will systematically outline a preliminary screening cascade designed to efficiently probe the cytotoxic, anti-inflammatory, and antimicrobial potential of this compound.
Foundational Assessment: Physicochemical Characterization
Before embarking on biological screening, a fundamental understanding of the compound's physicochemical properties is paramount to ensure data integrity and reproducibility.
Compound Identity and Purity Confirmation
The identity and purity of the test compound must be rigorously confirmed. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be employed to verify the structure and assess purity, which should ideally be >95%.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 885278-87-5 | [6] |
| Molecular Formula | C₁₀H₇NO₂S | [7] |
| Molecular Weight | 205.24 g/mol | [8] |
| Appearance | Off-White Solid | [9] |
Solubility Assessment
Poor aqueous solubility is a common cause of unreliable results in in vitro assays and can mask the true activity of a compound.[1] Therefore, determining the kinetic solubility of this compound in relevant assay buffers is a critical first step.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution into the primary assay buffer (e.g., phosphate-buffered saline, PBS, or cell culture medium).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation.
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.
-
Data Analysis: The concentration at which a significant increase in turbidity is observed represents the kinetic solubility limit. A desirable solubility for initial screening is generally considered to be >60 µg/mL.[7]
A Tiered Screening Cascade for Bioactivity Profiling
A tiered or cascaded approach to screening is essential for efficient decision-making, allowing for the rapid elimination of inactive compounds and the prioritization of promising hits.[10][11]
Figure 1: A proposed tiered screening cascade for this compound.
Tier 1: Broad-Spectrum Primary Screening
The initial tier aims to identify any significant biological activity across three key therapeutic areas.
The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) into 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.[12]
-
Compound Treatment: Treat the cells with this compound at a single, high concentration (e.g., 50 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability (e.g., >50%) warrants progression to Tier 2.
The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common primary screen for anti-inflammatory activity.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[14]
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.[14]
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Cytotoxicity Check: Concurrently, perform an MTT assay on the remaining cells to ensure that the observed NO inhibition is not due to cytotoxicity.[14]
-
Data Analysis: Significant inhibition of NO production without accompanying cytotoxicity indicates potential anti-inflammatory activity.
The minimum inhibitory concentration (MIC) assay is the gold standard for determining the antimicrobial potency of a compound.[9][15]
-
Inoculum Preparation: Prepare a standardized inoculum of test microorganisms (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) according to CLSI or EUCAST guidelines.
-
Serial Dilution: In a 96-well plate containing appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth), perform two-fold serial dilutions of the test compound.[5]
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]
Tier 2: Hit Confirmation and Potency Determination
Compounds demonstrating activity in Tier 1 are advanced to this stage for confirmation and quantitative assessment of their potency.
For compounds showing significant cytotoxicity, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀).
This protocol follows the same steps as the MTT assay described in 3.1.1, with the key difference being that the cells are treated with a range of concentrations of the test compound (typically 8-10 concentrations in a semi-log dilution series). The resulting data are plotted as percent viability versus compound concentration, and the IC₅₀ value is calculated using non-linear regression analysis.
To rule out assay-specific artifacts (e.g., interference with the MTT reduction process), it is crucial to confirm cytotoxicity using an orthogonal method.[16] The Sulforhodamine B (SRB) assay, which measures total protein content, is an excellent alternative.[12]
For compounds that inhibit NO production, their effect on key inflammatory enzymes like COX-1 and COX-2 should be evaluated. Commercially available kits are often used for this purpose.[17][18] This assay helps to determine if the compound acts as a non-selective or selective COX inhibitor, providing early mechanistic insight.
Tier 3: Preliminary Mechanism of Action (MoA) Studies
For confirmed, potent hits, preliminary MoA studies can provide valuable information to guide further development.
Many anticancer agents induce programmed cell death (apoptosis). This can be assessed by measuring the activity of key executioner caspases (e.g., caspase-3/7).
Flow cytometry analysis of cells stained with a DNA-intercalating dye (e.g., propidium iodide) can reveal if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M), which is a common mechanism for antiproliferative drugs.[12]
Figure 2: A generalized workflow for the described in vitro assays.
Mitigating Risks: Identifying False Positives
High-throughput screening is susceptible to false positives arising from compound interference with the assay technology.[19][20] It is crucial to be aware of and control for these artifacts.
-
Compound Aggregation: At high concentrations, some compounds form aggregates that can non-specifically inhibit enzymes. Including a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can often mitigate this.[21]
-
Redox Activity: Compounds that are redox-active can interfere with assays that rely on redox-based endpoints, such as the MTT assay. Cross-validation with a non-redox-based assay (like SRB) is essential.[19]
-
Fluorescence Interference: If using fluorescence-based readouts, it is necessary to pre-screen the compound for intrinsic fluorescence at the excitation and emission wavelengths of the assay to avoid false signals.
Conclusion and Future Directions
This guide presents a structured and logical approach for the preliminary in vitro screening of this compound. By employing a tiered cascade that begins with broad primary screening and progresses to hit confirmation and preliminary mechanism of action studies, researchers can efficiently and cost-effectively evaluate the therapeutic potential of this compound. The emphasis on foundational physicochemical characterization and the awareness of potential screening artifacts are integral to generating high-quality, reliable data. Positive outcomes from this screening cascade will provide a strong rationale for initiating medicinal chemistry efforts to optimize the compound's potency, selectivity, and drug-like properties, ultimately paving the way for more advanced preclinical development.
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In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025, January 15). IntechOpen. Retrieved January 19, 2026, from [Link]
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Thiazoles exhibit a wide range of biological activities and therefore represent useful and attractive building blocks. (2022, November 3). PMC. Retrieved January 19, 2026, from [Link]
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IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2017, September 1). Semantic Scholar. Retrieved January 19, 2026, from [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Target Review. Retrieved January 19, 2026, from [Link]
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(PDF) Guideline for anticancer assays in cells. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Bio-protocol. Retrieved January 19, 2026, from [Link]
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The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum. Retrieved January 19, 2026, from [Link]
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Screening Cascade Development Services. (n.d.). Concept Life Sciences. Retrieved January 19, 2026, from [Link]
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Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). PMC. Retrieved January 19, 2026, from [Link]
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Discovery solubility measurement and assessment of small molecules with drug development in mind. (2025, August 5). ResearchGate. Retrieved January 19, 2026, from [Link]
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Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. (n.d.). Scilit. Retrieved January 19, 2026, from [Link]
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IN-VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved January 19, 2026, from [Link]
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Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. (n.d.). PMC. Retrieved January 19, 2026, from [Link]
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In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (n.d.). Academic Journals. Retrieved January 19, 2026, from [Link]
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Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020, April 9). PMC. Retrieved January 19, 2026, from [Link]
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A novel cascade approach to extract bioactive compounds from officinal herbs. (n.d.). BIA. Retrieved January 19, 2026, from [Link]
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In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). PMC. Retrieved January 19, 2026, from [Link]
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(PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. (2020, October 2). Sci. Pharm. Retrieved January 19, 2026, from [Link]
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Synthesis, Characterization and Biological Evaluation of Some Schiff's Base from 2-Amino Thiazole with Indole-3-Carbadehyde. (n.d.). JOCPR. Retrieved January 19, 2026, from [Link]
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Methodological & Application
Application Note & Protocol: Leveraging 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde in Cellular and Biochemical Assays
Abstract
2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde is a versatile heterocyclic compound increasingly recognized for its utility in drug discovery and biochemical research. Its structure, featuring a thiazole core, a reactive carbaldehyde group, and a hydroxyphenyl moiety, makes it an ideal scaffold for developing novel therapeutics and a functional unit for designing advanced chemical probes.[1][2] The thiazole ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, and is known to interact with various biological targets.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound in common assays. We detail its physicochemical properties, handling procedures, and provide step-by-step protocols for its use in both anticancer cytotoxicity screening and as a basis for developing novel fluorometric assays.
Introduction: A Multifunctional Scaffold
This compound (HPTC) has emerged as a compound of significant interest due to its intrinsic biological relevance and chemical versatility. It serves as a key intermediate in the synthesis of more complex molecules targeting cancer and inflammation.[1] Derivatives of the thiazole scaffold have been successfully developed as potent inhibitors of critical signaling proteins like c-Met kinase and PI3K/mTOR.[2][4]
Beyond its role as a synthetic building block, the compound's inherent photophysical properties suggest its potential in the development of fluorescent probes.[1] The electronic interplay between the hydroxyphenyl group and the thiazole-4-carbaldehyde system can be modulated by chemical reactions at the aldehyde, potentially leading to "turn-on" fluorescent responses suitable for sensing applications.[5][6] This dual utility—as a bioactive scaffold and a pro-fluorescent reporter—makes HPTC a valuable tool for a wide range of experimental paradigms.
Physicochemical Properties & Handling
Proper handling and preparation of HPTC are paramount for reproducible and accurate experimental results. The compound is typically a yellow or off-white solid.[1]
| Property | Value | Source |
| CAS Number | 885278-87-5 | [7] |
| Molecular Formula | C₁₀H₇NO₂S | [7][8] |
| Molecular Weight | 205.24 g/mol | [7] |
| Appearance | Yellow to Off-White Solid | [1] |
| Purity | ≥96-98% (Assay dependent) | [1] |
| Storage | Store at 0-8 °C, protected from light | [1][9] |
Preparation of Stock Solutions
Rationale: A concentrated, stable stock solution is essential for accurate serial dilutions and to minimize the final concentration of the solvent in the assay, thereby avoiding solvent-induced artifacts. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing power for organic molecules and compatibility with most biological assays at low final concentrations (<0.5%).
-
Solvent Selection: Use anhydrous, cell-culture grade DMSO.
-
Calculation: To prepare a 10 mM stock solution, dissolve 2.05 mg of HPTC (MW 205.24) in 1 mL of DMSO. Adjust quantities as needed.
-
Procedure:
-
Weigh the required amount of HPTC powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO.
-
Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Centrifuge briefly to collect the solution at the bottom of the tube.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. Under these conditions, the stock solution is stable for several months.
Protocol I: In Vitro Anticancer Activity (MTT Assay)
This protocol describes the use of HPTC as a test compound to evaluate its cytotoxic effects on a cancer cell line (e.g., MCF-7, HepG2) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11] This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.
Materials
-
HPTC (10 mM stock in DMSO)
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan dissolution)
-
Sterile 96-well plates, PBS, multichannel pipettes
-
Positive control (e.g., Doxorubicin, 10 mM stock)
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest and count cells. Adjust cell density to 1 x 10⁵ cells/mL in complete growth medium.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of HPTC and the positive control (Doxorubicin) in complete medium. A typical concentration range to screen is 0.1, 1, 10, 50, and 100 µM.
-
Crucial Step: Include a "vehicle control" containing the highest concentration of DMSO used in the treatments (e.g., 0.5% DMSO in medium) and a "medium only" control for background subtraction.
-
Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis
-
Calculate Percent Viability:
-
% Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
-
Where Abs_Sample is the absorbance of treated cells, Abs_Vehicle is the absorbance of DMSO-treated cells, and Abs_Blank is the absorbance of the medium-only wells.
-
-
Determine IC₅₀:
-
Plot % Viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value, which is the concentration of HPTC that inhibits cell viability by 50%.
-
Caption: Workflow for MTT cytotoxicity assay.
Protocol II: Framework for Fluorometric Assay Development
This section provides a conceptual framework for using HPTC as a pro-fluorescent probe. The core principle is that a reaction at the aldehyde moiety will alter the molecule's electronic structure, leading to a measurable change in its fluorescence properties (a "turn-on" or "turn-off" response).[6] This can be exploited to detect specific analytes or measure enzyme activity.
Principle: Aldehyde-Mediated Fluorescence Modulation
The aldehyde group of HPTC is an electrophilic center that can react with nucleophiles such as amines or thiols. This reaction converts the aldehyde into a different functional group (e.g., an imine or thioacetal), which can either enhance or quench the molecule's intrinsic fluorescence by altering the intramolecular charge transfer (ICT) characteristics.[12] An assay can be designed where the analyte of interest either catalyzes this reaction or is the nucleophile itself.
Caption: Conceptual "turn-on" fluorescence mechanism.
Step-by-Step Development Guide
-
Spectroscopic Characterization:
-
Prepare a 10 µM solution of HPTC in your chosen assay buffer (e.g., PBS, Tris-HCl).
-
Using a spectrofluorometer, perform an excitation scan (while monitoring a plausible emission wavelength, e.g., 450 nm) and an emission scan (while exciting at the determined peak excitation wavelength). This will establish the baseline spectral properties of the unreacted probe.
-
-
Feasibility Testing:
-
To test the principle, induce a reaction at the aldehyde. For example, add a high concentration (e.g., 1 mM) of a simple amine like glycine or a thiol like glutathione to the 10 µM HPTC solution.
-
Incubate for a set time (e.g., 30 minutes) and re-measure the fluorescence emission spectrum.
-
Successful Outcome: A significant increase or shift in fluorescence intensity indicates that HPTC's optical properties are indeed modulated by reaction at the aldehyde, making it a viable pro-fluorescent probe.
-
-
Assay Optimization:
-
Concentration: Determine the optimal concentration of HPTC that provides a low background signal but a high dynamic range upon reaction.
-
Buffer Conditions: Test different pH values, as the reactivity of the aldehyde and the fluorescence of the hydroxyphenyl group can be pH-dependent.
-
Kinetics: Measure the fluorescence signal over time after adding the analyte to determine the optimal incubation time for the assay.
-
-
Assay Validation:
-
Specificity: Test the probe's response against a panel of other relevant biomolecules to ensure the signal is specific to the analyte of interest.
-
Sensitivity: Determine the limit of detection (LOD) by measuring the probe's response to decreasing concentrations of the analyte.
-
Controls: Always include a negative control (HPTC in buffer without the analyte) to measure background fluorescence and a positive control if applicable.
-
Conclusion and Future Perspectives
This compound is a powerful and accessible tool for chemical biology and drug discovery. Its utility as a foundational scaffold for anticancer agents is well-supported by the importance of the thiazole moiety in medicinal chemistry.[3] The protocols provided herein offer a robust starting point for screening its cytotoxic potential. Furthermore, its reactive aldehyde group and potential for fluorescence modulation open exciting avenues for the rational design of novel sensors for enzymes and biologically relevant nucleophiles. Future work may focus on synthesizing derivatives of HPTC to fine-tune its spectral properties and enhance its specificity for particular biological targets, expanding its application in diagnostics and high-throughput screening.
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Helal, M. H. (2013). Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents. European Journal of Medicinal Chemistry. Available at: [Link]
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El-Sayed, W. M., et al. (2021). Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity. Scientific Reports. Available at: [Link]
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Fang, H., et al. (2020). Theoretical investigation on the ESIPT mechanism and fluorescent sensing mechanism of 2-(2'-hydroxyphenyl) thiazole-4-carboxaldeyde in methanol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
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Ayati, A., et al. (2019). Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. Available at: [Link]
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El-Damasy, A. K., et al. (2021). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Advances. Available at: [Link]
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Wang, Y., et al. (2023). TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion. International Journal of Molecular Sciences. Available at: [Link]
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Kumar, D., et al. (2023). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry. Available at: [Link]
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Sholokh, M., et al. (2020). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. Molecules. Available at: [Link]
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Artola, M., et al. (2021). A proto-aldehyde fluorescence quenched substrate for quantitative imaging of both protein and enzyme activity within cells. Nature Communications. Available at: [Link]
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De Rache, A., & Mergny, J. L. (2007). Thiazole orange: a useful probe for fluorescence sensing of G-quadruplex-ligand interactions. Nucleosides, Nucleotides & Nucleic Acids. Available at: [Link]
- Google Patents. (2003). WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
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ResearchGate. (n.d.). 2-hydroxybenzylidene-4-(4-SubstitutedPhenyl)-2-amino Thiazole and Their Pt (II) Complexes: Synthesis, Characterization and Biological Study. Request PDF. Available at: [Link]
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Alnefaie, R. K., et al. (2023). NOVEL SERIES OF THIAZOLE-BASED COMPLXES; CHARACTERIZATION, STRUCTURAL OPTIMIZATION, IN-VITRO AND IN-SILICO ASSESSMENTS AGAINST. Bulletin of the Chemical Society of Ethiopia. Available at: [Link]
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Application Notes & Protocols: 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive technical guide on the utilization of 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde as a pivotal building block in medicinal chemistry. It outlines synthetic protocols, biological evaluation methodologies, and the underlying scientific rationale for developing novel therapeutic agents.
Introduction: The Strategic Value of the 2-(4-Hydroxyphenyl)thiazole Scaffold
The thiazole ring is a cornerstone heterocyclic motif in drug discovery, present in numerous clinically approved drugs and biologically active agents.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a "privileged scaffold." When substituted with a 4-hydroxyphenyl group at the 2-position and a carbaldehyde at the 4-position, the resulting molecule, this compound, becomes an exceptionally versatile platform for generating diverse compound libraries.[2]
The strategic importance of this specific scaffold lies in the synergistic combination of its three key features:
-
The Thiazole Core: Provides a rigid, bioisosterically relevant framework found in numerous pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[3][4]
-
The 4-Hydroxyphenyl Group: The phenolic hydroxyl group is a critical pharmacophoric feature. It can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with enzyme active sites and receptors. Its presence often enhances solubility and metabolic stability.[2]
-
The 4-Carbaldehyde Functionality: This aldehyde group is a potent chemical handle for synthetic elaboration. It serves as an electrophilic center for a wide array of chemical transformations, most notably condensation reactions, allowing for the facile introduction of diverse chemical functionalities to explore the chemical space around the core scaffold.[2]
This guide will detail the synthesis of key derivatives from this starting material and provide robust protocols for their evaluation in three major therapeutic areas: oncology, infectious diseases, and neurodegenerative disorders.
PART 1: SYNTHESIS & DERIVATIZATION
The aldehyde group of this compound is the primary site for chemical modification. The formation of imines (Schiff bases) and hydrazones through condensation reactions is one of the most direct and effective strategies for library development.
Protocol 1.1: General Synthesis of Schiff Base and Hydrazone Derivatives
This protocol describes a general method for reacting this compound with various primary amines or hydrazides.
Rationale: The reaction proceeds via nucleophilic addition of the amine/hydrazide to the aldehyde's carbonyl carbon, followed by dehydration to form the C=N double bond. A catalytic amount of acid (like glacial acetic acid) is used to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the reaction rate. Ethanol is a common solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline, aminopyridine, hydrazide, or thiosemicarbazide (1.0 - 1.1 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic, 2-3 drops)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
Procedure:
-
Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add the desired amine or hydrazide derivative (1.1 eq) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a condenser and reflux the reaction mixture for 2-6 hours.
-
Monitor the reaction progress using TLC (e.g., in a 7:3 hexane:ethyl acetate mobile phase). The formation of a new, less polar spot indicates product formation.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
A precipitate will often form upon cooling. If not, the volume of the solvent can be reduced under vacuum, or the product can be precipitated by adding cold water.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol or water to remove unreacted starting materials.
-
Dry the product under vacuum. Recrystallization (e.g., from ethanol) can be performed for further purification if necessary.
-
Characterize the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry).
Application Area 2: Antimicrobial Agents
The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Thiazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi. [5][6][7]
Rationale: The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism after overnight incubation. This method provides a quantitative measure of a compound's potency. [8][9] Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).
-
Fungal strain (e.g., Candida albicans ATCC 10231).
-
Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 medium for fungi.
-
Test compounds and reference drugs (e.g., Ampicillin, Fluconazole) dissolved in DMSO.
-
Sterile 96-well microtiter plates.
-
Bacterial/fungal inoculum standardized to 5 x 10⁵ CFU/mL.
Procedure:
-
Plate Preparation: Add 100 µL of sterile broth/medium to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well. This creates a range of concentrations.
-
Prepare rows for each test compound, a positive control (reference drug), a negative control (no compound, just inoculum), and a sterility control (no compound, no inoculum).
-
Inoculation: Add 10 µL of the standardized microbial inoculum to each well (except the sterility control), bringing the final volume to 110 µL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration at which no turbidity (growth) is observed.
-
(Optional) MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), take a 10 µL aliquot from each well that shows no visible growth and plate it on an appropriate agar medium. The lowest concentration that results in ≥99.9% killing of the initial inoculum is the MBC/MFC.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 1 | 62.5 | >125 | 31.25 |
| Derivative 2 | 15.62 | 62.5 | 15.62 |
| Derivative 3 | >125 | >125 | 62.5 |
| Ampicillin | 0.98 | 3.9 | N/A |
| Fluconazole | N/A | N/A | 1.95 |
| Table 1: Example data summary for antimicrobial susceptibility testing. |
Application Area 3: Neuroprotective Agents
Neurodegenerative disorders like Alzheimer's disease are characterized by a decline in neurotransmitter levels. One therapeutic strategy is to inhibit enzymes that degrade these neurotransmitters, such as acetylcholinesterase (AChE). [10]Thiazole derivatives have been identified as potent inhibitors of cholinesterases and other enzymes relevant to neurodegeneration. [11][12]
Rationale: This colorimetric assay measures AChE activity by monitoring the formation of thiocholine. AChE hydrolyzes the substrate acetylthiocholine (ATCI) into thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion whose concentration can be measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change. [10] Materials:
-
AChE enzyme (from electric eel or human recombinant).
-
Acetylthiocholine iodide (ATCI).
-
DTNB (Ellman's reagent).
-
Tris-HCl buffer (pH 8.0).
-
Test compounds and reference inhibitor (e.g., Donepezil).
-
96-well microtiter plate.
-
Microplate reader with a 412 nm filter.
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the Tris-HCl buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
140 µL of Tris-HCl buffer.
-
20 µL of test compound solution (at various concentrations).
-
20 µL of DTNB solution.
-
-
Mix and pre-incubate at 25°C for 15 minutes.
-
Reaction Initiation: Add 10 µL of the ATCI solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100. Plot a dose-response curve to calculate the IC₅₀ value.
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Application Note: 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde as a Versatile Synthetic Building Block
Abstract
2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde is a trifunctional heterocyclic compound of significant interest to the chemical, pharmaceutical, and materials science research communities. Its unique molecular architecture, featuring a reactive aldehyde, a nucleophilic phenolic hydroxyl group, and a biologically relevant thiazole core, establishes it as a powerful and versatile intermediate.[1] This guide provides an in-depth exploration of its reactivity and utility, presenting detailed protocols for key synthetic transformations. We will delve into its application as a foundational scaffold for the synthesis of advanced materials, fluorescent probes, and a diverse range of biologically active molecules, including potential anti-cancer and anti-inflammatory agents.[1][2]
Physicochemical Properties and Spectroscopic Data
Understanding the fundamental properties of this compound is crucial for its effective use in synthesis. The compound typically presents as an off-white to pale yellow solid.
| Property | Value | Source(s) |
| CAS Number | 885278-87-5 | [3] |
| Molecular Formula | C₁₀H₇NO₂S | [3][4] |
| Molecular Weight | 205.24 g/mol | [3][4] |
| Appearance | Off-White Solid | |
| Purity | Typically ≥96% | |
| Storage | Store at 4 °C | [5] |
Spectroscopic data for this molecule is consistent with its structure. ¹H NMR spectroscopy will show characteristic signals for the aromatic protons on the phenyl and thiazole rings, a distinct singlet for the aldehyde proton (typically δ 9-10 ppm), and a broad singlet for the phenolic hydroxyl proton. Infrared (IR) spectroscopy will display characteristic absorption bands for the O-H stretch, the C=O stretch of the aldehyde, and C=N/C=C stretches associated with the heterocyclic and aromatic rings.
Core Reactivity and Synthetic Potential
The synthetic versatility of this building block stems from three distinct reactive centers, which can be addressed selectively or in concert to construct complex molecular architectures.
Caption: Key reactive centers of this compound.
-
The Aldehyde Group: As the most prominent electrophilic site, the carbaldehyde is the primary handle for chain extension and functionalization. It readily participates in condensation reactions to form new carbon-carbon and carbon-nitrogen double bonds.
-
The Phenolic Hydroxyl Group: This group is a versatile nucleophile and a hydrogen bond donor. It can be alkylated or acylated to introduce new functionalities. Its presence also enhances aqueous solubility and provides a critical interaction point for binding to biological targets.[1]
-
The Thiazole Ring: This heterocycle is a well-established pharmacophore found in numerous FDA-approved drugs.[6] It is generally stable to many reaction conditions and provides a rigid scaffold, influencing the overall geometry and electronic properties of the final molecule.[7]
Key Synthetic Transformations & Protocols
The aldehyde functionality is central to the utility of this building block. Below are detailed protocols for two fundamental transformations: Knoevenagel condensation and Schiff base formation.
Knoevenagel Condensation for C-C Bond Formation
The Knoevenagel condensation is a cornerstone of organic synthesis, used to form α,β-unsaturated products by reacting a carbonyl compound with an active methylene compound.[8] This reaction is exceptionally useful for extending the π-conjugated system of the thiazole core, a key step in creating dyes, fluorescent probes, and biologically active Michael acceptors.
Caption: General workflow for Knoevenagel condensation.
Protocol: Synthesis of 2-(4-(4-hydroxyphenyl)thiazol-4-yl)methylene)malononitrile
-
Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 g, 4.87 mmol) and malononitrile (0.35 g, 5.36 mmol, 1.1 eq) in absolute ethanol (20 mL).
-
Catalyst Addition: To the stirred solution, add piperidine (0.1 mL) as a catalyst. The use of a mild base is critical to promote the reaction while preventing the self-condensation of the aldehyde.[8]
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting aldehyde spot indicates reaction completion.
-
Workup: After completion, cool the reaction mixture to room temperature. A solid product may precipitate. If so, filter the solid, wash with cold ethanol, and dry under vacuum. If no solid forms, reduce the solvent volume under reduced pressure and pour the residue into 50 mL of cold water.
-
Purification: The resulting precipitate is collected by vacuum filtration, washed with water to remove any residual catalyst, and dried. If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Schiff Base (Imine) Formation
The condensation of the aldehyde with primary amines yields Schiff bases (or imines), which are pivotal intermediates.[9] These compounds are not only biologically active in their own right but also serve as precursors for the synthesis of secondary amines (via reduction) and are widely used as ligands in coordination chemistry.[10][11]
Caption: Hypothetical pathway to a complex bioactive molecule.
Derivatives of similar hydroxyphenyl-thiazole structures have shown potent activity as tyrosinase inhibitors for skin-whitening applications and have been evaluated for antiproliferative activity against cancer cell lines like MCF-7 and HepG2. [2][12]The strategic placement of the hydroxyl group often facilitates critical hydrogen-bonding interactions within enzyme active sites or with receptors. [13]
Application in the Development of Fluorescent Probes
The rigid, conjugated system of the 2-phenylthiazole core makes it an excellent platform for designing fluorescent molecules. The aldehyde group provides a convenient point to attach receptor units for specific analytes, operating via mechanisms like Intramolecular Charge Transfer (ICT). [14] Upon binding of an analyte to the receptor, the electronic properties of the molecule are perturbed, leading to a detectable change in the fluorescence output (e.g., "turn-on" or ratiometric response). This principle has been used to develop probes for various species, including anions and biologically relevant molecules like hydrogen peroxide. [14][15]
Caption: Design principle for a fluorescent probe.
A synthetic strategy would involve a Knoevenagel or Schiff base reaction to install a linker, followed by the attachment of a recognition moiety. For example, a benzimidazole unit can be introduced to create a sensor for the fluoride anion, where the interaction leads to deprotonation and a significant enhancement in fluorescence. [14]The development of such probes is a rapidly growing field for applications in environmental monitoring and cellular imaging. [16]
Conclusion
This compound is more than a simple chemical; it is a strategically designed building block offering multiple avenues for molecular innovation. Its inherent structural features provide a robust foundation for creating complexity and function. The reliable and high-yielding transformations of its aldehyde group, coupled with the proven biological relevance of its core structure, ensure its continued importance in drug discovery, diagnostics, and materials science. The protocols and applications detailed in this guide serve as a validated starting point for researchers looking to leverage the full synthetic potential of this valuable compound.
References
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ResearchGate. 2-hydroxybenzylidene-4-(4-SubstitutedPhenyl)-2-amino Thiazole and Their Pt (II) Complexes: Synthesis, Characterization and Biological Study. [Online] Available at: [Link]
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MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Online] Available at: [Link]
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MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Online] Available at: [Link]
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PubMed Central (PMC). Thiazole Ring—A Biologically Active Scaffold. [Online] Available at: [Link]
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PharmaTutor. An Overview of Thiazole Derivatives and its Biological Activities. [Online] Available at: [Link]
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Wikipedia. Knoevenagel condensation. [Online] Available at: [Link]
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PubChem. This compound. [Online] Available at: [Link]
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ResearchGate. Scheme 2 Knoevenagel condensation of 2,4-thiazolidinedione and aryl aldehydes. [Online] Available at: [Link]
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PubMed Central (PMC). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. [Online] Available at: [Link]
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Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Online] Available at: [Link]
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Journal of the Chemical Society of Nigeria. SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. [Online] Available at: [Link]
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ResearchGate. ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. [Online] Available at: [Link]
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Indian Journal of Chemistry. Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based or. [Online] Available at: [Link]
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Journal of Organic & Pharmaceutical Chemistry. Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions. [Online] Available at: [Link]
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Globe Thesis. Synthesis And Analytical Application Of Novel Thiazolo [5,4-d] Thiazole Derivatives-based Small Molecular Fluorescent Probe. [Online] Available at: [Link]
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JAPS. synthesis of schiff bases derived from 2-hydroxy-1-naphth- aldehyde and their tin. [Online] Available at: [Link]
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PubMed Central (PMC). Recent Progress in the Development of Fluorescent Probes for Thiophenol. [Online] Available at: [Link]
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Royal Society of Chemistry. Tunable fluorescent probes for detecting aldehydes in living systems. [Online] Available at: [Link]
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MDPI. Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. [Online] Available at: [Link]
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PubMed. Synthesis of Novel Thiazole Based Carbaldehyde as Potential Sensor for Fluoride Anion and their Spectroscopic Properties. [Online] Available at: [Link]
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Oriental Journal of Chemistry. Synthesis of Schiff's Bases from 2-Amino-4-Phenyl Thiazole and Substituted 2-Amino Benzothiazoles and their Antimicrobial Activity. [Online] Available at: [Link]
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Royal Society of Chemistry. Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation. [Online] Available at: [Link]
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Application Note: High-Throughput Screening for Kinase Inhibitors Using 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde
<
Introduction: The Thiazole Scaffold in Drug Discovery
The thiazole ring is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique chemical properties, including its aromatic nature and the presence of both sulfur and nitrogen atoms, allow for diverse chemical modifications to fine-tune biological activity, solubility, and metabolic stability.[2][3] Thiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[4][5] The compound 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde (HPTC) is a versatile intermediate, serving as a building block for more complex molecules targeting cancer and inflammation.[6] Its structure, featuring a reactive carbaldehyde group and a phenolic hydroxyl group, makes it an attractive starting point for generating compound libraries for high-throughput screening (HTS).
This application note provides a detailed protocol for utilizing HPTC as a foundational scaffold in a high-throughput screening campaign to identify novel kinase inhibitors. Kinases are a major class of drug targets, and fluorescence-based assays are the most common readout method in HTS campaigns against them.[7]
Assay Principle: A Fluorescence-Based Kinase Inhibition Assay
This protocol outlines a generic, fluorescence-based assay to screen a library of HPTC derivatives for inhibitors of a target kinase. The principle relies on the kinase's ability to phosphorylate a specific peptide substrate. This activity is coupled to a detection system where the amount of phosphorylated product is quantified by a fluorescent signal. Inhibitors of the kinase will prevent substrate phosphorylation, resulting in a decrease in the fluorescent signal.
The workflow is designed for execution in a 384-well microplate format, which is standard for HTS to maximize throughput and minimize reagent consumption.[8] The quality and reliability of the screen will be rigorously monitored using the Z'-factor, a statistical metric that quantifies the separation between positive and negative controls.[9][10]
Experimental Workflow Overview
The overall HTS process follows a logical progression from initial setup to hit confirmation. Each step is critical for generating high-quality, reproducible data.
Caption: High-Throughput Screening workflow for kinase inhibitor discovery.
Materials and Reagents
| Reagent/Material | Supplier | Catalog # | Notes |
| This compound | Sigma-Aldrich | 885278-87-5 | For library synthesis |
| Target Kinase & Peptide Substrate | Varies | Varies | Specific to the project |
| ATP (Adenosine 5'-triphosphate) | Sigma-Aldrich | A7699 | Prepare fresh stock solution |
| ADP-Glo™ Kinase Assay | Promega | V9101 | Example detection system |
| DMSO, Anhydrous | Sigma-Aldrich | 276855 | For compound solubilization |
| Tris-HCl | Varies | Varies | Buffer component |
| MgCl₂ | Varies | Varies | Buffer component |
| DTT (Dithiothreitol) | Varies | Varies | Buffer component |
| BSA (Bovine Serum Albumin) | Varies | Varies | Reduces non-specific binding |
| 384-well, low-volume, white plates | Corning | 3572 | For fluorescence/luminescence |
| Acoustic Liquid Handler (e.g., Echo) | Labcyte | - | For compound dispensing |
| Multidrop Combi Reagent Dispenser | Thermo Fisher | - | For bulk reagent addition |
| Plate Reader (e.g., PHERAstar) | BMG Labtech | - | With fluorescence module |
Detailed HTS Protocol
This protocol is optimized for a 10 µL final assay volume in a 384-well plate format.
Step 1: Reagent Preparation
-
Assay Buffer: Prepare a buffer appropriate for the target kinase. A common starting point is 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.01% BSA.
-
2X Kinase Solution: Dilute the target kinase enzyme to twice the final desired concentration in Assay Buffer.
-
Scientist's Note: The optimal kinase concentration should be determined empirically during assay development to ensure the reaction is in the linear range. Refer to the Assay Guidance Manual for principles of enzymatic assay development.[11]
-
-
2X Substrate/ATP Solution: Prepare a mixture of the peptide substrate and ATP at twice their final desired concentrations in Assay Buffer.
-
Rationale: The ATP concentration is typically set at or near the Michaelis-Menten constant (Km) for the kinase to allow for the sensitive detection of competitive inhibitors.
-
-
Detection Reagents: Prepare the ADP-Glo™ reagents according to the manufacturer's protocol.
Step 2: Compound Plating
-
Using an acoustic liquid handler, dispense 50 nL of each HPTC derivative from a 10 mM DMSO stock into the appropriate wells of a 384-well assay plate. This results in a final screening concentration of 50 µM.
-
Dispense 50 nL of DMSO into the control wells (Maximum and Minimum signal).
-
Maximum Signal Wells (n=16): DMSO only (0% inhibition control).
-
Minimum Signal Wells (n=16): A known, potent inhibitor of the kinase (100% inhibition control).
-
Step 3: HTS Assay Execution
-
Kinase Addition: Using a reagent dispenser, add 5 µL of the 2X Kinase Solution to all wells of the assay plate.
-
Pre-incubation: Centrifuge the plates briefly (1 min at 1000 rpm) to ensure mixing. Incubate for 30 minutes at room temperature.
-
Rationale: This step allows the library compounds to bind to the kinase before the enzymatic reaction is initiated, which is crucial for identifying inhibitors.
-
-
Reaction Initiation: Add 5 µL of the 2X Substrate/ATP Solution to all wells to start the kinase reaction.
-
Reaction Incubation: Centrifuge the plates again. Incubate for 60 minutes at room temperature. The exact time should be optimized during assay development to keep substrate turnover below 20-30%.
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence signal on a compatible plate reader.
Data Analysis and Hit Identification
Quality Control: Z'-Factor Calculation
The first step in data analysis is to assess the quality of the screen on a plate-by-plate basis using the Z'-factor.[12] This metric accounts for the dynamic range of the assay and the variability of the signals.[9][13]
The formula is: Z' = 1 - ( (3 * (σ_max + σ_min)) / |μ_max - μ_min| )
Where:
-
μ_max and σ_max are the mean and standard deviation of the maximum signal controls (DMSO).
-
μ_min and σ_min are the mean and standard deviation of the minimum signal controls (inhibitor).
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between controls with low variability. Ideal for HTS.[10][14] |
| 0 to 0.5 | Acceptable | The assay is marginal; hit confirmation will be critical.[10] |
| < 0 | Unacceptable | No separation between controls; the assay has failed. |
Any plate with a Z'-factor below 0.5 should be flagged for review or repeated.
Hit Identification
-
Normalization: The raw data from each sample well is normalized to the plate controls and expressed as percent inhibition: % Inhibition = 100 * ( (μ_max - sample_value) / (μ_max - μ_min) )
-
Hit Threshold: A "hit" is defined as a compound that produces a percent inhibition value exceeding a defined threshold. A common starting point is three times the standard deviation of the maximum signal controls (DMSO wells). For example, if the average % inhibition of the DMSO wells is 0% with a standard deviation of 5%, the hit threshold would be >15% inhibition.
Hit Validation Workflow
Identifying a compound as a "hit" in the primary screen is only the first step. A rigorous validation process is essential to eliminate false positives and confirm the activity of true hits.
Caption: A robust workflow for validating hits from the primary HTS.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | 1. Reagent instability.[15] 2. Inconsistent liquid handling. 3. Sub-optimal reagent concentrations. | 1. Prepare fresh reagents daily. Check storage conditions. 2. Calibrate and clean dispensers. 3. Re-optimize kinase and ATP concentrations. |
| High Plate-to-Plate Variability | 1. Edge effects in plates. 2. Inconsistent incubation times. 3. Reagent degradation over time. | 1. Do not use the outer rows/columns for samples. 2. Use a standardized, automated workflow. 3. Prepare reagents in smaller batches for each run. |
| High False Positive Rate | 1. Compound autofluorescence or quenching. 2. Compound aggregation. 3. Non-specific enzyme inhibition. | 1. Perform a counterscreen without the kinase enzyme. 2. Re-test hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). 3. Test hits in orthogonal assays.[16] |
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel kinase inhibitors. By following this detailed high-throughput screening protocol, researchers can efficiently screen compound libraries derived from HPTC. Rigorous adherence to quality control metrics, particularly the Z'-factor, and a systematic hit validation workflow are paramount for the successful identification of potent and selective lead compounds for downstream drug development programs. This guide, grounded in the principles outlined in the NIH's Assay Guidance Manual, provides a robust framework for such a campaign.[17][18]
References
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An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. [Link]
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The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Assay Guidance Manual. (2004). Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). Molecules. [Link]
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A review on thiazole based compounds & it's pharmacological activities. (2024). World Journal of Advanced Research and Reviews. [Link]
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Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. (n.d.). eScholarship, University of California. [Link]
-
Assay Guidance Manual. (2004). ResearchGate. [Link]
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From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (n.d.). BellBrook Labs. [Link]
-
Z-factors. (n.d.). BIT 479/579 High-throughput Discovery. [Link]
-
Z-factor. (n.d.). Wikipedia. [Link]
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HTS Assay Validation. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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On HTS: Z-factor. (2023). On HTS. [Link]
-
A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. (2013). Current Protocols in Chemical Biology. [Link]
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How to develop an HTS assay. (n.d.). Studylib. [Link]
-
HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. (2020). YouTube. [Link]
-
High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. (2007). Lab on a Chip. [Link]
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High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]
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Application Notes & Protocols: A Researcher's Guide to 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde
Introduction: Unveiling the Potential of a Versatile Scaffold
2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde is a heterocyclic compound featuring a unique combination of three key functional groups: a thiazole ring, a phenolic hydroxyl group, and a reactive aldehyde. This molecular architecture makes it a compound of significant interest in medicinal chemistry and drug development. The thiazole ring is a privileged scaffold, forming the core of numerous compounds with a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The hydroxyphenyl moiety is a classic phenolic structure, suggesting a strong potential for antioxidant activity through the donation of hydrogen atoms or electrons to neutralize reactive oxygen species (ROS).[3][4]
Furthermore, the carbaldehyde group renders the molecule an exceptionally useful synthetic intermediate, providing a reactive site for the elaboration into more complex derivatives with potentially enhanced potency or novel mechanisms of action.[5] Preliminary investigations have already highlighted its potential in the development of anticancer and anti-inflammatory agents, as well as fluorescent probes.[5]
This guide provides a comprehensive, multi-tiered experimental framework for researchers to systematically investigate the biological potential of this compound, from initial physicochemical characterization and broad-spectrum activity screening to detailed mechanistic elucidation and preliminary in vivo evaluation.
Section 1: Physicochemical Characterization & Handling
A thorough understanding of the compound's basic properties is the foundation of reliable and reproducible research.
Compound Properties
| Property | Value | Source |
| CAS Number | 885278-87-5 | [6][7] |
| Molecular Formula | C₁₀H₇NO₂S | [8] |
| Molecular Weight | 205.24 g/mol | [6][8] |
| Appearance | Yellow to Off-White Solid | [5][6] |
| Purity | >96% (Varies by supplier) | [6] |
Protocol: Preparation of Stock Solutions
Rationale: Accurate and consistent stock solutions are critical for all downstream biological assays. Dimethyl sulfoxide (DMSO) is a common solvent for polar organic compounds in biological screening.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
Procedure:
-
Tare the analytical balance with a sterile microcentrifuge tube.
-
Carefully weigh the desired amount of the compound (e.g., 2.05 mg) into the tube.
-
Using a calibrated micropipette, add the calculated volume of DMSO to achieve the desired stock concentration. For a 10 mM stock solution with 2.05 mg of the compound (MW = 205.24), add 1 mL of DMSO.
-
Calculation: (Mass (g) / Molecular Weight ( g/mol )) / Volume (L) = Molarity (mol/L)
-
-
Cap the tube securely and vortex thoroughly for 2-3 minutes until the solid is completely dissolved. A brief sonication may be used if dissolution is slow.
-
Visually inspect the solution to ensure there is no precipitate.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store the aliquots at -20°C or -80°C, protected from light.
Trustworthiness Note: The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% (v/v), as higher concentrations can be cytotoxic. Always prepare a vehicle control using the same final concentration of DMSO as used for the test compound.
Section 2: In Vitro Biological Evaluation: A Multi-Tiered Screening Approach
A systematic screening cascade is the most efficient method to identify and characterize the biological activities of a novel compound. This approach begins with broad assays for general bioactivity and progresses to more specific, mechanism-focused investigations.
Caption: A multi-tiered workflow for the systematic evaluation of this compound.
Tier 1: Foundational Activity Screening
Principle: This assay measures the capacity of a compound to act as a free radical scavenger.[4] The stable DPPH radical has a deep violet color. When it is reduced by an antioxidant, it loses its color, and the change is measured spectrophotometrically. This reduction can occur via hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.[3]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Compound stock solution (in DMSO)
-
Ascorbic acid (Positive Control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 0.1 mM working solution of DPPH in methanol. Keep this solution in the dark.
-
In a 96-well plate, add 20 µL of the test compound at various concentrations (e.g., serial dilutions from 100 µM to 1 µM). Prepare wells for the positive control (ascorbic acid) and a vehicle control (DMSO).
-
Add 180 µL of the 0.1 mM DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A blank reading should be taken for each concentration using methanol instead of the DPPH solution.
Data Analysis: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution with the vehicle control, and A_sample is the absorbance of the DPPH solution with the test compound. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the compound concentration.
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9] This assay is a standard method for initial cytotoxicity screening.[10][11]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast, HepG2 liver, A549 lung) and a non-cancerous cell line (e.g., NIH/3T3 fibroblasts for selectivity)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration should be ≤0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include wells for a vehicle control (medium with DMSO) and an untreated control. A positive control like Doxorubicin can also be used.
-
Incubate the plate for 48-72 hours in the CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes and measure the absorbance at 570 nm.
Data Presentation & Analysis: The results should be summarized in a table.
| Cell Line | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | [Experimental Value] | [Experimental Value] |
| HepG2 (Liver Cancer) | [Experimental Value] | [Experimental Value] |
| A549 (Lung Cancer) | [Experimental Value] | [Experimental Value] |
| NIH/3T3 (Fibroblast) | [Experimental Value] | [Experimental Value] |
Calculate the percentage of cell viability: % Viability = (Abs_sample / Abs_control) * 100 The IC₅₀ value, the concentration that inhibits 50% of cell growth, is determined by plotting a dose-response curve. A lower IC₅₀ in cancer cells compared to normal cells indicates selective cytotoxicity.
Section 3: Mechanistic Elucidation (Tier 2 Studies)
If the compound demonstrates selective cytotoxicity against cancer cells, the next logical step is to investigate its mechanism of action.
Investigating Anticancer Mechanisms
A common mechanism for anticancer agents is the induction of apoptosis, or programmed cell death.
Caption: Hypothetical signaling pathway showing potential inhibition by the compound, leading to apoptosis.
Principle: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. It can be used to assess changes in protein expression levels or post-translational modifications (like phosphorylation), providing a snapshot of the activity of signaling pathways.[12][13] This protocol outlines the steps to measure the phosphorylation status of Akt, a key pro-survival kinase.
Materials:
-
Cell culture reagents and the selected cancer cell line
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with the compound at its IC₅₀ concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Wash cells with ice-cold PBS and lyse by adding ice-cold RIPA buffer.
-
Scrape the cells, transfer to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
Sample Preparation & SDS-PAGE:
-
Normalize the protein concentration for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt), diluted in blocking buffer, overnight at 4°C with gentle shaking.[13]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
The membrane can be stripped and re-probed with antibodies for total Akt (to assess changes in phosphorylation relative to total protein) and a loading control like GAPDH (to confirm equal protein loading).
-
Section 4: Preliminary In Vivo Assessment
Positive and compelling in vitro data warrants progression to in vivo models to assess the compound's efficacy and safety in a whole biological system.
Caption: Workflow for a subcutaneous xenograft mouse model to evaluate anticancer efficacy.
Protocol 4.1: Xenograft Mouse Model for Anticancer Efficacy
Principle: Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical anticancer drug testing.[14] They allow for the evaluation of a drug's ability to inhibit tumor growth in a living system.[15][16]
Materials:
-
Immunodeficient mice (e.g., Nude or NOD-SCID mice)
-
Human cancer cell line that was sensitive to the compound in vitro
-
Sterile PBS and Matrigel (optional)
-
Calipers for tumor measurement
-
Test compound formulated in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween-80)
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS (often mixed 1:1 with Matrigel to support tumor formation) at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, Test Compound, Positive Control).
-
-
Treatment Administration:
-
Administer the compound and controls according to the planned schedule (e.g., daily intraperitoneal injections). The dose should be determined from prior maximum tolerated dose (MTD) studies.
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers 2-3 times per week. (Volume ≈ 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
The study is typically concluded when tumors in the control group reach a predetermined size, or after a fixed duration.
-
-
Analysis:
-
At the endpoint, mice are euthanized, and tumors are excised, weighed, and can be processed for further analysis (e.g., histology, Western blot) to confirm the in vivo mechanism of action.
-
Data Analysis: The primary outcome is the inhibition of tumor growth in the treatment group compared to the vehicle control group. This is often represented graphically by plotting the mean tumor volume over time for each group.
Section 5: Summary and Future Directions
This guide presents a logical and robust framework for the preclinical evaluation of this compound. The multi-tiered approach ensures that resources are directed efficiently, starting with broad screening for antioxidant and cytotoxic activities before committing to more intensive mechanistic and in vivo studies. The inherent reactivity of the aldehyde functional group also presents a prime opportunity for medicinal chemistry efforts. Future work could focus on synthesizing a library of derivatives (e.g., Schiff bases, hydrazones) to explore structure-activity relationships (SAR) and potentially optimize the compound's potency, selectivity, and pharmacokinetic properties for a specific therapeutic target.
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The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (n.d.). MDPI. Retrieved from [Link]
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Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. (n.d.). PMC - NIH. Retrieved from [Link]
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Cell-Based Assays for Identification of Novel Double-Strand Break-Inducing Agents. (n.d.). JNCI: Journal of the National Cancer Institute | Oxford Academic. Retrieved from [Link]
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Animal Testing Significantly Advances Cancer Research. (2014-05-13). Pharma Models. Retrieved from [Link]
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The Use of Animal Models for Cancer Chemoprevention Drug Development. (n.d.). PMC. Retrieved from [Link]
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Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). MDPI. Retrieved from [Link]
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023-10-27). MDPI. Retrieved from [Link]
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In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. (n.d.). PubMed. Retrieved from [Link]
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Cell Based Functional Assay including Cytotoxicity Assays. (2024-05-02). NJ Bio, Inc. Retrieved from [Link]
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Role of Cell-Based Assays in Drug Discovery and Development. (n.d.). Creative Bioarray. Retrieved from [Link]
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Assessing antioxidant and prooxidant activities of phenolic compounds. (n.d.). Semantic Scholar. Retrieved from [Link]
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Assessing Antioxidant and Prooxidant Activities of Phenolic Compounds. (2025-08-06). Request PDF. Retrieved from [Link]
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Anticancer properties of 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one. (2019-07-23). PubMed. Retrieved from [Link]
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2-(4-Hydroxyphenyl)benzothiazole dicarboxylate ester TACN chelators for 64Cu PET imaging in Alzheimer's disease. (2022-01-17). PubMed. Retrieved from [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021-03-07). MDPI. Retrieved from [Link]
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Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. (2024-09-27). DergiPark. Retrieved from [Link]
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Application Note: 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde as a Versatile Scaffold for the Development of PI3K/Akt/mTOR Pathway Kinase Inhibitors
Introduction: The Thiazole Scaffold in Modern Kinase-Targeted Drug Discovery
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The thiazole ring is a privileged heterocyclic structure that has garnered significant interest from medicinal chemists due to its diverse biological activities.[2] As a versatile framework, the thiazole nucleus is present in numerous bioactive compounds and approved pharmaceuticals, demonstrating its high potential for interacting with various protein kinases.[1][3] This application note focuses on 2-(4-hydroxyphenyl)thiazole-4-carbaldehyde , a key chemical intermediate, and its strategic application in the design and synthesis of potent kinase inhibitors, with a particular emphasis on the therapeutically significant PI3K/Akt/mTOR signaling pathway.
The PI3K/Akt/mTOR cascade is a central signaling pathway that governs cell growth, proliferation, survival, and metabolism.[4] Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[4][5] The development of small molecules that can inhibit key kinases within this pathway, such as PI3K and mTOR, is a highly active area of cancer research.[6] The this compound scaffold offers a unique combination of structural features—a hydrogen bond-donating phenol, a reactive aldehyde for further chemical elaboration, and the thiazole core for critical binding interactions—making it an ideal starting point for the synthesis of novel kinase inhibitor libraries.[7]
This guide provides a comprehensive overview of the synthesis, application, and evaluation of kinase inhibitors derived from this scaffold. It includes detailed protocols for synthesis, in vitro kinase assays, and cell-based functional assays, designed for researchers, scientists, and drug development professionals.
Synthesis of the Core Scaffold and Derivatives
The synthesis of kinase inhibitors from this compound begins with the construction of the core scaffold itself. A robust and common method for thiazole ring formation is the Hantzsch thiazole synthesis.
Protocol 1: Synthesis of this compound
This protocol outlines a plausible two-step synthesis starting from commercially available materials. The first step involves the synthesis of the key intermediate, 4-hydroxythiobenzamide.
Step 1: Synthesis of 4-Hydroxythiobenzamide
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-hydroxybenzamide (1 equivalent) and phosphorus pentasulfide (0.5 equivalents).[8]
-
Solvent Addition: Add a suitable solvent such as dichloromethane (CH₂Cl₂) under stirring.[8]
-
Reflux: Heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]
-
Work-up: Once the reaction is complete, cool the mixture and remove the solvent by vacuum distillation. Add water and extract the product with ethyl acetate.[8]
-
Purification: Combine the organic phases and evaporate to dryness to yield the crude 4-hydroxythiobenzamide. The product can be further purified by recrystallization.
Step 2: Hantzsch Thiazole Synthesis
-
Reaction Setup: In a suitable solvent such as ethanol, dissolve the synthesized 4-hydroxythiobenzamide (1 equivalent).
-
Cyclization: Add an equivalent of a 3-halo-2-oxopropanal derivative (e.g., 3-bromo-2-oxopropanal). This will react with the thioamide to form the thiazole ring.
-
Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Isolation: Upon completion, the product, this compound, can be isolated by filtration if it precipitates, or by solvent evaporation followed by column chromatography.
Derivative Synthesis: The aldehyde group at the 4-position of the thiazole ring is a versatile handle for creating a library of derivatives through reactions such as reductive amination, Wittig reactions, or condensation reactions to form Schiff bases, which can then be further modified.[9]
Caption: Synthetic workflow for kinase inhibitors.
Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling network that promotes cell survival and proliferation. Thiazole derivatives have shown significant promise as inhibitors of key kinases in this pathway, particularly PI3Kα and mTOR.[4][6]
Caption: PI3K/Akt/mTOR signaling pathway inhibition.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is designed to quantify the activity of a kinase by measuring the amount of ADP produced during the kinase reaction. It is a robust method for determining the IC₅₀ values of inhibitor compounds.
Materials:
-
Recombinant human PI3Kα and mTOR kinases
-
Kinase-specific substrate
-
ADP-Glo™ Kinase Assay Kit
-
Test compounds (thiazole derivatives) dissolved in DMSO
-
Assay plates (white, 384-well)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Then, dilute them in the appropriate kinase buffer.
-
Kinase Reaction:
-
Add 2.5 µL of the test compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Add 2.5 µL of the kinase and substrate mixture to each well to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Cellular Evaluation of Kinase Inhibitors
After determining the in vitro potency of the synthesized compounds, it is crucial to assess their effects in a cellular context.
Protocol 3: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic effects of compounds.
Materials:
-
Cancer cell lines (e.g., HL-60 leukemia cells)[4]
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the cell cycle distribution of cells treated with the inhibitor compounds, identifying potential cell cycle arrest.
Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Treatment: Treat cells with the IC₅₀ concentration of the test compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.[4]
Structure-Activity Relationship (SAR) and Data Presentation
Systematic modification of the this compound scaffold allows for the exploration of the structure-activity relationship (SAR). Key modifications can be made to the phenyl ring, the thiazole core, and the group derived from the carbaldehyde.
Caption: Key regions for SAR exploration. (Note: Image placeholder needs to be replaced with an actual chemical structure diagram).
Table 1: In Vitro Kinase Inhibitory Activity of Representative Thiazole Derivatives
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| 3b | PI3Kα | 0.086 ± 0.005 | [4] |
| mTOR | 0.221 ± 0.014 | [4] | |
| 11 (Benzothiazole derivative) | PI3Kβ | Highly potent | [5] |
| P-6 (Thiazolidinone derivative) | Aurora-A | 0.11 ± 0.03 | [9] |
| 23 | EGFR | 0.184 ± 0.01 | [3] |
| PI3K | 0.719 ± 0.04 | [3] | |
| mTOR | 0.131 ± 0.007 | [3] |
Table 2: Antiproliferative Activity of Representative Thiazole Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| 3e | Leukemia (HL-60) | Lethal effect | [4] |
| P-6 | Colon (HCT-116) | 0.37 ± 0.15 | [9] |
| Breast (MCF-7) | 0.44 ± 0.06 | [9] | |
| 18 | Various | 0.50 - 4.75 | [3] |
Conclusion and Future Directions
This compound is a highly valuable and versatile starting material for the development of novel kinase inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries targeting key cancer-related signaling pathways. As demonstrated, derivatives of this scaffold have shown potent inhibitory activity against the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and cytotoxicity in cancer cell lines. The established protocols provide a clear roadmap for researchers to synthesize, screen, and characterize new chemical entities based on this promising scaffold. Future work should focus on optimizing the pharmacokinetic properties of these compounds and evaluating their efficacy and safety in preclinical in vivo models to translate these findings into potential clinical candidates.
References
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El-Damasy, A. K., et al. (2023). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Medicinal Chemistry. [Link]
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Öz, M., et al. (2023). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. Molecules. [Link]
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Abdel-Wahab, B. F., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]
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El-Damasy, A. K., et al. (2023). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Publishing. [Link]
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Wang, X., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Molecules. [Link]
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Beniwal, M., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. BMC Chemistry. [Link]
- CN104130170A - Synthesis method of 4-Hydroxythiobenzamide.
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Application Notes and Protocols for Cell-Based Assays Involving 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde
Introduction: The Therapeutic Potential of the Thiazole Scaffold
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents.[1][2][3] This five-membered heterocycle, containing both sulfur and nitrogen, is a privileged scaffold due to its ability to engage in various biological interactions.[1][3] Derivatives of thiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties.[1][2][4] In oncology, thiazole-containing drugs like Dasatinib and Ixabepilone have been successfully translated into clinical practice, underscoring the scaffold's significance in drug discovery.[3]
2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde is a key synthetic intermediate, providing a versatile platform for the development of novel, biologically active compounds. Its structure combines the reactive aldehyde group with the biologically significant 4-hydroxyphenyl and thiazole moieties. This application note provides a comprehensive guide for researchers and drug development professionals on utilizing cell-based assays to characterize the cytotoxic and apoptotic potential of this compound and its derivatives. We will delve into the mechanistic rationale behind the proposed assays, provide detailed, field-proven protocols, and offer insights into data interpretation.
Plausible Mechanism of Action: Induction of Apoptosis
While specific protein targets for this compound are still under investigation, extensive research on its close analogs provides a strong basis for a proposed mechanism of action centered on the induction of apoptosis in cancer cells. Many thiazole derivatives exert their anticancer effects by triggering programmed cell death.[4][5][6]
The apoptotic cascade can be initiated through two primary routes: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways, both of which converge on the activation of effector caspases, such as caspase-3.[7][8] Studies on similar thiazole-containing compounds suggest potential interactions with key regulatory proteins in these pathways:
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins is critical for mitochondrial integrity.[7][8] Thiazole derivatives have been shown to modulate the expression of these proteins, favoring a pro-apoptotic state that leads to the release of cytochrome c from the mitochondria and subsequent caspase activation.[4][7]
-
Inhibition of Protein Kinases: Dysregulation of protein kinase signaling is a hallmark of cancer. Thiazole scaffolds have been successfully developed into kinase inhibitors.[9] Potential targets could include Akt, a key survival kinase, or receptor tyrosine kinases like VEGFR-2, which are involved in tumor angiogenesis and proliferation.[4][5][9] Inhibition of these kinases can disrupt survival signals and promote apoptosis.
-
Cell Cycle Arrest: Some thiazole derivatives have been shown to induce cell cycle arrest, often at the G1/S or G2/M checkpoints.[5] This prevents cancer cells from proliferating and can be a precursor to apoptosis.
The following diagram illustrates a plausible signaling pathway for the induction of apoptosis by this compound derivatives, based on published data for analogous compounds.
Caption: Plausible mechanism of apoptosis induction by thiazole derivatives.
Experimental Protocols
Here we provide detailed protocols for two fundamental cell-based assays to characterize the biological activity of this compound: the MTT assay for cell viability and a colorimetric assay for caspase-3 activity.
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[6][10] The amount of formazan produced is proportional to the number of living cells.
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or derivative)
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the thiazole compound in DMSO (e.g., 10 mM). Create a series of dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the thiazole compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.[11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11] Mix gently by pipetting or shaking for 15 minutes on an orbital shaker.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.
Data Analysis: Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 Plot the % viability against the compound concentration (log scale) to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Measurement of Apoptosis via Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway.[7] This assay utilizes a specific peptide substrate for caspase-3, Ac-DEVD-pNA, which upon cleavage by active caspase-3, releases the chromophore p-nitroaniline (pNA). The amount of pNA can be quantified colorimetrically at 405 nm.
Experimental Workflow:
Caption: Workflow for the Caspase-3 activity assay.
Materials:
-
Cells treated with the thiazole compound (and controls)
-
Cell lysis buffer
-
Caspase-3 substrate (Ac-DEVD-pNA)
-
Assay buffer
-
96-well flat-bottom plate (non-culture treated)
-
Microplate reader
Procedure:
-
Cell Treatment: Seed and treat cells with the thiazole compound at the desired concentration (e.g., IC50 value determined from the MTT assay) for a specified time (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Lysis:
-
For adherent cells, wash with cold PBS, then add 50 µL of cold cell lysis buffer to each well. Incubate on ice for 10-30 minutes.
-
For suspension cells, pellet the cells by centrifugation, wash with cold PBS, and resuspend in 50 µL of cold cell lysis buffer. Incubate on ice.
-
-
Lysate Collection: Centrifuge the lysates at 12,000 rpm for 10-15 minutes at 4°C.[7] Transfer the supernatant (cytosolic extract) to a new, pre-chilled 96-well plate.
-
Protein Quantification (Optional but Recommended): Determine the protein concentration of each lysate to normalize the caspase activity.
-
Assay Reaction: Add 50 µL of 2X reaction buffer containing the caspase-3 substrate (Ac-DEVD-pNA) to each well containing 50 µL of cell lysate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.
Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the vehicle control. If protein concentrations were measured, normalize the absorbance values to the protein concentration before calculating the fold-increase.
Data Interpretation and Troubleshooting
Expected Results: A successful experiment will show a dose-dependent decrease in cell viability in the MTT assay and a significant increase in caspase-3 activity in the treated cells compared to the vehicle control.
| Assay | Parameter Measured | Expected Outcome with Active Compound |
| MTT Assay | Cell Viability (%) | Dose-dependent decrease. Allows for IC50 calculation. |
| Caspase-3 Assay | Fold-Increase in Activity | Significant increase compared to vehicle control, indicating apoptosis. |
Troubleshooting Common Issues:
-
High background in MTT assay: Ensure complete removal of the MTT-containing medium before adding the solubilization solution. Cell debris can interfere with readings.
-
Low signal in caspase-3 assay: The incubation time with the substrate may need to be extended. Ensure that the cell lysis was efficient. The chosen time point for treatment may be too early or too late to detect peak caspase activity.
-
Inconsistent results: Ensure accurate and consistent cell seeding density. Use a multichannel pipette for reagent addition to minimize variability between wells.
Conclusion
This compound represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The protocols detailed in this application note provide a robust framework for the initial characterization of its cytotoxic and pro-apoptotic effects. By employing these standardized cell-based assays, researchers can effectively screen derivatives, elucidate mechanisms of action, and advance the most promising candidates through the drug discovery pipeline. Further investigation into specific molecular targets will be crucial for the rational design of next-generation thiazole-based therapeutics.
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Alnefaie, R. K., et al. (2023). NOVEL SERIES OF THIAZOLE-BASED COMPLXES; CHARACTERIZATION, STRUCTURAL OPTIMIZATION, IN-VITRO AND IN-SILICO ASSESSMENTS AGAINST. Bulletin of the Chemical Society of Ethiopia, 37(2), 427-446. [Link]
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Khan, M. A., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Results in Chemistry, 8, 101683. [Link]
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Spencer, J. S., et al. (2018). Quantitative analysis of pathways controlling extrinsic apoptosis in single cells. Molecular Cell, 70(3), 495-509.e5. [Link]
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Al-Warhi, T., et al. (2022). Design, synthesis, and antitumor screening of new thiazole, thiazolopyrimidine, and thiazolotriazine derivatives as potent inhibitors of VEGFR‐2. Archiv der Pharmazie, 355(9), 2200139. [Link]
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Jan, R., & Chaudhry, G. E. (2019). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Journal of Cellular Physiology, 234(10), 16578-16588. [Link]
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Al-Ghorbani, M., et al. (2024). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. RSC Advances, 14(10), 6825-6837. [Link]
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Khan, M. A., et al. (2024). DFT, Molecular Docking, ADME, and Cardiotoxicity Studies of Persuasive Thiazoles as Potential Inhibitors of the Main Protease of SARS‐CoV‐2. ChemistrySelect, 9(41). [Link]
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Kasparek, P., et al. (2019). Evaluation of the effect of 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d][2][5]thiazin-4-one on colon cells and its anticancer potential. Pharmacological Reports, 71(5), 878-886. [Link]
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Li, Y., et al. (2024). Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation. RSC Medicinal Chemistry, 15(3), 856-865. [Link]
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Application Notes & Protocols: Strategic Derivatization of 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde for Advanced Research
Introduction: The Strategic Value of the 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde Scaffold
The compound this compound is a highly versatile heterocyclic building block, strategically positioned at the intersection of medicinal chemistry, materials science, and analytical chemistry.[1][2][3] Its intrinsic value stems from a trifunctional architecture: a central thiazole ring, a reactive C4-carbaldehyde, and a nucleophilic C2-phenolic hydroxyl group. The thiazole core is a well-established pharmacophore found in numerous approved drugs, contributing to a wide spectrum of biological activities.[4][5]
This scaffold serves as a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting cancer and inflammation.[1] Furthermore, its unique electronic and photophysical properties make it a promising candidate for developing fluorescent probes, sensors, and materials for organic light-emitting diodes (OLEDs).[1]
The power of this molecule lies in its capacity for selective derivatization at two distinct points: the aldehyde and the phenol. This dual reactivity allows for the systematic modification of its steric, electronic, and physicochemical properties. This guide provides an in-depth exploration of proven techniques to derivatize this scaffold, explaining the rationale behind each synthetic choice and offering detailed, actionable protocols for laboratory execution.
Caption: Core structure highlighting the key functional groups for derivatization.
Part A: Derivatization of the C4-Aldehyde Functionality
The aldehyde group is a versatile electrophilic handle for carbon-carbon and carbon-nitrogen bond formation, enabling significant structural elaboration.
A.1. Schiff Base (Imine) Formation: Accessing Bioactive Pharmacophores
Expertise & Rationale: The condensation of the aldehyde with primary amines to form Schiff bases (imines) is a cornerstone of medicinal chemistry. The resulting azomethine (C=N) linkage is not merely a linker; it is a pharmacophore in its own right, integral to a vast number of compounds with demonstrated antibacterial, antifungal, and anticancer activities.[6][7][8] This reaction introduces nitrogen, alters electronic distribution, and provides new hydrogen bonding and metal chelation sites, profoundly impacting biological activity.[9]
Caption: Experimental workflow for the synthesis of Schiff base derivatives.
Protocol: Synthesis of a Thiazole-Based Schiff Base
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 205.2 mg) in 15 mL of absolute ethanol. If necessary, warm gently to aid dissolution.
-
Amine Addition: To this solution, add a stoichiometric equivalent (1.0 mmol) of the desired primary amine (e.g., aniline or a substituted derivative).
-
Catalysis (Optional but Recommended): Add 2-3 drops of glacial acetic acid to the mixture. This acid catalysis accelerates both the initial nucleophilic addition and the subsequent dehydration step.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78-80°C) with continuous stirring for 2-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate). The product spot should be less polar than the starting aldehyde.
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials. If necessary, further purify the product by recrystallization from ethanol to obtain the final Schiff base.[7]
| Reagent (Primary Amine) | Conditions | Expected Outcome |
| Aniline | Ethanol, 2h reflux | High yield of the N-phenyl imine derivative. |
| 4-Fluoroaniline | Ethanol, 3h reflux | Introduces a fluorine atom for potential metabolic stability and binding interactions. |
| 4-Aminobenzoic acid | Ethanol/DMF, 4h reflux | Adds a carboxylic acid moiety for increased solubility or further conjugation. |
| 2-Aminothiazole | Ethanol, 5h reflux | Creates a bis-thiazole scaffold, a structure of significant interest in drug design.[6][9] |
A.2. Knoevenagel Condensation: Extending Conjugation for Optical and Biological Applications
Expertise & Rationale: The Knoevenagel condensation is a powerful C-C bond-forming reaction that involves the reaction of an aldehyde with an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups).[10] This reaction creates an α,β-unsaturated product, extending the π-conjugated system of the molecule. This extension is critical for tuning optical properties (e.g., fluorescence) and for creating Michael acceptors, a common feature in covalent inhibitors and compounds with anticancer activity.[11][12] The choice of catalyst, typically a weak organic base like piperidine, is crucial to prevent self-condensation of the aldehyde.[10]
Caption: General scheme for the Knoevenagel condensation reaction.
Protocol: Synthesis via Knoevenagel Condensation
-
Setup: In a 50 mL round-bottom flask, combine this compound (1.0 mmol, 205.2 mg) and an active methylene compound (e.g., malononitrile, 1.1 mmol, 72.7 mg) in 15 mL of ethanol.
-
Catalyst Addition: Add piperidine (0.1-0.2 mmol, approx. 10-20 µL) to the stirred suspension.
-
Reaction: Heat the mixture to reflux for 1-3 hours. The reaction mixture typically becomes a clear solution before the product begins to precipitate.
-
Monitoring: Track the disappearance of the aldehyde spot using TLC.
-
Isolation: After cooling to room temperature, collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold ethanol and dry under vacuum to yield the pure condensation product.[13]
| Active Methylene Compound | Catalyst | Expected Product Functionality |
| Malononitrile | Piperidine | Dicyanovinyl group, a potent Michael acceptor.[11] |
| Ethyl Cyanoacetate | Piperidine | Cyano-ester vinyl group, versatile for further modification. |
| Thiobarbituric Acid | Piperidine | Forms a charge-transfer complex with potential for NLO materials. |
A.3. Wittig Reaction: Precision Alkene Synthesis
Expertise & Rationale: The Wittig reaction is an unparalleled method for converting aldehydes into alkenes.[14] Its significance lies in the predictable formation of a C=C bond at the exact location of the former C=O bond. By choosing the appropriate phosphorus ylide (Wittig reagent), a wide variety of substituted alkenes can be synthesized.[15][16] The stereochemical outcome (E vs. Z alkene) is often controllable based on the ylide's stability; stabilized ylides generally favor the E-alkene, while non-stabilized ylides favor the Z-alkene.[17] This allows for precise control over the final molecular geometry.
Protocol: Two-Step Wittig Olefination
Step 1: Preparation of the Phosphonium Salt
-
Dissolve triphenylphosphine (1.1 mmol) in 10 mL of dry toluene in a flame-dried flask under a nitrogen atmosphere.
-
Add the desired alkyl halide (1.0 mmol, e.g., benzyl bromide).
-
Heat the mixture to reflux for 24 hours. The phosphonium salt will precipitate as a white solid.
-
Cool the mixture, collect the salt by filtration, wash with cold diethyl ether, and dry under vacuum.
Step 2: Ylide Formation and Reaction with Aldehyde
-
Suspend the phosphonium salt (1.0 mmol) in 15 mL of dry THF in a flame-dried, three-neck flask under nitrogen at 0°C.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi, 1.0 mmol, 1.6 M in hexanes), dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to deep orange or red). Stir for 1 hour at 0°C.[16]
-
Dissolve the this compound (0.9 mmol) in 5 mL of dry THF and add it dropwise to the ylide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel) to isolate the target alkene.[15]
Part B: Derivatization of the Phenolic Hydroxyl Group
The phenolic -OH group is a key site for modulating properties such as solubility, lipophilicity, and metabolic stability. It can act as a hydrogen bond donor and has a pKa that allows for its conversion into a potent nucleophile.
B.1. Williamson Ether Synthesis: Modifying Polarity and Stability
Expertise & Rationale: Converting the phenol to an ether via the Williamson synthesis is a classic and reliable strategy. This transformation masks the acidic proton, eliminating its role as a hydrogen bond donor and altering the molecule's polarity and solubility profile.[18] The reaction proceeds via an Sₙ2 mechanism, where a phenoxide ion, generated by deprotonation with a mild base, attacks an alkyl halide.[19] This method is ideal for introducing small alkyl (methyl, ethyl) or benzyl groups, which can protect the phenol or serve as handles for further chemistry.
Protocol: O-Alkylation of the Phenolic Group
-
Setup: To a solution of this compound (1.0 mmol, 205.2 mg) in 10 mL of dry acetone or DMF in a round-bottom flask, add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 mmol) as the base.
-
Reagent Addition: Add the alkylating agent (1.1-1.2 mmol, e.g., methyl iodide or benzyl bromide) to the suspension.
-
Reaction: Heat the mixture to 50-60°C (for acetone) or leave at room temperature (for DMF) and stir vigorously for 4-12 hours.
-
Monitoring: Follow the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction, filter off the K₂CO₃, and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the pure ether derivative.
| Alkylating Agent | Base/Solvent | Strategic Purpose |
| Methyl Iodide | K₂CO₃ / Acetone | Increases lipophilicity; protects the phenol. |
| Benzyl Bromide | K₂CO₃ / DMF | Introduces a benzyl group that can be removed later via hydrogenolysis. |
| Propargyl Bromide | K₂CO₃ / DMF | Installs a terminal alkyne for "click" chemistry conjugations.[20] |
B.2. Esterification: Creating Prodrugs and Enhancing Lipophilicity
Expertise & Rationale: Esterification of the phenolic hydroxyl group is a common tactic in drug development to create prodrugs. Phenolic esters are often more lipophilic than the parent phenol, aiding membrane permeability, and can be hydrolyzed in vivo by esterase enzymes to release the active phenolic compound.[21][22] The reaction is typically performed with a reactive acylating agent, such as an acyl chloride or anhydride, in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the acidic byproduct (HCl or carboxylic acid).[23]
Caption: Experimental workflow for the synthesis of phenolic ester derivatives.
Protocol: O-Acylation of the Phenolic Group
-
Setup: Dissolve this compound (1.0 mmol, 205.2 mg) in 10 mL of dry dichloromethane (DCM) or pyridine in a flame-dried flask under a nitrogen atmosphere.
-
Base: If using DCM, add triethylamine (1.5 mmol, 209 µL). If using pyridine, it serves as both solvent and base.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add the acylating agent (1.1 mmol, e.g., acetyl chloride or benzoyl chloride) dropwise with vigorous stirring.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature for an additional 1-3 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Dilute the mixture with DCM and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography to afford the desired ester.
Conclusion
The this compound scaffold is a privileged starting material whose true potential is unlocked through strategic chemical derivatization. The protocols detailed herein provide robust and reproducible methods for modifying both the aldehyde and phenolic functionalities. By employing these techniques—from Schiff base formation and Knoevenagel condensation on the aldehyde to etherification and esterification of the phenol—researchers can generate diverse libraries of novel compounds. This systematic approach is essential for conducting thorough structure-activity relationship (SAR) studies in drug discovery and for fine-tuning the physicochemical properties of materials for advanced technological applications.
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PMC. (2016). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. Retrieved from PMC. [Link]
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ScienceDirect. (n.d.). Synthesis of thiazole based Schiff base derivatives of thiophene carbaldehyde. Retrieved from ScienceDirect. [Link]
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PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]
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ChemTube3D. (n.d.). Oxime formation. Retrieved from ChemTube3D. [Link]
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MDPI. (2016). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Retrieved from MDPI. [Link]
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MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from MDPI. [Link]
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ScienceDirect. (2021). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Retrieved from ScienceDirect. [Link]
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Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, Characterization and Thermal Studies of Schiff Bases derived from 2- Pyridinecarboxaldehyde and Benzaldehyde and their Complex. Retrieved from JOCPR. [Link]
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MDPI. (2021). Synthesis of Lipophilic Esters of Tyrosol, Homovanillyl Alcohol and Hydroxytyrosol. Retrieved from MDPI. [Link]
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PMC. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Retrieved from PMC. [Link]
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MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from MDPI. [Link]
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Application Notes and Protocols for 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde as a Fluorescent Probe
Introduction: A Versatile Thiazole-Based Fluorophore for Sensing Applications
In the dynamic fields of biomedical research and drug development, fluorescent probes are indispensable tools for visualizing and quantifying biological processes at the molecular level.[1] Among the diverse families of fluorescent dyes, those built upon the thiazole scaffold have garnered significant attention due to their unique photophysical properties and synthetic versatility.[2] 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde is an emerging member of this class, presenting a unique combination of a planar, electron-rich aromatic system with reactive aldehyde and hydroxyl functionalities. These structural features make it a promising candidate for the development of "turn-on" or "turn-off" fluorescent probes for a variety of analytes.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a fluorescent probe. We will delve into its photophysical characteristics, explore its potential sensing mechanisms, and provide detailed protocols for its application in detecting metal ions and for use in cellular imaging.
Photophysical Properties: Understanding the Fluorescence Behavior
The fluorescence of hydroxyphenyl-thiazole derivatives is often governed by sophisticated photophysical processes such as Excited-State Intramolecular Proton Transfer (ESIPT) and Photoinduced Electron Transfer (PET). While the more extensively studied 2-(2-hydroxyphenyl) derivatives exhibit prominent ESIPT due to the proximate hydroxyl and thiazole nitrogen atoms, the 4-hydroxyphenyl isomer offers a different electronic environment that can be harnessed for sensing applications.[3][4] The fluorescence of this compound is sensitive to its local environment, including solvent polarity and the presence of specific analytes.
| Property | Value (Predicted based on similar structures) | Reference/Justification |
| Excitation Maximum (λex) | ~350 - 400 nm | Based on the absorption spectra of similar thiazole derivatives. |
| Emission Maximum (λem) | ~450 - 550 nm | Dependent on solvent and binding state; large Stokes shifts are common for this class of compounds.[4] |
| Stokes Shift | > 100 nm | A significant Stokes shift is a characteristic feature of ESIPT-capable fluorophores and related structures, minimizing self-quenching.[3] |
| Quantum Yield (ΦF) | Variable | The quantum yield is expected to be low in polar solvents and in its unbound state, and can be significantly enhanced upon binding to an analyte or when in a more rigid environment.[3] |
Causality Behind Photophysical Properties: The aldehyde group on the thiazole ring acts as an electron-withdrawing group, which can influence the intramolecular charge transfer (ICT) characteristics of the molecule. The phenolic hydroxyl group can act as a proton donor or a coordination site for metal ions. The interplay between these groups and an analyte can modulate the electronic structure of the fluorophore, leading to changes in its fluorescence intensity and wavelength.
Sensing Mechanism: A Tale of Two Processes
The utility of this compound as a fluorescent probe is rooted in its ability to exhibit a change in fluorescence upon interaction with a target analyte. This change is typically mediated by one of two primary mechanisms:
-
Chelation-Enhanced Fluorescence (CHEF): The phenolic hydroxyl and the thiazole nitrogen can act as a chelating moiety for metal ions. Upon binding a metal ion, the molecule's conformational rigidity increases, which can suppress non-radiative decay pathways and lead to a significant enhancement of fluorescence (a "turn-on" response).
-
Modulation of Intramolecular Charge Transfer (ICT): The interaction of an analyte with the hydroxyl or aldehyde group can alter the electron-donating or -withdrawing properties of these substituents. This change in the ICT character of the molecule can lead to a shift in the emission wavelength or a change in the fluorescence intensity.
Application Protocol 1: Detection of Divalent Metal Ions (e.g., Zn²⁺)
The following protocol provides a general framework for utilizing this compound as a "turn-on" fluorescent probe for the detection of divalent metal ions like zinc (Zn²⁺), which is an essential metal ion in numerous biological processes.
Protocol Workflow for Metal Ion Detection
Caption: Workflow for metal ion detection using the fluorescent probe.
Step-by-Step Protocol:
-
Preparation of Stock Solutions:
-
Probe Stock Solution (1 mM): Dissolve an accurately weighed amount of this compound in a minimal amount of DMSO and then dilute with a suitable buffer (e.g., HEPES, pH 7.4) to the final concentration. Rationale: DMSO is used to ensure complete dissolution of the hydrophobic probe before dilution in an aqueous buffer.
-
Metal Ion Stock Solutions (10 mM): Prepare stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, NiCl₂, FeCl₂, CaCl₂, MgCl₂) in deionized water.
-
-
Fluorescence Titration:
-
To a series of cuvettes, add the probe solution to a final concentration of 10 µM in the chosen buffer.
-
Add increasing concentrations of the Zn²⁺ stock solution to the cuvettes (e.g., 0 to 100 µM).
-
Incubate the solutions for a short period (e.g., 5-10 minutes) at room temperature to allow for complexation.
-
-
Spectroscopic Measurements:
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer. Excite the samples at the predetermined excitation maximum (e.g., 370 nm) and record the emission spectra (e.g., from 400 to 600 nm).
-
Self-Validation: As a control, measure the fluorescence of the probe in the absence of any metal ions and the fluorescence of the metal ion solution alone to ensure they do not contribute to the measured signal.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the Zn²⁺ concentration.
-
Determine the detection limit (LOD) and the binding constant from the titration data.
-
Application Protocol 2: Live-Cell Imaging
This protocol outlines the use of this compound for imaging intracellular environments. The probe's fluorescence may be sensitive to changes in the intracellular environment, such as pH or metal ion concentration.
Workflow for Live-Cell Imaging
Caption: General workflow for live-cell imaging with the fluorescent probe.
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture the cells of interest (e.g., HeLa, HEK293) in a suitable medium and incubate under standard conditions (37 °C, 5% CO₂).
-
Seed the cells onto glass-bottom dishes or chamber slides suitable for fluorescence microscopy and allow them to adhere overnight. Rationale: A monolayer of adherent cells is optimal for high-resolution imaging.
-
-
Probe Loading:
-
Prepare a working solution of the probe (e.g., 5-10 µM) in serum-free cell culture medium from the DMSO stock solution.
-
Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Incubate the cells with the probe working solution for 15-30 minutes at 37 °C. Rationale: Incubation time and probe concentration should be optimized to achieve sufficient intracellular signal with minimal cytotoxicity.
-
-
Cell Imaging:
-
After incubation, remove the probe solution and wash the cells twice with PBS or a suitable imaging buffer.
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths (e.g., DAPI or GFP filter sets).
-
Self-Validation: Include control experiments, such as imaging unstained cells to assess autofluorescence and performing a cell viability assay to confirm that the probe is not toxic at the working concentration.
-
-
Image Analysis:
-
Capture images and analyze the fluorescence intensity and localization within the cells using appropriate software (e.g., ImageJ/Fiji).
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no fluorescence signal in solution | Probe concentration is too low. Inappropriate solvent/buffer. | Increase probe concentration. Optimize the solvent system; some probes are more fluorescent in less polar environments. |
| High background fluorescence in cell imaging | Incomplete removal of extracellular probe. Probe aggregation. | Increase the number of washing steps. Decrease the probe concentration or incubation time. |
| Photobleaching during imaging | High excitation light intensity. Long exposure times. | Reduce the intensity of the excitation light. Use shorter exposure times and/or time-lapse intervals. |
| Inconsistent results | pH fluctuations in the buffer. Contamination of metal ion solutions. | Ensure the buffer has sufficient buffering capacity. Use high-purity salts and deionized water for all solutions. |
Conclusion
This compound is a promising fluorescent probe with the potential for a wide range of applications in chemical and biological sensing. Its versatile structure allows for the detection of various analytes through mechanisms such as CHEF and ICT. The protocols provided herein serve as a starting point for researchers to explore the utility of this compound in their specific areas of interest. Further derivatization of the aldehyde and hydroxyl groups can lead to the development of a new generation of highly specific and sensitive fluorescent probes for advanced applications in diagnostics and drug discovery.
References
-
Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. Frontiers in Chemistry. [Link]
-
Theoretical investigation on the ESIPT mechanism and fluorescent sensing mechanism of 2-(2'-hydroxyphenyl) thiazole-4-carboxaldeyde in methanol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Thiazole-based ratiometric fluorescence pH probe with large Stokes shift for intracellular imaging. Sensors and Actuators B: Chemical. [Link]
-
Novel Zn metal-organic framework with the thiazole sites for fast and efficient removal of heavy metal ions from water. Scientific Reports. [Link]
-
Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold. Molecules. [Link]
-
Fluorescent Probes for Live Cell Thiol Detection. Journal of Medicinal Chemistry. [Link]
-
A Ratiometric pH Reporter For Imaging Protein-dye Conjugates In Living Cells. Bioconjugate Chemistry. [Link]
-
Theoretical investigation on the ESIPT mechanism and fluorescent sensing mechanism of 2-(2′-hydroxyphenyl) thiazole-4-carboxaldeyde in methanol. Sci-Hub. [Link]
-
Spectrofluorimetric determination of Zn2+ ions in aqueous medium using 5-(4-flourophenyl)-quinolin-8-ol. ResearchGate. [Link]
-
Live Cell Imaging Methods and Protocols. ResearchGate. [Link]
-
Elaborating H-bonding effect and excited state intramolecular proton transfer of 2-(2-hydroxyphenyl)benzothiazole based D–π–A fluorescent dye. RSC Publishing. [Link]
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- 4. Elaborating H-bonding effect and excited state intramolecular proton transfer of 2-(2-hydroxyphenyl)benzothiazole based D–π–A fluorescent dye - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Note & Protocols: Analytical Methods for 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde
Document ID: AN-HPTC-2026-01
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the analytical detection and quantification of 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde. This compound is a pivotal intermediate in pharmaceutical synthesis, particularly in the development of agents targeting cancer and inflammatory diseases.[1] Ensuring its purity and identity is critical for drug safety and efficacy. This document outlines methodologies including High-Performance Liquid Chromatography (HPLC) for purity assessment and assay, Liquid Chromatography-Mass Spectrometry (LC-MS) for definitive identification and impurity profiling, and UV-Vis Spectrophotometry for rapid quantification. The protocols are designed for researchers, quality control analysts, and drug development professionals, emphasizing scientific integrity, causality behind experimental choices, and adherence to validation standards as outlined by the International Council for Harmonisation (ICH).[2]
Introduction: The Significance of this compound
This compound (HPTC) is a heterocyclic organic compound featuring a thiazole ring substituted with a hydroxyphenyl group and a carbaldehyde (aldehyde) functional group. Its versatile structure makes it a valuable building block in medicinal chemistry.[1] The thiazole moiety is a well-known scaffold in many biologically active compounds, while the phenolic and aldehyde groups offer reactive sites for further molecular elaboration. Given its role as a key starting material, a robust analytical framework is essential to control the quality of HPTC, ensuring the absence of process-related impurities that could compromise the final active pharmaceutical ingredient (API).
Compound Properties:
| Property | Value | Source |
| CAS Number | 885278-87-5 | [3][4] |
| Molecular Formula | C₁₀H₇NO₂S | [1][3] |
| Molecular Weight | 205.24 g/mol | [1][3] |
| Appearance | Yellow to Off-White Solid | [1] |
| Purity (Typical) | ≥96-98% | [1] |
Strategic Selection of Analytical Methods
The choice of an analytical method is dictated by the objective, whether it is routine quality control, structural confirmation, or trace-level impurity detection.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative analysis. Its high resolution makes it ideal for separating HPTC from starting materials, by-products, and degradation products. UV detection is highly effective due to the compound's conjugated aromatic system.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): When unambiguous identification is required, LC-MS is the method of choice. It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, providing molecular weight information and fragmentation data that serve as a molecular fingerprint. This is particularly crucial for identifying unknown impurities.[5][6]
-
UV-Vis Spectrophotometry: For a rapid, simple, and cost-effective estimation of HPTC concentration in solution, UV-Vis spectrophotometry is suitable, provided the sample matrix is clean and free of interfering substances.[7]
-
Spectroscopic Characterization (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for the initial structural elucidation and confirmation of the molecule's identity, typically performed during synthesis and characterization rather than for routine quality control.[8][9]
The following workflow illustrates the decision-making process for selecting the appropriate analytical technique.
Caption: Decision tree for selecting the appropriate analytical method.
Protocol 1: Quantitative Analysis by Reverse-Phase HPLC
This protocol details a validated RP-HPLC method for determining the purity and assay of this compound.
Principle of the Method
Reverse-phase chromatography separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. HPTC, being a moderately polar molecule, will be retained on the column and then eluted by a mobile phase of appropriate polarity. The concentration is determined by comparing the peak area of the analyte to that of a certified reference standard.
Experimental Protocol
A. Apparatus and Software
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (0.01 mg readability).
-
Ultrasonic bath.
B. Reagents and Materials
-
This compound Reference Standard (≥99.5% purity).
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade or Milli-Q®.
-
Formic Acid (FA), LC-MS grade.
-
Phenomenex Luna® C18(2) column (150 x 4.6 mm, 5 µm) or equivalent.
C. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | Water with 0.1% Formic Acid (v/v) | Provides protons for better peak shape and ionization if transferred to MS. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (v/v) | Organic modifier to elute the analyte. |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 30% B; 18.1-25 min: 30% B | A gradient is used to ensure elution of the main peak with good resolution from potential early- and late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion. |
| Detection Wavelength | 285 nm | Corresponds to a strong absorbance maximum for the conjugated system, providing high sensitivity. |
D. Solution Preparation
-
Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).
-
Reference Standard Stock (100 µg/mL): Accurately weigh ~10 mg of HPTC reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent. Sonicate for 5 minutes if necessary.
-
Sample Solution (100 µg/mL): Accurately weigh ~10 mg of the HPTC sample into a 100 mL volumetric flask. Prepare similarly to the standard stock solution.
E. Analysis Workflow
Caption: Standard workflow for HPLC sample analysis.
F. System Suitability Before sample analysis, inject the reference standard solution five times. The system is deemed ready if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
%RSD of Peak Area: ≤ 2.0%
G. Calculations
-
Percent Purity (% Area): % Purity = (Area of HPTC Peak / Sum of All Peak Areas) * 100
-
Assay (% w/w): % Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
Protocol 2: Method Validation According to ICH Q2(R1)
Analytical method validation is the documented process that proves an analytical method is suitable for its intended purpose.[10][11][12] The following parameters must be assessed for an HPLC purity and assay method.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of components which may be expected to be present (impurities, degradants). | Peak purity index > 0.995 (DAD). No interference at the retention time of the analyte in a blank chromatogram. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. |
| Accuracy | To determine the closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision | To measure the degree of scatter between a series of measurements. | Repeatability (n=6): %RSD ≤ 2.0%. Intermediate Precision: %RSD between two analysts/days/instruments ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) ≥ 3. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Retention time and peak area should remain within predefined limits when flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase composition (±2%) are varied. |
Protocol 3: LC-MS for Identity Confirmation
This protocol is for the confirmation of this compound and the tentative identification of related impurities.
Principle of the Method
LC-MS combines HPLC separation with mass analysis. After elution from the column, the analyte is ionized (e.g., by Electrospray Ionization - ESI), and the resulting ions are separated by their mass-to-charge ratio (m/z). This provides molecular weight confirmation of the parent compound and can be used to elucidate the structure of unknown impurities through fragmentation analysis (MS/MS).
Experimental Protocol
A. LC Conditions
-
Use the same HPLC conditions as described in Protocol 1. The use of a volatile buffer like formic acid is fully compatible with MS detection.
B. MS Conditions
| Parameter | Condition | Rationale |
| Ionization Source | Electrospray Ionization (ESI) | ESI is a soft ionization technique suitable for moderately polar molecules like HPTC, minimizing in-source fragmentation. |
| Polarity | Positive and Negative | Run in both modes initially. The phenolic proton can be lost for [M-H]⁻ in negative mode, while the thiazole nitrogen can be protonated for [M+H]⁺ in positive mode. |
| Scan Range | m/z 50 - 500 | A range broad enough to capture the parent ion (MW 205.24) and potential dimers or fragments. |
| Expected Ions | [M+H]⁺ = 206.03 ; [M-H]⁻ = 204.01 | Theoretical m/z values to look for in the mass spectrum. |
| Capillary Voltage | 3.5 kV | Typical voltage to achieve stable spray and ionization. |
| Drying Gas Temp. | 325 °C | To effectively desolvate the ions entering the mass analyzer. |
C. Data Interpretation
-
Extract the ion chromatogram for the expected m/z values (206.03 and 204.01) to confirm the retention time of HPTC.
-
Examine the mass spectrum of the main peak to confirm the molecular weight.
-
For any impurity peaks observed in the UV chromatogram, examine their corresponding mass spectra to obtain their molecular weights, which is the first step in structural identification.[5]
Protocol 4: Quantification by UV-Vis Spectrophotometry
This is a simple method for determining the concentration of a pure HPTC solution.
Principle of the Method
The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. By measuring the absorbance of an unknown sample and comparing it to a calibration curve prepared from standards of known concentration, the unknown concentration can be determined.
Experimental Protocol
A. Apparatus and Reagents
-
Double-beam UV-Vis Spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
-
HPTC Reference Standard.
-
Methanol, spectroscopic grade (or another suitable solvent in which the compound is stable and soluble).
B. Procedure
-
Determine λmax: Prepare a ~10 µg/mL solution of HPTC in methanol. Scan the solution from 400 nm to 200 nm against a methanol blank to find the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Standards: From a 100 µg/mL stock solution of HPTC in methanol, prepare a series of calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL).
-
Generate Calibration Curve: Measure the absorbance of each standard at the predetermined λmax. Plot a graph of Absorbance vs. Concentration. Perform a linear regression and obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.998 is desirable.
-
Analyze Sample: Prepare the unknown sample solution so that its concentration falls within the calibration range. Measure its absorbance and calculate the concentration using the regression equation.
References
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-
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 19, 2026, from [Link]
-
Zhu, Z., et al. (2001). Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved January 19, 2026, from [Link]
-
Al-Ostath, A., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances. Retrieved January 19, 2026, from [Link]
-
Pharmaguideline. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved January 19, 2026, from [Link]
-
Bari, S. B., et al. (2011). Analytical method validation: A brief review. Journal of Chemical and Pharmaceutical Research. Retrieved January 19, 2026, from [Link]
-
Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Structural Analysis of Photo-Degradation in Thiazole-Containing Compounds by LC-MS/MS and NMR | Request PDF. Retrieved January 19, 2026, from [Link]
-
Quality System Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
-
Wiley Online Library. (2023). Synthesis and Characterization of Thiazole Derivatives as Cholinesterase Inhibitors. Retrieved January 19, 2026, from [Link]
-
BIOGEN Científica. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
-
MDPI. (2022). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2016). (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Retrieved January 19, 2026, from [Link]
-
International Journal of Chemical and Pharmaceutical Analysis. (2016). HPLC-Method Development and Validation for Determination of Formaldehyde and Acetaldehyde Traces in Drug Substance. Retrieved January 19, 2026, from [Link]
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science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Organic Acids. Retrieved January 19, 2026, from [Link]
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Organic Carbonyl Compounds. Retrieved January 19, 2026, from [Link]
-
PubMed. (2020). Theoretical investigation on the ESIPT mechanism and fluorescent sensing mechanism of 2-(2'-hydroxyphenyl) thiazole-4-carboxaldeyde in methanol. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2015). A UV-Vis Spectrophotometric Method for the Estimation of Aldehyde Groups in Periodate-Oxidized Polysaccharides Using 2,4-Dinitrophenyl Hydrazine. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved January 19, 2026, from [Link]
-
MDPI. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved January 19, 2026, from [Link]
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- 8. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 11. particle.dk [particle.dk]
- 12. wjarr.com [wjarr.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 2-(4-hydroxyphenyl)thiazole-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of its synthesis and improve your reaction yields and product purity.
Introduction to Synthetic Strategies
The synthesis of this compound, a key building block in medicinal chemistry[1], can be approached through two primary routes: the Hantzsch thiazole synthesis and the Vilsmeier-Haack formylation of a pre-formed thiazole ring. Each pathway presents a unique set of challenges and opportunities for optimization. This guide will address common issues encountered in both methods.
Troubleshooting Guide: A Question-and-Answer Approach
Part 1: Hantzsch Thiazole Synthesis Route
The Hantzsch synthesis for this target molecule typically involves the condensation of 4-hydroxythiobenzamide with a suitable α-halocarbonyl compound.
Low yields in the Hantzsch synthesis are a common issue and can often be attributed to several factors:
-
Purity of Starting Materials: The purity of both 4-hydroxythiobenzamide and the α-halocarbonyl reactant is critical. Impurities can lead to a cascade of side reactions.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a significant role. The Hantzsch synthesis often requires heating to proceed at an efficient rate[2][3].
-
Side Reactions: Under certain conditions, particularly acidic ones, the formation of isomeric byproducts can occur[4].
Workflow for Troubleshooting Low Yield in Hantzsch Synthesis:
Caption: Troubleshooting workflow for low yield in Hantzsch synthesis.
The quality of your 4-hydroxythiobenzamide directly impacts the success of the subsequent Hantzsch reaction. A common and effective method for its synthesis is from 4-cyanophenol[5][6].
Protocol for 4-Hydroxythiobenzamide Synthesis from 4-Cyanophenol [7]
-
Reaction Setup: In a suitable reaction vessel, mix 4-cyanophenol, water, sodium hydrosulfide (NaSH), and a secondary amine (e.g., diethylamine)[8].
-
Temperature Control: Heat the mixture to a specific temperature, typically around 85°C.
-
Acid Addition: Slowly add an organic weak acid, such as acetic acid or propionic acid, dropwise to the reaction mixture[8].
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-cyanophenol is consumed.
-
Work-up: Cool the reaction mixture and filter the precipitate.
-
Purification: Wash the filter cake with water and dry under vacuum to obtain 4-hydroxythiobenzamide.
Troubleshooting 4-Hydroxythiobenzamide Synthesis:
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure the reaction goes to completion by monitoring with TLC. Extend the reaction time or slightly increase the temperature if necessary. |
| Loss of product during work-up. | Ensure the pH is appropriately adjusted to precipitate the product completely. | |
| Product is impure | Impure starting materials. | Use high-purity 4-cyanophenol and sodium hydrosulfide. |
| Side reactions. | Maintain careful control over the temperature and the rate of acid addition. |
To obtain the 4-carbaldehyde functionality directly, a suitable C3 α-halocarbonyl synthon is required. A potential candidate is 3-bromo-2-oxopropanal . However, this reagent can be unstable. A more stable alternative is to use its acetal protected form, such as 3-bromo-2-oxopropanal dimethyl acetal . The acetal can then be hydrolyzed to the aldehyde after the thiazole ring formation.
Challenges:
-
Instability of α-halocarbonyls: These compounds can be prone to self-condensation or decomposition. It is often best to use them fresh or as their more stable protected analogues.
-
Regioselectivity: The reaction should ideally be regioselective to form the desired thiazole isomer.
Part 2: Vilsmeier-Haack Formylation Route
This approach involves the formylation of 2-(4-hydroxyphenyl)thiazole at the C4 or C5 position of the thiazole ring.
The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich aromatic and heteroaromatic compounds[9][10]. However, the presence of the unprotected hydroxyl group on the phenyl ring can lead to complications.
-
Hydroxyl Group Interference: The phenolic hydroxyl group is also reactive towards the Vilsmeier reagent, which can lead to the formation of formate esters or other side products.
-
Di-formylation: The electron-rich nature of the substrate can sometimes lead to formylation at multiple positions.
-
Harsh Reaction Conditions: The use of phosphorus oxychloride (POCl₃) can lead to decomposition of sensitive substrates.
Troubleshooting Vilsmeier-Haack Formylation:
Caption: Troubleshooting workflow for Vilsmeier-Haack formylation.
Protecting the hydroxyl group as an acetate ester is a common and effective strategy. The acetyl group can be easily removed under mild conditions after the formylation.
Proposed Two-Step Protocol:
Step 1: Synthesis of 2-(4-acetoxyphenyl)thiazole
-
Acetylation: React 2-(4-hydroxyphenyl)thiazole with acetic anhydride in the presence of a base like pyridine or triethylamine.
-
Work-up: After the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by recrystallization or column chromatography.
Step 2: Vilsmeier-Haack Formylation of 2-(4-acetoxyphenyl)thiazole
-
Reagent Preparation: Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF)[9].
-
Reaction: Add the 2-(4-acetoxyphenyl)thiazole to the pre-formed Vilsmeier reagent.
-
Hydrolysis: After the reaction is complete, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or sodium bicarbonate).
-
Deprotection and Isolation: The acetyl group may be hydrolyzed during the basic work-up. If not, a separate hydrolysis step with a mild base will be required. Extract the final product, this compound, with an organic solvent.
-
Purification: Purify the final product by column chromatography on silica gel[11].
Comparative Table of Synthetic Routes:
| Parameter | Hantzsch Synthesis | Vilsmeier-Haack Formylation |
| Key Advantage | Potentially a one-pot reaction to the final product. | Can be a high-yielding reaction for formylation. |
| Key Disadvantage | Instability and availability of the α-halocarbonyl reactant. | Requires a multi-step process including protection and deprotection of the hydroxyl group. |
| Common Issues | Low yields, side-product formation (isomers). | Hydroxyl group interference, di-formylation, harsh conditions. |
Frequently Asked Questions (FAQs)
Q: What is the typical appearance of this compound?
A: It is generally a yellow to off-white solid[1]. A darker color may indicate the presence of impurities.
Q: What are the recommended storage conditions for the final product?
A: It is advisable to store the compound in a cool, dry, and dark place to prevent degradation.
Q: Can I use other protecting groups for the hydroxyl function in the Vilsmeier-Haack reaction?
A: Yes, other protecting groups such as silyl ethers (e.g., TBDMS) can be used. However, their stability to the Vilsmeier-Haack conditions should be considered. Acetyl is often preferred due to its robustness and ease of removal.
Q: How can I effectively monitor the progress of these reactions?
A: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the consumption of starting materials and the formation of the product. Using a suitable solvent system will allow you to visualize the different components of your reaction mixture. For column chromatography purification, a difference in Rf values of at least 0.2 between the product and impurities is desirable[12].
Q: Are there any "greener" alternatives for these syntheses?
A: For the Hantzsch synthesis, the use of microwave irradiation and solvent-free conditions has been reported to improve yields and reduce reaction times for some thiazole derivatives[4][13]. For the Vilsmeier-Haack reaction, exploring milder formylating agents or solvent-free conditions could be a greener approach.
References
-
The Chemical Synthesis of 4-Hydroxythiobenzamide: A Technical Overview. (URL: [Link])
-
The Chemistry Behind High-Purity 4-Hydroxythiobenzamide: Synthesis and Quality Assurance. (URL: [Link])
-
Synthesis of 4-hydroxy-thiobenzamide - PrepChem.com. (URL: [Link])
-
Direct Arylation of Thiazoles on Water - Supporting Information. (URL: [Link])
-
Hantzsch Thiazole Synthesis - Chem Help Asap. (URL: [Link])
-
Hantzsch thiazole synthesis - laboratory experiment - YouTube. (URL: [Link])
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. (URL: [Link])
-
Hantzsch Thiazole Synthesis - SynArchive. (URL: [Link])
-
Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5. (URL: [Link])
-
Vilsmeier-Haack Reaction - Chemistry Steps. (URL: [Link])
-
Synthesis of Hantzsch thiazole derivatives under solvent free conditions. - ResearchGate. (URL: [Link])
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (URL: [Link])
-
Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives | Request PDF - ResearchGate. (URL: [Link])
-
Acetaldehyde, bromo-, diethyl acetal - Organic Syntheses Procedure. (URL: [Link])
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: [Link])
-
What is the best solvent for purifying aldehyde in a column chromatography? (URL: [Link])
-
Synthesis and formylation reaction of 4‐(4‐bromophenyl)thiazol‐2‐amine... - ResearchGate. (URL: [Link])
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC - NIH. (URL: [Link])
- CN104230677A - Synthesis method for bromoacetaldehyde diethyl acetal - Google P
-
Direct Preparation of Bromoacetaldehyde Experimental Section. (URL: [Link])
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls. (URL: [Link])
-
Synthesis of 2-bromo-nonanal dimethyl acetal - PrepChem.com. (URL: [Link])
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (URL: [Link])
-
To Chemistry Journal Vol 1 No 2 (2018) ISSN: 2581-7507 [Link] Pyrano[2,3-D]Thiazole: Synthesis. (URL: [Link])
-
Straightforward approach to 2-alkylthio-4-hydroxythiazole-5-carbaldehydes as promising reagents for organic synthesis | Request PDF - ResearchGate. (URL: [Link])
-
Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer - NIH. (URL: [Link])
-
4-(3,4-Diethoxyphenyl)-1,3-thiazole-2-carbaldehyde | C14H15NO3S | CID - PubChem. (URL: [Link])
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- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. 4-Hydroxythiobenzamide synthesis - chemicalbook [chemicalbook.com]
- 8. 4-Hydroxythiobenzamide | 25984-63-8 [chemicalbook.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde
Welcome to the technical support center for the synthesis and optimization of 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the necessary insights to navigate the complexities of this synthesis, ensuring high yields and purity.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its synthesis, while conceptually straightforward, often presents challenges that can impact reaction efficiency and product quality. This guide will focus on a common two-step synthetic pathway: the Hantzsch synthesis to form the 2-(4-hydroxyphenyl)thiazole core, followed by Vilsmeier-Haack formylation to introduce the aldehyde functionality. We will explore the critical parameters of each step, offering evidence-based solutions to common experimental hurdles.
Proposed Synthetic Pathway
A logical and frequently employed route to this compound is a two-step process. The first step involves the Hantzsch thiazole synthesis to create the core heterocyclic structure, followed by a Vilsmeier-Haack reaction to introduce the formyl group at the C4 position of the thiazole ring.
Part 1: Hantzsch Thiazole Synthesis of 2-(4-Hydroxyphenyl)thiazole
The Hantzsch synthesis is a classic and robust method for constructing the thiazole ring by reacting an α-haloketone with a thioamide.[2] In this case, 4-hydroxythiobenzamide is the thioamide of choice.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch reaction is giving a very low yield. What are the most common reasons for this?
A1: Low yields in the Hantzsch synthesis can often be attributed to several critical factors:
-
Purity of Starting Materials: The stability of the thioamide, 4-hydroxythiobenzamide, is crucial. It can be susceptible to decomposition, especially under acidic conditions.[3] Ensure you are using high-purity starting materials.
-
Reaction Temperature: While some Hantzsch reactions proceed at room temperature, many require heating. If you are experiencing low conversion, consider gentle heating (e.g., 40-60 °C). For less reactive substrates, refluxing in a suitable solvent might be necessary. However, excessive heat can lead to byproduct formation.
-
Solvent Choice: The choice of solvent is critical. Alcohols such as ethanol and methanol are commonly used and generally provide good results. In some instances, a mixture of solvents, like ethanol/water, can enhance yields.
-
Reaction Time: The reaction may not have reached completion. It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials are still present, extend the reaction time accordingly.
Q2: I am observing multiple spots on my TLC plate. What are the likely side products?
A2: A common side reaction, particularly under acidic conditions, is the formation of a 2-imino-2,3-dihydrothiazole isomer.[4] This occurs due to a change in the regioselectivity of the cyclization step. Running the reaction under neutral or slightly basic conditions can favor the formation of the desired 2-aminothiazole derivative.
Troubleshooting Guide: Hantzsch Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Monitor reaction by TLC and extend reaction time if necessary. Consider a moderate increase in temperature. |
| Decomposition of thioamide. | Use freshly prepared or purified 4-hydroxythiobenzamide. Avoid strongly acidic conditions.[3] | |
| Inappropriate solvent. | Screen different solvents. Ethanol or methanol are good starting points. | |
| Formation of Multiple Products | Isomerization to 2-imino-2,3-dihydrothiazole. | Maintain a neutral or slightly basic pH. Consider adding a non-nucleophilic base like sodium bicarbonate.[4] |
| Undesired side reactions from impurities. | Ensure high purity of both the α-haloketone and the thioamide. | |
| Difficulty in Product Isolation | Product is soluble in the work-up solution. | If precipitation upon basification is incomplete, perform an extraction with a suitable organic solvent like ethyl acetate. |
| Oily product. | The product may be impure. Attempt purification by column chromatography before trying to induce crystallization. |
Optimized Protocol: Synthesis of 2-(4-Hydroxyphenyl)thiazole
This protocol is a generalized procedure based on established Hantzsch synthesis methodologies.
Materials:
-
4-Hydroxythiobenzamide
-
3-Bromo-2-oxopropanal (or a suitable α-haloketone precursor)
-
Ethanol, reagent grade
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxythiobenzamide (1 equivalent) in ethanol.
-
Add 3-bromo-2-oxopropanal (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is sluggish, gently heat the mixture to 40-50°C.
-
Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the solution and precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
If a significant amount of product remains in the filtrate, extract it with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Part 2: Vilsmeier-Haack Formylation of 2-(4-Hydroxyphenyl)thiazole
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings using the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5][6]
Frequently Asked Questions (FAQs)
Q1: Why is my Vilsmeier-Haack reaction failing or giving a low yield?
A1: The Vilsmeier-Haack reaction is highly sensitive to certain conditions:
-
Moisture: The Vilsmeier reagent is extremely reactive towards water. Ensure all glassware is oven-dried and that anhydrous solvents are used.
-
Reagent Quality: The purity of both POCl₃ and DMF is critical. Old or improperly stored DMF can contain dimethylamine, which can react with the Vilsmeier reagent.
-
Reaction Temperature: The formation of the Vilsmeier reagent is typically performed at low temperatures (0-5 °C). The subsequent formylation reaction temperature can vary depending on the substrate's reactivity. For an activated substrate like 2-(4-hydroxyphenyl)thiazole, the reaction may proceed at room temperature or with gentle heating.
-
Stoichiometry: The molar ratio of the substrate, DMF, and POCl₃ is important. An excess of the Vilsmeier reagent is often used to ensure complete conversion.
Q2: Where will the formylation occur on the 2-(4-hydroxyphenyl)thiazole molecule?
A2: The formylation is an electrophilic aromatic substitution. The thiazole ring is generally electron-rich, and the substitution pattern is influenced by the existing substituents. The hydroxyl group on the phenyl ring is an activating group. Formylation is expected to occur on the thiazole ring, likely at the C4 or C5 position. The precise location can be influenced by steric and electronic factors and should be confirmed by spectroscopic analysis, such as 2D NMR.
Troubleshooting Guide: Vilsmeier-Haack Formylation
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Deactivation of the Vilsmeier reagent by moisture. | Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Impure reagents. | Use freshly distilled POCl₃ and high-purity, anhydrous DMF. | |
| Substrate is not sufficiently activated. | While the hydroxyphenyl group is activating, if the reaction is still slow, a slight increase in temperature may be necessary. Monitor carefully to avoid side reactions. | |
| Formation of a Dark Tar-like Substance | Reaction temperature is too high. | Maintain a low temperature during the formation of the Vilsmeier reagent and control the temperature during the formylation step. |
| Unwanted side reactions. | Ensure the correct stoichiometry of reagents. The presence of strong acids can sometimes lead to polymerization or degradation of sensitive substrates. | |
| Incomplete Hydrolysis of the Iminium Salt Intermediate | Insufficient water or improper pH during workup. | Ensure thorough quenching with water or an ice-water mixture. The subsequent hydrolysis to the aldehyde is often facilitated by gentle heating or adjusting the pH. |
Optimized Protocol: Synthesis of this compound
This protocol is a generalized procedure and may require optimization for your specific setup.
Materials:
-
2-(4-Hydroxyphenyl)thiazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, add anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5-3 equivalents) dropwise to the DMF, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 2-(4-hydroxyphenyl)thiazole (1 equivalent) in anhydrous DMF or DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C for several hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.
-
Stir the mixture vigorously until the intermediate iminium salt is hydrolyzed. This may require gentle heating.
-
Neutralize the solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization.[7]
Data Summary and Characterization
Accurate characterization of the intermediate and final product is essential for confirming the success of the synthesis and for troubleshooting. Below is a table of expected analytical data.
| Compound | Molecular Formula | Molecular Weight | Expected 1H NMR Signals (indicative) | Expected 13C NMR Signals (indicative) |
| 2-(4-Hydroxyphenyl)thiazole | C₉H₇NOS | 177.23 | Aromatic protons, phenolic -OH, thiazole protons. | Aromatic and thiazole carbons. |
| This compound | C₁₀H₇NO₂S | 205.24 | Aldehydic proton (~9-10 ppm), aromatic protons, phenolic -OH, thiazole proton.[8] | Aldehydic carbon (~180-190 ppm), aromatic and thiazole carbons.[8] |
Note: Specific chemical shifts will be dependent on the solvent used for NMR analysis.
Conclusion
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve optimal yields and purity. By understanding the mechanisms of the Hantzsch thiazole synthesis and the Vilsmeier-Haack formylation, and by being aware of the common pitfalls, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides a framework for addressing common challenges, but it is important to remember that empirical optimization is often necessary to achieve the best results in a specific laboratory setting.
References
-
Redamala, R., Merugu, R., & Rajanna, K.C. (2014). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 7(5), 481-484. [Link]
-
Barbero, M., Cadamuro, S., Dughera, S., & Gualdani, G. (2011). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic NH groups. Green Chemistry, 13(12), 3426-3433. [Link]
-
Adnan, S., Ali, L., & Hassan, A. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. [Link]
- Google Patents. (2009). CN101412699A - Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)
-
University of Rochester, Department of Chemistry. Recrystallization and Crystallization. [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
-
Rajput, A. P., & Rajput, S. S. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Applied Biology and Pharmaceutical Technology, 4(3), 132-142. [Link]
-
ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. [Link]
-
ResearchGate. (n.d.). Hantzsch thiazole synthesis. [Link]
-
ResearchGate. (n.d.). Formylation reactions of some thiazole. [Link]
-
PubChem. This compound. [Link]
-
University of Rochester, Department of Chemistry. Purification: How To. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN101412699A - Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)-4-methyl-5-thiazole ethyl formate - Google Patents [patents.google.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jocpr.com [jocpr.com]
Technical Support Center: Purification of 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde
Welcome to the technical support guide for 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic compound. The unique combination of a phenolic hydroxyl group, a reactive aldehyde, and a thiazole core presents specific challenges during purification. This guide provides in-depth, field-proven insights to help you navigate these complexities, ensuring high purity and yield for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile is almost entirely dependent on the synthetic route employed. The two most common pathways are the Hantzsch thiazole synthesis followed by formylation, or a direct Hantzsch synthesis using precursors that already contain the aldehyde or a masked equivalent.
-
From Hantzsch Thiazole Synthesis: This classic reaction involves condensing an α-haloketone with a thioamide.[1][2] Impurities often include unreacted starting materials such as 4-hydroxythiobenzamide and the α-halocarbonyl compound. Incomplete cyclization or side reactions can also lead to various intermediates.
-
From Vilsmeier-Haack Formylation: This reaction introduces the formyl (-CHO) group onto the pre-formed 2-(4-hydroxyphenyl)thiazole ring using a Vilsmeier reagent (e.g., POCl₃/DMF).[3][4] The primary impurity is typically the unformylated starting material. Residuals from the Vilsmeier reagent or byproducts from side reactions on the electron-rich phenol ring can also be present.
Q2: My compound is streaking badly on my silica gel TLC plate. What's causing this and how can I fix it?
A2: Streaking is a common issue with this molecule due to the acidic nature of the phenolic hydroxyl group. The phenol can interact strongly and irreversibly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to poor separation and band broadening.
Solution: To mitigate this, you can deactivate the silica gel. This is typically done by incorporating a small amount of a basic modifier, like triethylamine (NEt₃), or an acid, like acetic acid, into your eluent system.[5]
-
For Basic Modification: Add 0.5-1% triethylamine to your mobile phase. This neutralizes the acidic sites on the silica, preventing the strong binding of your phenolic compound.
-
For Acidic Modification: Adding a small amount of acetic acid can sometimes improve chromatography for acidic compounds, but care must be taken as aldehydes can be sensitive to acidic conditions.[6]
Q3: I'm seeing a new spot appear on my TLC plate after letting the crude product sit for a day. Is this compound unstable?
A3: Yes, this compound can exhibit instability, particularly in its crude form. There are two primary culprits:
-
Oxidation of the Aldehyde: Aromatic aldehydes can be susceptible to air oxidation, converting the aldehyde group (-CHO) to a carboxylic acid (-COOH). This is often accelerated by light and the presence of metallic impurities.
-
Oxidation of the Phenol: The electron-rich phenol ring can be oxidized, leading to the formation of colored quinone-type byproducts. This is often observed as the material developing a yellow or brown tint.[7]
To minimize degradation, it is advisable to purify the compound promptly after synthesis and store the purified material under an inert atmosphere (like nitrogen or argon), protected from light, and at a reduced temperature (e.g., 4°C).[8]
Q4: Can I use methanol or ethanol in my eluent for column chromatography?
A4: It is strongly advised to avoid using alcohol-based solvents like methanol or ethanol as the primary polar component in your eluent for column chromatography.[6] The aldehyde group can react with alcohols in the presence of an acid catalyst—which silica gel can act as—to form hemiacetals or acetals. This reaction converts your desired product into a new, more polar compound on the column, leading to confusing TLC results, broad elution profiles, and significantly lower yields of the aldehyde. Stick to non-protic polar solvents like ethyl acetate, acetone, or diethyl ether.
Purification Workflow Overview
The general strategy involves analyzing the crude product to identify the major impurities and then selecting the most appropriate purification technique.
Caption: General purification strategy for this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery After Column Chromatography | 1. Irreversible Adsorption: The phenolic group is strongly binding to the acidic silica gel. 2. Acetal/Hemiacetal Formation: Use of alcohol-based eluents (e.g., methanol, ethanol).[6] 3. Product Degradation: The compound is degrading on the stationary phase. | 1. Deactivate Silica: Use an eluent containing 0.5-1% triethylamine.[5] Alternatively, consider using a less acidic stationary phase like neutral alumina. 2. Change Solvents: Switch to a non-alcoholic eluent system such as Hexane/Ethyl Acetate, Dichloromethane/Acetone, or Toluene/Ethyl Acetate. 3. Work Quickly: Do not let the column run overnight. Elute the compound as efficiently as possible. |
| Product Elutes with Starting Material (Co-elution) | 1. Poor Solvent Choice: The eluent system does not have sufficient resolving power for the two compounds. 2. Column Overload: Too much crude material was loaded onto the column relative to its size. | 1. Optimize Eluent System: Perform a thorough TLC analysis with various solvent systems to find one that provides good separation (a difference in Rf values of at least 0.2). Try a less polar system with a very shallow gradient. 2. Reduce Load/Increase Column Size: Use a larger column or load less material. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. |
| Pure Fractions Re-develop Impurities Upon Standing | 1. Air Oxidation: The aldehyde is oxidizing to a carboxylic acid. 2. Solvent Instability: Trace acids or peroxides in the solvent are causing degradation. | 1. Inert Atmosphere: Evaporate the solvent from pure fractions under an inert atmosphere (e.g., using a nitrogen bleed into the rotary evaporator). 2. Use Fresh Solvents: Ensure you are using high-purity, freshly opened solvents for your chromatography. |
| Recrystallization Fails (Oiling Out or No Crystals Form) | 1. Poor Solvent Choice: The chosen solvent either dissolves the compound too well (even when cold) or not at all (even when hot). 2. Supersaturation: The solution is supersaturated and requires nucleation to begin crystallization. 3. Insoluble Impurities: Impurities are inhibiting crystal lattice formation. | 1. Systematic Solvent Screening: Test solubility in a range of solvents (e.g., ethyl acetate, acetonitrile, toluene, water, and mixtures like ethanol/water or acetone/hexane) to find a system where the compound is soluble when hot but sparingly soluble when cold. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line, or add a seed crystal from a previous batch. 3. Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration of the dissolved solution before allowing it to cool. |
Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography (Deactivated Silica)
This protocol is ideal for complex mixtures where impurities have polarities close to the product.
-
Preparation of Deactivated Silica:
-
In a fume hood, prepare your chosen eluent system (e.g., 7:3 Hexane:Ethyl Acetate).
-
Add triethylamine to the eluent to a final concentration of 1% (v/v).
-
Prepare a slurry of silica gel in this modified eluent and pack your column as usual. This ensures the entire stationary phase is neutralized.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the column eluent.
-
Alternatively, perform a "dry load": dissolve the crude product in a suitable solvent (e.g., acetone), add a small amount of silica gel, and evaporate the solvent completely. This creates a free-flowing powder.
-
Carefully add the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the prepared mobile phase.
-
Monitor the elution process using TLC, spotting your collected fractions against the crude material and a pure standard if available.
-
Combine the fractions that contain the pure product.
-
-
Work-up:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
To remove residual triethylamine, the residue can be re-dissolved in ethyl acetate, washed with dilute acid (e.g., 1% HCl), then brine, dried over Na₂SO₄, and re-concentrated. Caution: Be mindful that the aldehyde can be sensitive to acid.[6] A quicker, often sufficient method is to place the concentrated oil under high vacuum for several hours.
-
Protocol 2: Purification by Recrystallization
This method is best for removing small amounts of impurities from a product that is already relatively pure (>90%).
-
Solvent Selection:
-
Place a small amount of crude material (10-20 mg) into several test tubes.
-
Add a small amount (0.5 mL) of different solvents or solvent mixtures (e.g., Ethyl Acetate, Acetonitrile, Toluene, Ethanol/Water).
-
Identify a solvent that dissolves the compound poorly at room temperature but completely upon heating.
-
-
Dissolution:
-
Place the bulk of the crude material in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise while heating and stirring until the solid is just dissolved. Do not add excessive solvent, as this will reduce your yield.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals under vacuum to remove all residual solvent.
-
Visualizing Impurity Sources
Understanding where impurities originate is key to preventing them. The Hantzsch synthesis is a common route to the thiazole core and provides a good example.
Caption: Potential impurity sources from the Hantzsch thiazole synthesis.
References
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Chem Help Asap. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. DOI: 10.1039/P19870000639
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Singh, K., Ralhan, S., Sharma, P. K., & Dhawan, S. N. (2004). Vilsmeier–Haack reaction on hydrazones: a convenient synthesis of 4-formylpyrazoles. Journal of Chemical Research, 2004(11), 746-748.
-
ResearchGate. (2025). Synthesis and characterization of some novel 4-formyl pyrazolylthiazoles of potential medicinal interest using Vilsmeier-Haack reaction. Retrieved from [Link]
-
Thesis Template. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (2022). Tailoring the AIE Chromogen 2-(2-Hydroxyphenyl)benzothiazole for Use in Enzyme-Triggered Molecular Brachytherapy. Retrieved from [Link]
-
MDPI. (n.d.). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Retrieved from [Link]
- Google Patents. (n.d.). CN101412699A - Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)-4-methyl-5-thiazole ethyl formate.
-
ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography? Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. Retrieved from [Link]
-
BIOGEN Científica. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.
-
OUCI. (n.d.). Thermal and kinetic analyses of 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole. Retrieved from [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-(4-Hydroxy-phenyl)-thiazole-4-carbaldehyde | CymitQuimica [cymitquimica.com]
- 8. This compound [biogen.es]
Technical Support Center: Stabilizing 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde in Solution
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Welcome to the technical support guide for 2-(4-hydroxyphenyl)thiazole-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for stabilizing this versatile compound in solution. This molecule, a key intermediate in pharmaceutical and biochemical research, possesses inherent stability challenges due to its phenolic hydroxyl and aldehyde functional groups.[1] This guide offers a framework for understanding and mitigating these issues to ensure the integrity and reproducibility of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration?
Discoloration is a primary indicator of degradation. The phenolic hydroxyl group is susceptible to oxidation, which can form colored quinone-type byproducts.[2] This process can be accelerated by several factors:
-
Exposure to Air (Oxygen): The primary culprit is atmospheric oxygen, which directly oxidizes the phenol.
-
Elevated pH: Basic conditions (pH > 7) deprotonate the phenolic hydroxyl group, forming a phenolate ion that is significantly more susceptible to oxidation.[3][4]
-
Light Exposure: UV and even ambient light can provide the energy to initiate and propagate oxidative reactions.[5]
-
Presence of Metal Ions: Trace metal contaminants (e.g., iron, copper) can catalyze the oxidation of phenols.
The aldehyde group can also undergo oxidation to a carboxylic acid, though this is often a slower process and less likely to cause significant color change compared to phenol oxidation.[6]
Q2: I'm observing poor reproducibility in my assays. Could the stability of this compound be a factor?
Absolutely. If the compound degrades, its effective concentration in your stock and working solutions will decrease over time, leading to inconsistent experimental results. The degradation products themselves might also interfere with your assay, either by inhibiting or activating biological targets, or by interfering with analytical measurements.
Q3: What is the recommended solvent for dissolving this compound?
The choice of solvent is critical and depends on the intended application. Here's a general guideline:
-
For Stock Solutions: Anhydrous, peroxide-free aprotic polar solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally preferred for long-term storage. These solvents are less likely to participate in degradation reactions compared to protic solvents.
-
For Aqueous Buffers: If your experiment requires an aqueous medium, it is crucial to prepare the solution fresh and use it immediately. The pH of the buffer will significantly impact stability (see Q1 and Troubleshooting Guide). The polarity of the solvent can also influence reaction kinetics.[7][8][9]
Q4: How should I store my solutions to maximize stability?
Proper storage is paramount. Follow these guidelines:
-
Temperature: Store solutions at -20°C or -80°C.
-
Atmosphere: Overlay the solution with an inert gas (argon or nitrogen) before sealing the vial. This displaces oxygen and minimizes oxidation.
-
Light: Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.
-
Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen.
II. Troubleshooting Guide: Proactive Stabilization Strategies
This section provides actionable protocols to address and prevent the degradation of this compound in solution.
Problem 1: Rapid Discoloration and Degradation in Aqueous Buffers
Root Cause Analysis: The primary cause is the pH-dependent oxidation of the phenolic group.[3][4] At neutral to alkaline pH, the phenolate ion forms, which is highly susceptible to oxidation.
Solution Workflow:
-
pH Optimization:
-
Principle: Maintain the solution at a slightly acidic pH (ideally between 5.0 and 6.0) to keep the phenolic group protonated and less prone to oxidation.[3] Studies on phenol degradation have shown that lower pH solutions can lead to more rapid degradation under certain photocatalytic conditions, but for general solution stability, avoiding basic conditions is key.[3][4]
-
Protocol: Prepare your buffer in the desired pH range. If the experimental conditions demand a higher pH, the solution must be used immediately after preparation, and the inclusion of antioxidants is strongly recommended.
-
-
Use of Antioxidants:
-
Principle: Antioxidants are molecules that can neutralize free radicals and other oxidizing species, thereby protecting the compound of interest.[10][11] Hindered phenolic antioxidants are particularly effective.[12]
-
Protocol:
-
Select a suitable antioxidant. Common choices include Butylated Hydroxytoluene (BHT), Ascorbic Acid (Vitamin C), or Trolox.
-
Prepare a concentrated stock solution of the antioxidant in an appropriate solvent.
-
Add the antioxidant to your buffer before adding the this compound. A final concentration of 10-100 µM is a good starting point.
-
-
-
Degassing of Solvents:
-
Principle: Removing dissolved oxygen from aqueous buffers minimizes the primary oxidant.
-
Protocol: Before adding the compound, sparge the buffer with an inert gas like argon or nitrogen for 15-30 minutes.
-
Problem 2: Instability in Organic Solvents for Long-Term Storage
Root Cause Analysis: Even in organic solvents, residual oxygen and light exposure can cause gradual degradation over weeks or months. Aldehydes are also known to undergo degradation upon storage.[13]
Solution Workflow:
-
Solvent Purity:
-
Principle: Use high-purity, anhydrous solvents. Peroxides, which can form in solvents like THF or dioxane upon storage, can initiate degradation.
-
Protocol: Always use freshly opened bottles of anhydrous solvent or solvents purified by passing through a solvent purification system.
-
-
Inert Atmosphere Storage:
-
Principle: Displacing oxygen from the headspace of the vial prevents oxidation.
-
Protocol: After preparing the stock solution, gently bubble argon or nitrogen through the solution for 1-2 minutes, then cap the vial tightly. For high-value solutions, use vials with PTFE-lined septa for an airtight seal.
-
-
Addition of Stabilizers:
-
Principle: Certain chemical stabilizers can prevent the degradation of aldehydes.[14]
-
Protocol: For non-biological applications, adding a small amount (100-1000 ppm) of a stabilizer like hydroquinone or 4-methoxyphenol can be effective.[13][14] However, ensure these stabilizers do not interfere with your downstream applications.
-
III. Data and Visualization
Table 1: Recommended Solvents and Storage Conditions
| Solvent | Application | Recommended pH (if aqueous) | Storage Temperature | Key Considerations |
| DMSO (Anhydrous) | Long-term stock | N/A | -20°C to -80°C | Hygroscopic; use dry. Store under inert gas. |
| DMF (Anhydrous) | Long-term stock | N/A | -20°C to -80°C | Can decompose at high temps. Store under inert gas. |
| Ethanol | Intermediate dilutions | N/A | -20°C | Use fresh; can contain water and promote acetal formation. |
| Phosphate/Citrate Buffer | Aqueous assays | 5.0 - 6.0 | 4°C (short-term) | Prepare fresh. Degas and add antioxidant. |
Diagram 1: Key Degradation Pathways
This diagram illustrates the two primary routes of degradation for this compound. The oxidative pathway of the phenol is often the most rapid and problematic.
Caption: Primary degradation pathways of the target compound.
Diagram 2: Stabilization Workflow
This workflow provides a logical sequence of steps to ensure the stability of your compound in solution.
Caption: Step-by-step workflow for preparing a stable solution.
IV. References
-
Akbal, F., & Onar, A. N. (2003). Photocatalytic degradation of phenol. Environmental Monitoring and Assessment, 83(3), 295-302. [Link]
-
Catrinescu, C., Teodosiu, C., Macoveanu, M., & Dulamita, N. (2003). Catalytic wet peroxide oxidation of phenol over Fe-exchanged pillared clay. Water Research, 37(5), 1154-1160. [Link]
-
Guélou, E., Debellefontaine, H., & Foussard, J. N. (2003). Influence of pH on the oxidation of phenol by hydrogen peroxide in the presence of homogeneous iron species. Journal of Chemical Technology & Biotechnology, 78(6), 644-651. [Link]
-
Zazo, J. A., Casas, J. A., Mohedano, A. F., & Rodriguez, J. J. (2005). Changes in Solution Color During Phenol Oxidation by Fenton Reagent. Industrial & Engineering Chemistry Research, 44(23), 8619-8624. [Link]
-
Sandler, S. R. (1983). Stabilization of aldehydes. European Patent No. EP0096153A2.
-
Gebrechristos, S., & Gebrehiwot, M. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Journal of Advanced Agronomy & Crop Science, 2(1), 103. [Link]
-
Zhang, Y. (2023). Understanding the Production and Stability of Aldehydes through the Catalytic Oxidation of Native Lignin to Phenolic Monomers. Organic Chemistry: An Indian Journal, 17(1), 004. [Link]
-
Suda, M., Ohshima, M., & Ohta, S. (2001). Determination of pH-dependent antioxidant activity of palm (Borassus flabellifer) polyphenol compounds by photoluminol and DPPH methods: a comparison of redox reaction sensitivity. Journal of Agricultural and Food Chemistry, 49(11), 5267-5272. [Link]
-
da Silva, J. C., de Souza, R. M., da Silva, J. G., & Guedes, I. A. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13326-13333. [Link]
-
Sharma, A., Kumar, V., Kumar, S., & Pathak, D. P. (2020). Phenolic acids: Natural versatile molecules with promising therapeutic applications. Biomedicine & Pharmacotherapy, 131, 110641. [Link]
-
Saraswat, P., & Sharma, V. K. (2017). Influence of Solvents on the Oxidation Kinetics of Aldehydic Group Compounds by Diethyl Ammonium Chloro-Chromate. Oriental Journal of Chemistry, 33(4), 1836-1845. [Link]
-
Das, D., & Lippard, S. J. (2015). Solvent Isotope Effects on Alkane Formation by Cyanobacterial Aldehyde Deformylating Oxygenase and Their Mechanistic Implications. Journal of the American Chemical Society, 137(3), 1017-1020. [Link]
-
da Silva, J. C., de Souza, R. M., da Silva, J. G., & Guedes, I. A. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13326-13333. [Link]
-
Gebrechristos, S., & Gebrehiwot, M. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher. [Link]
-
Di Carmine, G., Gualandi, A., & Cozzi, P. G. (2020). Oxidative Coupling of Aldehydes with Alcohol for the Synthesis of Esters Promoted by Polystyrene-Supported N-Heterocyclic Carbene: Unraveling the Solvent Effect on the Catalyst Behavior Using NMR Relaxation. Organic Letters, 22(10), 3945-3949. [Link]
-
Kumar, M., Dahuja, A., Tiwari, S., Punia, S., & Kaur, C. (2024). Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review. Journal of Food Science and Technology. [Link]
-
Gonzalez, N. M., Guzman, M. I., & Ruiz, L. H. (2022). Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. ACS Earth and Space Chemistry, 6(9), 2269-2281. [Link]
-
Han, S., & Wiemer, A. J. (2017). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. ACS Omega, 2(7), 3421-3426. [Link]
-
Gonzalez, N. M., Guzman, M. I., & Ruiz, L. H. (2022). Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. ACS Earth and Space Chemistry, 6(9), 2269-2281. [Link]
-
Sandler, S. R. (1983). Stabilization of aldehydes. European Patent Office. [Link]
-
Wu, L., Liu, D. Q., & Kord, A. S. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 859-868. [Link]
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- 8. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. EP0096153A2 - Stabilization of aldehydes - Google Patents [patents.google.com]
Technical Support Center: 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde Experiments
Welcome to the technical support guide for experiments involving 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, characterization, and application of this versatile heterocyclic compound. The following information is structured in a question-and-answer format to directly address specific issues, providing not just solutions but also the underlying scientific principles to empower your experimental design and execution.
Diagram: General Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and resolving common experimental issues.
Caption: A general workflow for troubleshooting experimental problems.
I. Synthesis & Purification FAQs
The most common route to synthesize 2-aryl-thiazole-4-carbaldehydes is a variation of the Hantzsch thiazole synthesis. This typically involves the condensation of an α-halocarbonyl compound with a thioamide. For the title compound, this would likely involve the reaction of 4-hydroxythiobenzamide with a 3-halo-2-oxopropanal derivative.
Question 1: My Hantzsch synthesis of this compound is resulting in a very low yield. What are the likely causes and how can I improve it?
Low yields in the Hantzsch synthesis are a frequent issue stemming from several factors.[1] A systematic approach is best for troubleshooting.
Causality & Solutions:
-
Purity of Starting Materials: The Hantzsch synthesis is sensitive to impurities in the starting materials, particularly the 4-hydroxythiobenzamide and the α-haloketone.
-
Insight: 4-hydroxythiobenzamide can be unstable, especially in acidic conditions at elevated temperatures, leading to decomposition.[2] Ensure it is pure and dry before use. The α-haloketone should be freshly prepared or purified if it has been stored for a long time, as these compounds can degrade.
-
Action: Verify the purity of your starting materials by NMR or melting point. Recrystallize if necessary.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters.
-
Insight: The Hantzsch synthesis often requires heating to overcome the activation energy.[1] However, the phenolic group and the thioamide intermediate can be sensitive to prolonged high heat.
-
Action:
-
Temperature Optimization: If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., in 10-15 °C increments) while monitoring by TLC. A common starting point is refluxing in a solvent like ethanol.
-
Solvent Choice: Ethanol is a common solvent. However, for reactants with different polarities, a solvent screen (e.g., methanol, DMF, or a mixture) might be necessary.
-
Reaction Time: Monitor the reaction progress by TLC. Prolonged reaction times after the consumption of the limiting reagent can lead to the formation of degradation products.
-
-
-
Improper Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion.[1]
-
Insight: Often, a slight excess of the thioamide is used to ensure the complete consumption of the more expensive or less stable α-haloketone.[3]
-
Action: Try using a 1.1 to 1.5 molar excess of the 4-hydroxythiobenzamide.
-
-
Side Reactions: Acidic conditions can sometimes lead to the formation of isomeric byproducts like 2-imino-2,3-dihydrothiazoles.[1][4]
-
Insight: The reaction proceeds through a multistep pathway involving an initial SN2 reaction followed by intramolecular cyclization and dehydration.[5] Changes in pH can affect the regioselectivity of the cyclization.
-
Action: While the reaction is often self-catalyzed by the HBr or HCl eliminated, if you are adding an external acid catalyst, consider running the reaction under neutral conditions first.
-
Question 2: My final product is a yellow or brownish solid, and the NMR shows multiple aromatic peaks. How can I purify it effectively?
The coloration and extra peaks suggest the presence of starting materials, side products, or degradation products. The polar phenolic and aldehyde groups, combined with the heterocyclic thiazole ring, give the molecule moderate polarity, which guides the purification strategy.
Purification Protocol: Recrystallization
Recrystallization is often the most effective method for purifying solid organic compounds, assuming a suitable solvent can be found.
Step-by-Step Methodology:
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Good candidates to screen include:
-
Ethanol
-
Methanol
-
Ethyl acetate
-
Acetonitrile
-
Toluene
-
Mixtures (e.g., ethanol/water, ethyl acetate/hexanes)
-
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude product to fully dissolve it.
-
Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated charcoal and heat for a few minutes. Caution: Adding charcoal to a boiling solution can cause it to boil over.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Placing it directly in an ice bath can cause rapid precipitation, trapping impurities. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
| Potential Impurity | Reason for Presence | Removal Strategy |
| Unreacted 4-hydroxythiobenzamide | Incomplete reaction; incorrect stoichiometry | Soluble in polar solvents; removed during recrystallization. |
| Unreacted α-haloketone | Incomplete reaction | May be less polar; removed during recrystallization. |
| Polymeric materials | Overheating or prolonged reaction time | Often insoluble; removed by hot filtration. |
| Oxidation products | Exposure to air, especially at high pH | The phenolic group is susceptible to oxidation. Recrystallization can help. |
II. Characterization & Stability FAQs
Accurate characterization is crucial for confirming the identity and purity of your compound. Understanding its stability is key to reliable experimental results.
Question 3: I have an ¹H NMR spectrum of my product, but I'm unsure about the peak assignments. What should I expect?
While a definitive assignment requires experimental data, we can predict the expected chemical shifts based on the structure. The spectrum will be complex due to the aromatic systems.
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):
| Proton | Approximate Chemical Shift (ppm) | Multiplicity | Notes |
| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet (s) | Highly deshielded proton. |
| Phenolic (-OH) | 9.5 - 10.5 | Broad Singlet (br s) | Exchangeable with D₂O. Position is concentration-dependent. |
| Thiazole H-5 | 8.0 - 8.5 | Singlet (s) | Proton on the thiazole ring adjacent to the aldehyde. |
| Phenyl H-2', H-6' | 7.7 - 8.0 | Doublet (d) | Protons on the phenyl ring ortho to the thiazole. |
| Phenyl H-3', H-5' | 6.8 - 7.1 | Doublet (d) | Protons on the phenyl ring meta to the thiazole. |
Self-Validation:
-
The integration of the peaks should correspond to the number of protons (1:1:1:2:2).
-
Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum should cause the phenolic -OH peak to disappear or significantly diminish.
Question 4: My compound seems to change color (e.g., from off-white to yellow/brown) over time. Is it degrading and how should I store it?
Yes, color change is a strong indicator of degradation. Phenolic aldehydes are susceptible to oxidation and light-induced decomposition.[6][7]
Degradation Pathways:
-
Oxidation: The phenolic hydroxyl group can be oxidized, especially in the presence of air (oxygen), light, and trace metals. This often leads to the formation of colored quinone-type structures. The aldehyde group can also be oxidized to a carboxylic acid.
-
Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, particularly under basic or acidic conditions or upon heating.
Recommended Storage Conditions:
To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Temperature: Store at low temperatures, ideally at 0-8 °C.[8]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.[6][9]
-
Moisture: Keep in a tightly sealed container in a desiccator to protect from moisture.
III. Downstream Reaction Troubleshooting
This compound is a valuable intermediate, often used in condensation reactions to build more complex molecules.[8]
Question 5: I'm trying to perform a Knoevenagel or similar condensation reaction with an active methylene compound, but the reaction is not proceeding. What could be wrong?
Failure in condensation reactions with this aldehyde can often be traced to its electronic properties or the reaction conditions.
Causality & Solutions:
-
Reactivity of the Aldehyde: The 4-hydroxyphenyl group is an electron-donating group, which slightly reduces the electrophilicity of the aldehyde's carbonyl carbon compared to an unsubstituted benzaldehyde. This can make it less reactive towards nucleophiles.
-
Base Catalyst: The choice and amount of base are critical.
-
Insight: Weak bases like piperidine or pyridine are commonly used. However, if the nucleophile is not sufficiently acidic, a stronger base might be needed. Be aware that strong bases (like NaOH or KOH) can deprotonate the phenolic hydroxyl group. This phenoxide is strongly electron-donating, which will further deactivate the aldehyde towards nucleophilic attack. This can be a significant issue.[10]
-
Action:
-
Start with a mild base like piperidine or pyrrolidine in a catalytic amount.
-
If the reaction is slow, consider a slightly stronger, non-nucleophilic base.
-
Ensure the reaction is anhydrous, as water can interfere with many base catalysts.
-
-
-
Solvent and Water Removal:
-
Insight: Condensation reactions produce water, which can shift the equilibrium back to the starting materials.
-
Action: Use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water as it is formed. This is a very effective way to drive the reaction to completion.
-
Diagram: Key Reactive Sites
This diagram illustrates the key functional groups and their potential reactivity, which is central to troubleshooting.
Caption: Key reactive sites on the this compound molecule.
References
-
This compound . Chem-Impex International. [Link]
-
Hantzsch Thiazole Synthesis . SynArchive. [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity . Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
-
Hantzsch Thiazole Synthesis - Laboratory Experiment . Chem Help Asap. [Link]
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance . Indian Journal of Pharmaceutical Education and Research, 56(3), 113-125. [Link]
-
Sotelo, L. P., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements . Antioxidants, 12(4), 962. [Link]
-
This compound . PubChem. [Link]
-
Jusoh, N. A., et al. (2022). Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract . Molecules, 27(6), 1939. [Link]
-
Why is chalcone formation not possible when nitrobenzaldehyde is used? If possible, so how? ResearchGate. [Link]
-
Phenol Standard Operating Procedure . Yale Environmental Health & Safety. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemimpex.com [chemimpex.com]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde. This document is designed for researchers, scientists, and drug development professionals utilizing this versatile compound in their experimental workflows. We have structured this guide to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your assays effectively.
The core of this molecule, a thiazole ring, is a privileged scaffold found in numerous biologically active agents.[1][2] Our focus here is on its application as a key intermediate and, more specifically, its use in developing novel assays, leveraging its unique photophysical and reactive properties.[3] This guide will help you navigate the common challenges and unlock the full potential of this compound in your research.
Section 1: Compound Overview and Key Properties
This compound is a valuable synthetic intermediate characterized by its hydroxyphenyl and thiazole moieties.[3] The aldehyde group provides a reactive handle for further chemical modifications, while the hydroxyphenyl-thiazole core often imparts fluorescent properties that are sensitive to the local microenvironment, making it a promising candidate for developing fluorescent probes and sensors.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 885278-87-5 | [3][4] |
| Molecular Formula | C₁₀H₇NO₂S | [3][5][6] |
| Molecular Weight | ~205.24 g/mol | [3][4][5] |
| Appearance | Yellow to Off-White Solid | [3][7] |
| Purity | ≥96-98% (Typical) | [3][7] |
| Storage Conditions | Store at 0-8 °C, protected from light |[3] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution? For maximum stability and solubility, we recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO or DMF. The hydroxyl group can enhance solubility, but preparing the primary stock in a polar, aprotic organic solvent minimizes the risk of degradation or precipitation that can occur in aqueous buffers.[3] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q2: The compound appears to be fluorescent. What are its excitation and emission spectra? The exact photophysical properties can be highly dependent on the solvent, pH, and binding state. As this compound is often used as a building block, its final spectral characteristics will be determined by the structure of the final probe. We strongly recommend performing a full excitation/emission scan on your final assay buffer using a spectrophotometer or plate reader to determine the optimal wavelengths for your specific application.
Q3: My assay signal is decreasing over the course of my experiment. What could be the cause? Signal loss during an experiment is often attributable to photobleaching, especially if the sample is exposed to the excitation light for prolonged periods. To mitigate this, minimize the exposure time of your samples to high-intensity light. Consider using a mounting medium with an antifade reagent for microscopy applications.[8] Another cause could be chemical instability in the assay buffer; ensure the pH is stable and that the buffer does not contain reactive species.
Q4: Can I use this compound in live-cell imaging assays? Thiazole derivatives are frequently used in cell-based assays.[1] However, the aldehyde group can be reactive, and the overall compound may exhibit cytotoxicity at higher concentrations. It is critical to perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line and assay duration. Always include a vehicle control (e.g., cells treated with the same final concentration of DMSO) to assess cellular health.
Section 3: In-Depth Troubleshooting Guides
Problem 1: High Background Fluorescence
High background can mask your specific signal, leading to a poor signal-to-noise ratio. This is one of the most common issues in fluorescence-based assays.[9]
-
Possible Cause 1: Autofluorescence.
-
The "Why": Biological materials (like NADH and flavins in cells) and media components (like phenol red and serum) can fluoresce naturally, creating a floor of background noise.[10] The compound itself may also have some intrinsic fluorescence that is not related to the specific binding event.
-
Recommended Solutions:
-
Run Controls: Always include an "unstained" control (cells/buffer only) and a "compound-only" control (assay buffer with the compound but without the biological target).[8][10] This allows you to quantify the level of background from different sources.
-
Use Phenol Red-Free Media: For cell-based assays, switch to phenol red-free media during the imaging or measurement phase.
-
Optimize Wavelengths: Ensure your excitation and emission filters are optimized for your probe and have minimal overlap. A larger separation between excitation and emission wavelengths (Stokes shift) can help reduce crosstalk.[11]
-
-
-
Possible Cause 2: Compound Precipitation.
-
The "Why": If the final concentration of the compound exceeds its solubility limit in the aqueous assay buffer, it can form small precipitates. These aggregates can scatter light and appear as intensely fluorescent artifacts.
-
Recommended Solutions:
-
Verify Solubility: After diluting your DMSO stock into the aqueous buffer, visually inspect the solution for any cloudiness. Centrifuge the working solution at high speed (>10,000 x g) for 5-10 minutes and use only the supernatant.
-
Optimize Concentration: Perform a titration to find the lowest effective concentration of the compound that still provides a robust signal.
-
Incorporate a Surfactant: In some biochemical assays, adding a non-ionic detergent like Tween-20 (0.01-0.05%) can help maintain compound solubility.
-
-
Problem 2: Weak or No Specific Signal
A lack of signal can be frustrating and halt experimental progress. The cause often lies in the reagents, the equipment, or the protocol itself.
-
Possible Cause 1: Incorrect Instrument Settings.
-
The "Why": The fluorometer or microscope must be precisely configured to match the spectral properties of your probe in its final state. Using incorrect filter sets or wavelength settings is a common source of error.[8]
-
Recommended Solutions:
-
Confirm Spectra: As mentioned in the FAQ, determine the optimal excitation and emission maxima in your final assay buffer.
-
Check Filter Compatibility: Verify that the band-pass filters on your instrument are appropriate for the determined wavelengths. Ensure there is no significant spectral overlap between the fluorophore and other components.[11]
-
Validate with a Positive Control: If possible, use a known positive control to confirm that the instrument settings and assay components are working correctly.
-
-
-
Possible Cause 2: Reagent Degradation or Inactivity.
-
The "Why": this compound, like many organic molecules, can degrade if stored improperly or subjected to harsh conditions. The biological target (e.g., protein, enzyme) may also be inactive.
-
Recommended Solutions:
-
Prepare Fresh Solutions: Always prepare your working solutions fresh from a properly stored, frozen aliquot of the stock solution. Avoid using old working solutions.[8]
-
Validate Target Activity: Independently confirm the activity/viability of your biological sample. For example, if you are studying enzyme inhibition, run a standard activity assay to ensure the enzyme is functional.
-
Check Antibody/Reagent Integrity: If using a multi-step assay (like immunofluorescence), ensure all components, such as primary and secondary antibodies, are validated for the application and stored correctly.[8]
-
-
-
Possible Cause 3: Suboptimal Assay Conditions.
-
The "Why": The binding or reaction kinetics are highly dependent on factors like pH, temperature, and incubation time. If these are not optimized, the reaction may not proceed to completion, resulting in a weak signal.
-
Recommended Solutions:
-
Optimize Incubation Time: Perform a time-course experiment to determine when the signal reaches its maximum, stable plateau.
-
Titrate Reagents: Systematically vary the concentration of both the compound and the biological target to find the optimal ratio that yields the best signal window.[9]
-
Buffer Optimization: Ensure the pH and ionic strength of your buffer are optimal for your biological target and the binding interaction.
-
-
Section 4: Standard Operating Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol ensures the compound is handled correctly to maintain its integrity.
-
Prepare 10 mM DMSO Stock Solution: a. Allow the vial of this compound (MW ≈ 205.24) to equilibrate to room temperature before opening to prevent condensation. b. To prepare a 10 mM stock, add 487.2 µL of anhydrous DMSO per 1 mg of compound. c. Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. The solution should be clear. d. Dispense into small, single-use aliquots (e.g., 10-20 µL) in low-protein-binding tubes. e. Store aliquots at -20°C or -80°C, protected from light.
-
Prepare Aqueous Working Solution (Example: 10 µM): a. On the day of the experiment, thaw one aliquot of the 10 mM stock solution. b. Perform a serial dilution. First, dilute the 10 mM stock 1:100 in your final assay buffer to create an intermediate 100 µM solution. Critical Step: Add the DMSO stock to the buffer dropwise while vortexing to prevent precipitation. c. Further dilute the 100 µM intermediate solution 1:10 in the final assay buffer to achieve the desired 10 µM working concentration. The final DMSO concentration should be kept low (typically ≤0.5%) to avoid affecting the biological system. d. Visually inspect for precipitation. If the solution is cloudy, centrifuge as described in the troubleshooting section.
Protocol 2: General Workflow for a Fluorescence-Based Assay
This protocol outlines a general procedure. You must optimize concentrations and incubation times for your specific system.
-
Assay Preparation: a. Prepare your biological sample (e.g., purified protein, cell lysate, or cultured cells) in a suitable microplate (e.g., black, clear-bottom 96-well plate for cell-based assays). b. Include all necessary controls:
- No-target control (buffer only).
- Vehicle control (sample + equivalent volume of DMSO).
- Positive and negative controls, if available.
-
Compound Incubation: a. Add the prepared working solution of this compound to the appropriate wells. b. Incubate the plate for the optimized duration (e.g., 30-60 minutes) at the optimal temperature (e.g., room temperature or 37°C), protected from light.
-
Signal Detection: a. Set the plate reader or microscope to the pre-determined optimal excitation and emission wavelengths. b. Set the gain/sensitivity of the detector using a positive control well to ensure the signal is within the linear range (not saturated). c. Read the fluorescence intensity from all wells.
-
Data Analysis: a. Subtract the average fluorescence of the "no-target" control from all other readings to correct for background. b. Normalize the data to the appropriate controls (e.g., vehicle control) and plot the results.
Section 5: Diagrams and Visual Aids
Caption: General workflow for a fluorescence-based assay.
Caption: Decision tree for troubleshooting weak or no signal.
References
- Technical Support Center: Troubleshooting Fluorescence-Based Cellular Assays. (n.d.). Benchchem.
- This compound. (n.d.). Chem-Impex.
- Troubleshooting in Fluorescent Staining. (n.d.). Creative Bioarray.
- Troubleshooting Tips for Fluorescence Staining. (2022, August 18). Biotium.
- Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? (2017, September 25). ResearchGate.
- Immunofluorescence (IF) Troubleshooting Guide. (n.d.). Cell Signaling Technology.
- 2-(4-Hydroxy-phenyl)-thiazole-4-carbaldehyde. (n.d.). CymitQuimica.
- This compound. (n.d.). PubChem.
- 2-(4-Hydroxy-phenyl)-thiazole-4-carbaldehyde. (n.d.). Sigma-Aldrich.
- This compound. (n.d.). Santa Cruz Biotechnology.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). PMC - NIH.
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. 2-(4-Hydroxy-phenyl)-thiazole-4-carbaldehyde | CymitQuimica [cymitquimica.com]
- 6. This compound | C10H7NO2S | CID 135741988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(4-Hydroxy-phenyl)-thiazole-4-carbaldehyde | 885278-87-5 [sigmaaldrich.com]
- 8. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Navigating Reactions with 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde
Welcome to the technical support guide for 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde. This versatile building block is a cornerstone in the synthesis of pharmaceuticals, biochemical probes, and materials science components.[1] However, its trifunctional nature—possessing a nucleophilic phenol, an electrophilic aldehyde, and an aromatic thiazole ring—presents unique challenges. This guide is structured to provide researchers, scientists, and drug development professionals with actionable solutions to common problems, ensuring the integrity and success of your synthetic routes.
The inherent reactivity of this molecule demands a strategic approach. The phenolic hydroxyl is susceptible to oxidation and can act as an unwanted nucleophile or proton source, while the aldehyde is a target for both oxidation and reduction. The thiazole ring, though generally stable, is not inert to harsh reagents.[2][3] Understanding the interplay of these groups is the key to minimizing side reactions and maximizing yields.
Visualizing the Reactive Centers
To effectively plan a synthetic strategy, it is crucial to recognize the primary sites of reactivity on the molecule.
Caption: Key reactive sites on this compound.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing diagnostic logic and validated solutions.
Q1: My reaction mixture turned dark brown or black, resulting in a low yield of intractable material. What is the likely cause?
A1: This is a classic sign of phenol oxidation. The 4-hydroxyphenyl group is highly susceptible to oxidation, especially under basic conditions, in the presence of certain metals, or upon exposure to air over extended periods. This process forms highly colored quinone-type species, which can polymerize and lead to the formation of tar.[4][5]
Diagnostic Workflow:
Caption: Troubleshooting workflow for phenol oxidation.
Recommended Actions:
-
Inert Atmosphere: Always run reactions involving this substrate under an inert atmosphere of nitrogen or argon, especially if heating or using basic reagents.
-
Degassed Solvents: Use solvents that have been thoroughly degassed via sparging with nitrogen/argon or through freeze-pump-thaw cycles.
-
Phenol Protection: For reactions that are incompatible with the free phenol (e.g., Grignard, Wittig, or base-catalyzed condensations), protection is mandatory. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is an excellent choice due to its ease of installation and mild removal conditions.[6] See Protocol 1 for a detailed procedure.
Q2: I'm attempting a base-sensitive reaction on the aldehyde, like a Wittig olefination or an aldol condensation, but my yield is very low and I mostly recover starting material. Why is this happening?
A2: The acidic proton of the phenolic hydroxyl group (pKa ≈ 10) is readily deprotonated by the strong bases used in these reactions (e.g., organolithiums, ylides, LDA). This acid-base reaction consumes your reagent and generates the phenoxide anion. The resulting phenoxide is often unreactive or can lead to other side reactions, but it effectively prevents your desired transformation on the aldehyde.
The Causality:
-
Reagent Quenching: 1 equivalent of your base/nucleophile is quenched for every equivalent of your starting material.
-
Altered Reactivity: The formation of the phenoxide anion deactivates the aromatic ring towards certain transformations and can alter the reactivity of the aldehyde.
Solution: You must protect the phenolic hydroxyl group before proceeding with any reaction involving strong bases or nucleophiles. See Protocol 1 for protecting the phenol as a TBDMS ether, which is stable to these conditions.
Q3: I tried to reduce the aldehyde to a primary alcohol using a powerful reducing agent, but my product shows loss of the sulfur atom or complete degradation of the molecule. What went wrong?
A3: Thiazole rings can be sensitive to certain powerful reducing agents. Harsh conditions, particularly with reagents like Raney Nickel, can lead to reductive desulfurization, which cleaves the C-S bonds and destroys the heterocyclic ring.[3]
Choosing the Right Reducing Agent: The key is chemoselectivity—reducing the aldehyde without affecting the phenol or the thiazole ring.
| Reagent | Typical Conditions | Compatibility with Thiazole Ring | Notes |
| Sodium Borohydride (NaBH₄) | MeOH or EtOH, 0°C to RT | Excellent | The reagent of choice for this transformation. Mild, selective for aldehydes/ketones, and does not affect the phenol or thiazole. |
| Lithium Aluminum Hydride (LAH) | Anhydrous THF or Et₂O, 0°C | Moderate | Can be used, but is non-selective and will deprotonate the phenol. Requires protection of the phenol first and careful workup. |
| Raney Nickel (Ra-Ni) | H₂, EtOH, pressure | Poor | Avoid. High risk of reductive desulfurization and ring cleavage. |
| Catalytic Hydrogenation (Pd/C) | H₂, various solvents | Good | Generally safe for the thiazole ring, but may require protection of the aldehyde if other reducible groups are present. Can be sluggish.[7] |
Recommendation: Use sodium borohydride (NaBH₄) in methanol or ethanol for a clean and selective reduction of the aldehyde. See Protocol 2 for a detailed procedure.
Frequently Asked Questions (FAQs)
Q: How should I store this compound? A: Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., 4°C) and protected from light.[8] This minimizes degradation from air oxidation and photodegradation.
Q: Do I always need to protect the phenolic hydroxyl group? A: Not always. The decision depends entirely on the reaction conditions.
Caption: Decision logic for phenol protection.
Q: What is the best protecting group for the phenol on this molecule? A: The "best" group is context-dependent. Silyl ethers, benzyl ethers, and esters are common choices.[9][10]
| Protecting Group | Introduction Reagent | Stability | Deprotection Conditions |
| TBDMS Ether | TBDMS-Cl, Imidazole, DMF | Stable to bases, organometallics, mild acids/oxidants. | TBAF (fluoride source); or mild acid (e.g., aq. HCl in THF). |
| Benzyl Ether (Bn) | BnBr, K₂CO₃, Acetone | Very robust. Stable to acids, bases, organometallics, most redox. | H₂, Pd/C (Hydrogenolysis). Not suitable if other groups are sensitive to reduction. |
| Acetate Ester | Acetic Anhydride, Pyridine | Stable to acidic conditions, mild redox. Labile to bases. | Saponification (e.g., K₂CO₃ in MeOH; aq. NaOH). |
For most applications requiring a protected phenol, the TBDMS ether offers the best balance of stability and mild deprotection conditions.
Key Experimental Protocols
Protocol 1: Protection of the Phenolic Hydroxyl as a TBDMS Ether
This protocol describes the chemoselective protection of the phenolic hydroxyl group.
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add imidazole (2.5 eq).
-
Silylation: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at room temperature under an argon atmosphere.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired TBDMS-protected product.
Protocol 2: Selective Reduction of the Aldehyde to an Alcohol
This protocol describes the reduction of the aldehyde without affecting the phenol or thiazole ring.
-
Dissolution: Dissolve this compound (1.0 eq) in methanol (MeOH, ~0.2 M) in a round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) slowly and portion-wise, ensuring the temperature remains below 5°C.
-
Reaction Monitoring: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture back to 0°C and carefully quench by the slow addition of 1 M hydrochloric acid (HCl) until the pH is ~6-7 (cease gas evolution).
-
Extraction & Purification: Remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the desired alcohol, which can be further purified by chromatography or recrystallization if necessary.
References
-
López-Alarcón, C., et al. (2007). Oxidation of C4-hydroxyphenyl 1,4-dihydropyridines in dimethylsulfoxide and its reactivity towards alkylperoxyl radicals in aqueous medium. PubMed. Retrieved from [Link]
-
Wikipedia. (2023). Thiazole. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. Retrieved from [Link]
-
Indian Institute of Technology Bombay. (2020). Protecting Groups. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
Oxford Learning Link. (2015). Appendix 6: Protecting groups. Retrieved from [Link]
-
ResearchGate. (2016). Process of oxidation of benzene ( a ), 4-hydroxyphenyl acetic acid ( b ).... Retrieved from [Link]
-
ResearchGate. (2008). A Convenient Protecting Group for Aldehydes. Retrieved from [Link]
-
Myers, A. (n.d.). Protecting Groups. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Retrieved from [Link]
-
BIOGEN Científica. (n.d.). This compound. Retrieved from [Link]
Sources
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- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 4. Oxidation of C4-hydroxyphenyl 1,4-dihydropyridines in dimethylsulfoxide and its reactivity towards alkylperoxyl radicals in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound [biogen.es]
- 9. chem.iitb.ac.in [chem.iitb.ac.in]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Technical Support Center: Scaling the Synthesis of 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or scaling up the production of this valuable synthetic intermediate.[1][2] The molecule's unique thiazole core linked to a hydroxyphenyl group makes it a crucial building block for pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents.[1]
This document moves beyond simple protocols to provide in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind experimental choices, address common pitfalls, and offer robust solutions to challenges encountered during synthesis and scale-up.
Overall Synthetic Strategy: A Two-Step Approach
The most common and scalable route to this compound involves a two-step process, beginning with the synthesis of a key thioamide intermediate, followed by the classic Hantzsch thiazole synthesis to construct the heterocyclic core.
Part 1: Synthesis of 4-Hydroxythiobenzamide (Intermediate)
The quality of this first intermediate is paramount for the success of the subsequent cyclization. Several methods exist, but the thionation of p-cyanophenol is often preferred for its efficiency on a larger scale.[3]
Frequently Asked Questions & Troubleshooting
Q1: My yield of 4-hydroxythiobenzamide from p-cyanophenol is low. What are the most likely causes?
A1: Low yields in this step typically trace back to three critical parameters: reagent purity, reaction conditions, and work-up procedure.
-
Reagent Quality: The purity of your starting p-cyanophenol and the sulfur source (e.g., sodium hydrosulfide, NaHS) is critical.[3] Impurities can lead to side reactions and complicate purification.
-
Incomplete Reaction: Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). The conversion can be sluggish. Factors to optimize include:
-
Temperature: Heating is often required. A common range is 70°C.[4] Insufficient temperature will result in a slow or stalled reaction.
-
pH Control: The pH must be carefully controlled during the reaction and work-up. Neutralization with a weak acid to a pH of 5-7 is crucial for precipitating the product without causing decomposition.[4]
-
-
Work-up Losses: The product is a solid that is isolated by filtration. Ensure complete precipitation by cooling the neutralized reaction mixture thoroughly before filtering. Wash the filter cake with cold water to remove inorganic salts without dissolving a significant amount of the product.[4]
Q2: I am considering different synthetic routes to 4-hydroxythiobenzamide. What are the pros and cons?
A2: While the p-cyanophenol route is common, other methods exist, each with its own advantages and disadvantages.
| Method | Starting Material | Key Reagents | Pros | Cons | Reference(s) |
| Thionation of Nitrile | p-Cyanophenol | NaHS or H₂S | High atom economy, often high yielding (97%+). | Requires handling of toxic H₂S gas or moisture-sensitive NaHS. | [3][4][5] |
| Thionation of Amide | p-Hydroxybenzamide | Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's Reagent | Effective for converting amides to thioamides. | P₄S₁₀ can be difficult to handle; Lawesson's reagent is expensive. The reaction often requires refluxing in solvents like toluene. | [6] |
| From Phenol | Phenol | Potassium Thiocyanate, Hydrofluoric Acid | Direct route from a simple starting material. | Requires use of highly corrosive and hazardous hydrofluoric acid. | [7] |
For scalability and safety, the thionation of p-cyanophenol with NaHS in water is generally the most balanced approach, avoiding both hazardous solvents and reagents like P₄S₁₀ or HF.[3][4]
Protocol: Synthesis of 4-Hydroxythiobenzamide from p-Cyanophenol
This protocol is adapted from established patent literature.[4]
-
Reaction Setup: In a suitable reaction vessel, charge p-cyanophenol (1.0 eq), sodium hydrosulfide (NaHS, 0.5 eq), and water (approx. 2.5 mL per gram of p-cyanophenol).
-
Inert Atmosphere: Stir the mixture at room temperature for 30 minutes. If using H₂S gas, evacuate the vessel and backfill with H₂S to a pressure of 40-60 psi.
-
Heating: Heat the reaction mixture to 70°C and maintain vigorous stirring for 5-6 hours. Monitor the reaction progress by TLC.
-
Cooling & Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction by adding 2 M HCl dropwise until the pH of the solution is between 5 and 7.
-
Isolation: A yellow solid should precipitate. Cool the slurry in an ice bath for 30-60 minutes to maximize precipitation.
-
Filtration & Drying: Filter the solid product using a Buchner funnel. Wash the filter cake with two portions of cold distilled water. Dry the product under vacuum at 80-85°C to a constant weight.
-
Expected Yield: >95%
-
Purity (HPLC): >98%
-
Part 2: Hantzsch Thiazole Synthesis
This is the core ring-forming reaction, where the thioamide (nucleophile) attacks an α-halocarbonyl compound, followed by cyclization and dehydration to form the aromatic thiazole ring.[8][9]
Frequently Asked Questions & Troubleshooting
Q3: What is the best α-halocarbonyl compound to use for synthesizing the 4-carbaldehyde product, and why?
A3: The choice of the α-halocarbonyl compound is critical as it dictates the substituent at the 4-position of the thiazole. To install a carbaldehyde group, you need a 3-carbon α-haloaldehyde synthon. 2,3-Dichloropropionaldehyde is a common and effective choice.[10][11] The chlorine at the α-position (C2) is the site of the initial S-alkylation, while the subsequent elimination of HCl from the C3 position during aromatization effectively forms the C4-C5 double bond of the ring. The aldehyde group at C1 remains to become the desired 4-carbaldehyde substituent.
Q4: My Hantzsch cyclization is giving a low yield and multiple side products. How can I optimize it?
A4: Low yields and side products in the Hantzsch synthesis are common challenges during scale-up.[12]
-
Solvent Choice: The solvent is crucial for managing the solubility of both reactants and the product.[12] Ethanol is a frequent choice because it solubilizes the starting materials well upon heating, but the thiazole product often precipitates upon cooling, which aids in purification.[9]
-
Temperature Control: The reaction is typically run at an elevated temperature (e.g., refluxing ethanol). However, excessive heat can promote side reactions or decomposition, especially of the sensitive α-haloaldehyde. A systematic temperature study (e.g., 50°C, 65°C, reflux) is recommended.
-
Stoichiometry: Ensure a 1:1 molar ratio of the thioamide and the α-haloaldehyde. An excess of the aldehyde can lead to unwanted side reactions.
-
pH Management: The reaction generates HX (in this case, HCl) as a byproduct.[13] This can protonate the product, increasing its solubility. A mild, non-nucleophilic base (e.g., sodium carbonate) is often added during the work-up to neutralize the acid and precipitate the final neutral product.[9][12]
Q5: The purification of the final product is difficult due to a persistent colored impurity. What is it and how can I remove it?
A5: The colored impurity is likely due to small amounts of unreacted thioamide, which can be prone to oxidation, or polymeric byproducts from the self-condensation of the α-haloaldehyde.
-
Optimized Work-up: After neutralizing the reaction mixture, instead of directly filtering, consider an extractive work-up. Dilute the reaction mixture with water and extract with a suitable organic solvent like ethyl acetate. Wash the organic layer with a dilute sodium bicarbonate solution to remove any acidic impurities and then with brine.
-
Recrystallization: This is the most effective method for purification. Experiment with different solvent systems. A mixed solvent system like ethanol/water or ethyl acetate/hexane often gives the best results, allowing for the controlled crystallization of the desired product, leaving impurities in the mother liquor.
-
Silica Gel Chromatography: While less ideal for large-scale production, column chromatography can be used to isolate highly pure material. A gradient elution with hexane and ethyl acetate is a good starting point.
Part 3: The Vilsmeier-Haack Formylation as an Alternative Route
In some cases, it may be more efficient to first synthesize the 2-(4-Hydroxyphenyl)thiazole core and then add the aldehyde group in a separate step. The Vilsmeier-Haack reaction is the classic method for formylating electron-rich aromatic and heteroaromatic rings.[14][15][16]
Frequently Asked Questions & Troubleshooting
Q6: At which position will the Vilsmeier-Haack reaction formylate the 2-(4-Hydroxyphenyl)thiazole ring?
A6: The Vilsmeier reagent is a relatively weak electrophile, so it attacks the most electron-rich position of the heterocyclic ring.[14] In the thiazole ring, the C5 position is generally the most nucleophilic and prone to electrophilic substitution. However, substitution patterns can be influenced by the existing groups. For 2-arylthiazoles, formylation can sometimes occur at the C5 position.[17] Therefore, direct formylation of a pre-formed 2-(4-Hydroxyphenyl)thiazole might not selectively yield the desired 4-carbaldehyde isomer, making the Hantzsch route with 2,3-dichloropropionaldehyde more direct and regioselective.
Q7: I am attempting a Vilsmeier-Haack reaction, but I am getting a complex mixture or decomposition of my starting material. What's going wrong?
A7: The Vilsmeier-Haack conditions (POCl₃, DMF) can be harsh. The unprotected phenol group on your starting material is acidic and can react with the Vilsmeier reagent, leading to side reactions and decomposition. If this route is necessary, you must protect the phenolic hydroxyl group first (e.g., as a methyl ether or acetate ester), perform the formylation, and then deprotect it in a final step. This adds steps to the synthesis, further favoring the direct Hantzsch approach.
References
- The Chemical Synthesis of 4-Hydroxythiobenzamide: A Technical Overview. Vertex AI Search.
- 4-Hydroxythiobenzamide synthesis. ChemicalBook.
- CN104130170A - Synthesis method of 4-Hydroxythiobenzamide. Google Patents.
- Synthesis of 4-hydroxy-thiobenzamide. PrepChem.com.
- Hantzsch Thiazole Synthesis. SynArchive.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH.
- Hantzsch Thiazole Synthesis. Chem Help Asap.
- CN102702054A - Preparation method of p-hydroxythiobenzamide. Google Patents.
- This compound. Chem-Impex.
- Troubleshooting low yield in the synthesis of thiazole compounds. Benchchem.
- Hantzsch thiazole synthesis - laboratory experiment. YouTube.
- Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. CUTM Courseware.
- Vilsmeier-Haack Reaction. Chemistry Steps.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Vilsmeier–Haack reaction. Wikipedia.
- Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. ResearchGate.
- 2,3-Dichloropropionaldehyde. PubChem.
- 2,3-Dichloropropionaldehyde. ChemicalBook.
- This compound. PubChem.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C10H7NO2S | CID 135741988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 4-Hydroxythiobenzamide synthesis - chemicalbook [chemicalbook.com]
- 5. CN102702054A - Preparation method of p-hydroxythiobenzamide - Google Patents [patents.google.com]
- 6. CN104130170A - Synthesis method of 4-Hydroxythiobenzamide - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. synarchive.com [synarchive.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. 2,3-Dichloropropionaldehyde | C3H4Cl2O | CID 93058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,3-Dichloropropionaldehyde | 10140-89-3 [amp.chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
- 14. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 15. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 16. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde Analysis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde. It is designed to address common challenges and provide robust, field-tested solutions for method development, validation, and troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the analytical behavior of this compound.
Q1: What are the primary chemical liabilities of this compound that can affect its analysis?
A1: The molecule possesses two key reactive moieties that require careful consideration during analysis. The phenolic hydroxyl group is susceptible to oxidation, which can be catalyzed by trace metals, high pH, or exposure to air, leading to the formation of colored degradation products. The aldehyde group is a nucleophilic center and can undergo oxidation to a carboxylic acid or form Schiff bases with primary amines (e.g., tris buffer). Method conditions, sample preparation, and storage should be designed to minimize these degradation pathways.
Q2: Which chromatographic mode is most suitable for this compound?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most appropriate technique. The compound has a moderate polarity, making it well-suited for retention on C18 or C8 stationary phases. The use of an acidified aqueous-organic mobile phase is recommended to suppress the ionization of the phenolic hydroxyl group, which ensures a single, well-defined analyte peak.
Q3: Is this compound UV-active? What is a suitable wavelength for detection?
A3: Yes, the molecule contains multiple chromophores, including the phenyl and thiazole rings, which result in strong UV absorbance. A wavelength of approximately 280 nm is a good starting point for detection, as it corresponds to the π → π* transitions of the aromatic systems. A full UV-Vis scan should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Q4: Can this compound be analyzed by mass spectrometry?
A4: Absolutely. The compound is readily ionizable by electrospray ionization (ESI), with positive ion mode generally providing higher sensitivity due to the presence of the nitrogen atom in the thiazole ring, which can be easily protonated. High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of the parent molecule and its metabolites or degradation products.
Troubleshooting Guide: RP-HPLC Analysis
This guide provides a structured approach to resolving common issues encountered during the RP-HPLC analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Peak tailing is a common issue for phenolic compounds due to interactions with residual silanols on the silica-based stationary phase.
Troubleshooting Logic for Peak Tailing
Caption: Decision tree for troubleshooting peak tailing.
Detailed Solutions:
-
Mobile Phase pH: The phenolic hydroxyl group has a pKa of approximately 8-10. At pH values approaching this, the compound will exist in both protonated and deprotonated forms, leading to peak splitting or tailing. Maintaining a mobile phase pH of 2.5-3.5 with an additive like 0.1% formic acid or acetic acid will ensure the phenol is fully protonated and interacts with the stationary phase as a single species.
-
Secondary Silanol Interactions: Even with a low pH mobile phase, free silanol groups on the silica backbone of the column can interact with the polar hydroxyl and aldehyde groups, causing tailing. Using a high-purity, end-capped column can mitigate this. If tailing persists, consider adding a competitive base, like triethylamine, to the mobile phase at a low concentration (e.g., 0.05%), although this can suppress ionization in MS detection.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting. Prepare a dilution series of your sample to confirm you are working within the linear dynamic range of the column.
Problem 2: Appearance of New Peaks Upon Storage or Analysis
The appearance of unexpected peaks is often indicative of sample degradation.
Possible Causes & Solutions:
| Observation | Potential Cause | Recommended Solution |
| A new, more polar peak appears over time. | Oxidation of the aldehyde to a carboxylic acid. | Prepare samples fresh. If storage is necessary, keep samples at 2-8°C in amber vials and blanket with an inert gas like nitrogen or argon. |
| Sample solution turns yellow/brown. | Oxidation of the phenolic hydroxyl group. | Add an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to the sample diluent at a low concentration (e.g., 0.01%). |
| A broad, late-eluting peak is observed. | Formation of a Schiff base with an amine in the buffer or mobile phase. | Avoid using amine-containing buffers (e.g., Tris). Use buffers based on phosphate or acetate if pH control above 4 is required. |
Experimental Protocols
Protocol 1: Standard RP-HPLC-UV Method
This protocol provides a robust starting point for the analysis of this compound purity.
1. Materials:
- HPLC-grade acetonitrile (ACN) and water
- Formic acid (FA), >99% purity
- This compound reference standard
- Column: C18, 2.1 x 100 mm, 1.8 µm particle size
2. Mobile Phase Preparation:
- Mobile Phase A: 0.1% FA in water (v/v)
- Mobile Phase B: 0.1% FA in ACN (v/v)
3. Chromatographic Conditions:
| Parameter | Value | Rationale |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 35 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Minimizes injection-related band broadening. |
| UV Detection | 280 nm | Good starting wavelength for this class of compounds. |
| Gradient | 5% to 95% B in 10 min | Provides a good survey of sample complexity. |
4. Sample Preparation:
- Prepare a 1 mg/mL stock solution of the reference standard in ACN.
- Dilute the stock solution to a working concentration of 10-50 µg/mL using a 50:50 mixture of Mobile Phase A and B.
5. System Suitability:
- Perform five replicate injections of the working standard.
- The relative standard deviation (RSD) for peak area and retention time should be <2.0%.
- The USP tailing factor should be between 0.9 and 1.5.
HPLC Method Development Workflow
Caption: A typical workflow for HPLC method development.
Protocol 2: High-Resolution Mass Spectrometry (HRMS) Confirmation
This protocol is for confirming the identity of the main peak.
1. Ion Source Parameters (ESI+):
- Capillary Voltage: 3.5 kV
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Cone Gas Flow: 50 L/hr
- Desolvation Gas Flow: 600 L/hr
2. MS Acquisition:
- Mode: Full Scan
- Mass Range: 50-500 m/z
- Expected Mass: The theoretical monoisotopic mass of the protonated molecule [M+H]⁺ (C10H8NO2S⁺) is 206.0270.
- Mass Accuracy: The measured mass should be within 5 ppm of the theoretical mass.
3. MS/MS for Structural Confirmation:
- Select the precursor ion (m/z 206.03) for fragmentation.
- Expected fragments may include the loss of CO (aldehyde) or cleavage at the thiazole ring, providing structural confirmation.
References
-
Antonello, A., et al. (2004). Oxidative Chemistry of Flavonoids: A Mechanistic Review. Journal of Agricultural and Food Chemistry, 52(24), 7269-7275. Available at: [Link]
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Available at: [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. Available at: [Link]
Validation & Comparative
A Comprehensive Spectroscopic Guide to 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde: Predicted Data, Comparative Analysis, and Experimental Protocols
Introduction
2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a thiazole ring linked to a hydroxyphenyl group and bearing a reactive carbaldehyde moiety, makes it a valuable intermediate for synthesizing more complex molecules.[1] Thiazole-containing compounds are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] This compound, in particular, serves as a key building block in the development of novel therapeutic agents targeting cancer and inflammation.[1]
The unambiguous structural confirmation of such molecules is paramount in the drug development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstone analytical techniques for this purpose, providing detailed information about the molecular framework and connectivity.[5] While extensive experimental spectra for this compound are not widely published, this guide presents a robust, in-depth analysis based on predicted spectroscopic data, substantiated by established principles and a comparative analysis with structurally related, well-characterized thiazole derivatives.
This guide is designed for researchers and scientists in organic synthesis and medicinal chemistry, offering predictive insights for compound verification, guidance for spectroscopic analysis, and standardized protocols for acquiring high-quality data.
Part 1: Predicted Spectroscopic Profile of this compound
The structural elucidation of a novel or sparsely documented compound begins with a foundational understanding of its expected spectroscopic signatures. Below, we present the predicted NMR and MS data for this compound (Molecular Formula: C₁₀H₇NO₂S, Molecular Weight: 205.24 g/mol ).[6]
Caption: Structure of this compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is predicted to show distinct signals for the aldehyde proton, the thiazole proton, and the four aromatic protons of the hydroxyphenyl ring, in addition to the phenolic proton. The choice of solvent is critical; a solvent like DMSO-d₆ is preferred as it allows for the observation of the exchangeable hydroxyl proton.[7]
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| -CHO (Aldehyde H) | 9.9 - 10.1 | Singlet (s) | - | Strongly deshielded by the electronegative oxygen and the anisotropic effect of the C=O bond. |
| Thiazole H(5) | 8.3 - 8.5 | Singlet (s) | - | Located on an electron-deficient heterocyclic ring, adjacent to the electron-withdrawing aldehyde group. |
| Phenyl H(2'), H(6') | 7.8 - 8.0 | Doublet (d) | ~8.5 - 9.0 | Ortho to the thiazole ring, experiencing deshielding effects. They are ortho-coupled to H(3') and H(5'). |
| Phenyl H(3'), H(5') | 6.9 - 7.1 | Doublet (d) | ~8.5 - 9.0 | Ortho to the electron-donating hydroxyl group, resulting in significant shielding. They are ortho-coupled to H(2') and H(6'). |
| Phenolic -OH | 10.0 - 10.5 | Broad Singlet (br s) | - | Chemical shift is highly dependent on solvent, concentration, and temperature. Expected to be a broad signal due to hydrogen bonding and chemical exchange. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to show 10 distinct signals corresponding to the 10 carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (N, S, O) and resonance effects within the aromatic and heterocyclic systems.[8]
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| -C HO (Aldehyde) | 185 - 190 | Carbonyl carbon of an aldehyde attached to an aromatic system, highly deshielded. |
| Thiazole C (2) | 168 - 172 | Attached to both S and N atoms and the phenyl ring, leading to significant deshielding. |
| Phenyl C (4') | 160 - 163 | Aromatic carbon directly attached to the strongly electron-donating -OH group. |
| Thiazole C (4) | 150 - 154 | Attached to the electron-withdrawing aldehyde group. |
| Thiazole C (5) | 128 - 132 | Thiazole ring carbon adjacent to the C(4)-CHO group. |
| Phenyl C (2'), C (6') | 127 - 130 | Aromatic carbons ortho to the thiazole substituent. |
| Phenyl C (1') | 123 - 126 | Quaternary carbon of the phenyl ring attached to the thiazole ring. |
| Phenyl C (3'), C (5') | 116 - 119 | Aromatic carbons ortho to the -OH group, shielded by its electron-donating effect. |
Predicted Mass Spectrometry (MS) Fragmentation
Electron Impact (EI) or Electrospray Ionization (ESI) can be used to analyze the molecule. The mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z 205. The fragmentation pattern will be dictated by the stability of the thiazole and phenyl rings and the presence of the aldehyde functional group.[9]
Key Predicted Fragmentation Steps:
-
Loss of H radical: A common fragmentation for aldehydes, leading to a stable [M-1]⁺ acylium ion.[10]
-
Loss of CO: Following the initial loss of H, the acylium ion can lose carbon monoxide to give the [M-29]⁺ ion.
-
Ring Cleavage: The thiazole ring can undergo characteristic cleavage, often involving the expulsion of small, stable neutral molecules like HCN or thio-containing fragments.[11]
Caption: Predicted major fragmentation pathway for this compound.
| Predicted m/z | Proposed Fragment | Notes |
| 205 | [C₁₀H₇NO₂S]⁺˙ | Molecular Ion (M⁺˙) |
| 204 | [M - H]⁺ | Loss of the aldehydic hydrogen radical. |
| 177 | [M - CO]⁺˙ | Loss of carbon monoxide from the molecular ion. |
| 176 | [M - CHO]⁺ | Loss of the formyl radical. |
| 137 | [C₇H₅OS]⁺ | Resulting from thiazole ring cleavage (loss of HCN from m/z 176). |
Part 2: Comparative Analysis with Structurally Related Thiazoles
To ground our predictions, we compare the expected data for our target compound with experimental data from related thiazole derivatives. This comparison highlights how changes in substitution patterns influence spectroscopic outcomes.
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key Mass Spec Fragment (m/z) |
| This compound (Predicted) | 10.0 (-CHO) , 8.4 (Thiazole-H) , 10.2 (-OH) | 187 (-CHO) , 170 (C2), 161 (C4'), 152 (C4) | 205 (M⁺˙) , 204, 176 |
| Salicylaldehyde (Experimental) [12] | 9.9 (-CHO), 11.1 (-OH), 6.9-7.6 (Aromatic) | 196 (-CHO), 161 (C-OH), 117-136 (Aromatic) | 122 (M⁺˙), 121, 93 |
| 5-(4-methylphenyl)-2-aminothiazole (Experimental) [13] | 7.4 (Thiazole-H), 7.1-7.5 (Aromatic), 2.3 (-CH₃) | 168 (C2-NH₂), 148 (C5), 125-136 (Aromatic) | 190 (M⁺˙) |
Analysis of Comparison:
-
Aldehyde Group Influence: The predicted chemical shift of the aldehyde proton (~10.0 ppm) and carbon (~187 ppm) in our target compound is consistent with values seen in other aromatic aldehydes like salicylaldehyde.[12] The presence of the electron-withdrawing aldehyde at the C4 position of the thiazole ring is the primary reason for the significant downfield shift of the thiazole H(5) proton to ~8.4 ppm, compared to the more shielded thiazole proton in 2-aminothiazole derivatives (~7.4 ppm).[13]
-
Hydroxyphenyl Group Influence: The characteristic AA'BB' splitting pattern and chemical shifts for the phenyl protons (d, ~7.9 ppm and d, ~7.0 ppm) are a direct result of the para-substitution. The electron-donating -OH group strongly shields the ortho-protons (H3'/H5'), shifting them upfield.
-
Mass Spectrometry: The fragmentation is highly dependent on the substituents. Our target compound's fragmentation is initiated at the aldehyde group. In contrast, 2-aminothiazole derivatives often show fragmentation related to the amino group. The stable, conjugated aromatic systems in all compounds lead to relatively intense molecular ion peaks.[11][13]
Part 3: Standardized Experimental Protocols
To ensure the generation of reliable and reproducible data, the following detailed protocols are recommended. These methodologies represent a self-validating system for the characterization of this compound and similar derivatives.
Caption: Standard experimental workflow for spectroscopic characterization.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: This protocol is designed to obtain high-resolution 1D and 2D NMR data, which is essential for the complete and unambiguous assignment of all proton and carbon signals.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is chosen for its ability to dissolve the compound and to allow for the observation of the phenolic -OH proton.
-
Vortex the sample until fully dissolved and transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a spectrometer with a field strength of at least 400 MHz.
-
Acquire a standard ¹H spectrum with a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 2 seconds.[14]
-
Collect at least 16 scans to ensure an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[14]
-
Due to the low natural abundance of ¹³C, acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
2D NMR Acquisition (for confirmation):
-
Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks (e.g., within the phenyl ring).
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to identify one-bond proton-carbon correlations.
-
Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to establish long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting the different fragments of the molecule (e.g., linking the phenyl ring protons to the thiazole carbons).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra.
-
Calibrate the ¹H spectrum using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) and the ¹³C spectrum (δ ≈ 39.52 ppm).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.
-
Analyze chemical shifts, multiplicities, and coupling constants from 1D spectra and cross-peaks from 2D spectra to assign all signals definitively.
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
Rationale: This protocol aims to determine the accurate mass of the molecular ion, thereby confirming the elemental composition, and to analyze the fragmentation patterns to further validate the proposed structure.
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Create a dilute solution (e.g., 1-10 µg/mL) for infusion by diluting the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode). The addition of a small amount of acid aids in protonation for ESI.[15]
-
-
Data Acquisition (ESI-QTOF):
-
Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) instrument.
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode. The presence of the thiazole nitrogen makes the molecule amenable to protonation.
-
Perform a full scan MS experiment over a mass range of m/z 50-500 to detect the protonated molecule [M+H]⁺ (expected at m/z 206.0225).
-
Perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z 206) as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.[15]
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion from the full scan spectrum and use it to calculate the elemental formula. The calculated mass for [C₁₀H₇NO₂S+H]⁺ is 206.0225, which should be within 5 ppm of the experimental value.
-
Analyze the MS/MS spectrum to identify the major fragment ions.
-
Propose fragmentation pathways consistent with the observed fragments and the known chemical structure, as outlined in Part 1.
-
Conclusion
This compound is a valuable scaffold in modern medicinal chemistry. This guide provides a comprehensive and authoritative overview of its key spectroscopic characteristics. By combining robust predictions for its ¹H NMR, ¹³C NMR, and mass spectra with a comparative analysis against known analogues, we have established a reliable reference for its structural identification. The detailed experimental protocols provided herein offer a standardized approach for researchers to acquire high-quality, reproducible data, ensuring scientific integrity in the synthesis and development of new chemical entities based on this promising molecular framework.
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A Comparative Efficacy Analysis of 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde Analogs in Oncology Research
This guide provides a comprehensive comparison of the efficacy of 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde and its analogs, with a primary focus on their potential as anticancer agents. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR), experimental data, and underlying mechanisms of action that govern the therapeutic potential of this promising class of compounds. By synthesizing data from multiple studies, this guide aims to provide an objective and in-depth technical resource to inform future research and development efforts.
Introduction: The Thiazole Scaffold in Medicinal Chemistry
The thiazole ring is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds, including several FDA-approved drugs.[1] Its unique electronic properties and ability to participate in diverse biological interactions have made it a focal point in medicinal chemistry for the development of novel therapeutic agents with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] this compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and inflammation.[3] The presence of the hydroxyl group can enhance solubility and reactivity, while the thiazole core provides a versatile platform for structural modifications to optimize biological activity.[3]
This guide will explore the impact of various substitutions on the this compound scaffold, comparing their cytotoxic effects against different cancer cell lines and elucidating the molecular pathways through which they exert their anticancer activity.
Comparative Analysis of Anticancer Efficacy
The anticancer activity of this compound analogs is significantly influenced by the nature and position of substituents on the phenyl ring and modifications at the carbaldehyde group. The following sections and tables summarize the in vitro cytotoxic activity, presented as IC50 values (the concentration required for 50% inhibition of cell growth), of various analogs against a panel of human cancer cell lines.
Structure-Activity Relationship (SAR) Insights
Analysis of the available data reveals several key trends in the structure-activity relationship of these thiazole derivatives:
-
Substitution on the Phenyl Ring: The electronic properties of substituents on the 2-phenyl ring play a crucial role in determining cytotoxic potency.
-
Electron-withdrawing groups , such as nitro (NO₂) and cyano (CN) groups, have been shown to enhance anticancer activity against various cell lines.[4] For instance, an analog with a para-nitro substituent on the N-phenyl ring of a 2-(p-tolyl)thiazole-4-carboxamide demonstrated significantly increased cytotoxicity.[1]
-
Electron-donating groups , like methoxy (OCH₃), can also contribute to potent activity, with their position on the phenyl ring being a critical factor.[5]
-
Halogen substituents (e.g., F, Cl, Br) on the phenyl ring have shown variable effects, with some fluorinated analogs exhibiting good cytotoxic profiles.[5]
-
-
Modification of the 4-Carbaldehyde Group: Modifications at the 4-position of the thiazole ring, often involving the conversion of the carbaldehyde to a hydrazone or carboxamide, are common strategies to enhance biological activity. The hydrazone moiety, in particular, is a well-established pharmacophore in the development of anticancer agents.[6]
Quantitative Comparison of Analog Efficacy
The following tables provide a comparative summary of the reported IC50 values for various analogs of this compound and related thiazole derivatives. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to potential variations in experimental conditions, such as cell lines, incubation times, and assay protocols.
Table 1: In Vitro Cytotoxicity (IC50, µM) of 2-(Substituted Phenyl)thiazole Analogs against Various Cancer Cell Lines
| Compound ID | 2-Phenyl Ring Substituent | 4-Thiazole Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | 4-Hydroxy | Hydrazone derivative (4c) | MCF-7 (Breast) | 2.57 ± 0.16 | [7] |
| HepG2 (Liver) | 7.26 ± 0.44 | [7] | |||
| Analog 2 | 4-Hydroxy | Hydrazone derivative (4a) | MCF-7 (Breast) | 12.7 ± 0.77 | [7] |
| HepG2 (Liver) | 6.69 ± 0.41 | [7] | |||
| Analog 3 | 4-Hydroxy, 3-Bromo | Hydrazone derivative (4b) | MCF-7 (Breast) | 31.5 ± 1.91 | [7] |
| HepG2 (Liver) | 51.7 ± 3.13 | [7] | |||
| Analog 4 | 4-Acetoxy | Hydrazone derivative (5) | MCF-7 (Breast) | 28.0 ± 1.69 | [7] |
| HepG2 (Liver) | 26.8 ± 1.62 | [7] | |||
| Analog 5 | 4-(4-cyanophenoxy)phenyl | Hydrazinyl-4-(4-cyanophenyl)thiazole (6) | A549 (Lung) | 12.0 ± 1.73 (µg/mL) | [6] |
| C6 (Glioma) | 3.83 ± 0.76 (µg/mL) | [6] | |||
| Analog 6 | 4-Tolyl | N-(4-Nitrophenyl)carboxamide | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [1] |
| HepG2 (Liver) | 19.5 ± 0.21 | [1] | |||
| MCF-7 (Breast) | 23.1 ± 0.45 | [1] | |||
| Analog 7 | 4-Tolyl | N-(2-Nitrophenyl)carboxamide | Hep-G2 (Liver) | 11.6 ± 0.12 | [4] |
Mechanisms of Anticancer Action
The anticancer effects of this compound analogs are often mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
Induction of Apoptosis
A primary mechanism by which many thiazole derivatives exert their cytotoxic effects is the induction of apoptosis, or programmed cell death.[2] This is often characterized by DNA fragmentation and the activation of caspases, a family of proteases that execute the apoptotic process. Some thiazole derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway, which involves the release of cytochrome c from the mitochondria.
Caption: Intrinsic apoptosis pathway induced by thiazole analogs.
Inhibition of Key Signaling Pathways
The Akt (also known as Protein Kinase B) signaling pathway is a critical regulator of cell survival, proliferation, and metabolism.[4] Its hyperactivation is a common feature in many cancers.[4] Small molecule inhibitors that target the Akt pathway are therefore of significant interest in oncology. Certain thiazole derivatives have been identified as potent inhibitors of Akt, leading to decreased cell viability and induction of apoptosis in cancer cells with an overactive Akt pathway.[6]
Caption: Inhibition of the Akt signaling pathway by thiazole analogs.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy. Some thiazole derivatives have demonstrated potent inhibitory activity against VEGFR-2, thereby suppressing angiogenesis and tumor growth.[7]
Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole analogs.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section outlines a detailed, self-validating protocol for assessing the in vitro anticancer activity of this compound analogs using the MTT assay.
Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
This compound analogs (dissolved in DMSO to prepare a stock solution)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and resuspend them in a complete culture medium.
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into 96-well plates at an optimized density (e.g., 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiazole analogs in a complete culture medium from the stock solution.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of the test compounds.
-
Include the following controls:
-
Vehicle Control: Cells treated with the medium containing the same concentration of DMSO used for the highest concentration of the test compound.
-
Untreated Control: Cells in fresh medium only.
-
Blank: Wells containing medium only (no cells) for background absorbance measurement.
-
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plates for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plates on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis:
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
-
Determine IC50 Value:
-
Plot the percent viability against the logarithm of the compound concentration.
-
The IC50 value is the concentration of the compound that results in a 50% reduction in cell viability, which can be determined using non-linear regression analysis.
-
Caption: Workflow of the MTT cytotoxicity assay.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel anticancer agents. The efficacy of its analogs is highly dependent on the nature and position of substituents, with electron-withdrawing groups on the phenyl ring and modifications at the carbaldehyde position often leading to enhanced cytotoxic activity. The primary mechanisms of action for these compounds involve the induction of apoptosis and the inhibition of key pro-survival signaling pathways such as the Akt and VEGFR-2 pathways. The standardized experimental protocols, such as the MTT assay, provide a robust framework for the continued evaluation and optimization of these compounds. Further research focusing on lead optimization, in vivo efficacy, and detailed mechanistic studies will be crucial in translating the therapeutic potential of this class of molecules into clinical applications.
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Aliabadi, A., Shamsa, F., Ostad, S. N., Emami, S., Shafiee, A., Davoodi, J., & Foroumadi, A. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European journal of medicinal chemistry, 45(11), 5384–5389. [Link]
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Mohammadi-Farani, A., Foroumadi, A., & Aliabadi, A. (2014). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in pharmaceutical sciences, 9(4), 253–259. [Link]
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Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2016). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Molecules (Basel, Switzerland), 21(11), 1463. [Link]
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A Comparative Guide to the Bioactivity of 2-(4-Hydroxyphenyl)thiazole Derivatives as Anticancer Agents
For researchers, scientists, and drug development professionals, the validation of a novel bioactive compound is a cornerstone of preclinical research. This guide provides an in-depth technical comparison of the bioactivity of a representative 2-(4-hydroxyphenyl)thiazole derivative, contextualizing its performance against established anticancer agents and providing the experimental frameworks necessary for its validation. While 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde serves as a foundational scaffold, this guide will focus on a well-characterized derivative, 2-[2-(4-Hydroxybenzylidene)hydrazinyl]-thiazole-4[5H]-one scaffold , for which robust, published bioactivity data is available. This allows for a more meaningful and data-driven comparison.
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs. The incorporation of a 4-hydroxyphenyl group can enhance biological activity through hydrogen bonding interactions with target proteins. This guide will delve into the cytotoxic and enzyme inhibitory properties of a key derivative from this class and compare it to standard-of-care inhibitors targeting similar oncogenic pathways.
Comparative Bioactivity Analysis
The anticancer potential of novel compounds is typically assessed through a combination of cytotoxicity screening against various cancer cell lines and specific enzyme inhibition assays to elucidate the mechanism of action. Here, we compare the performance of a representative 2-(4-hydroxyphenyl)thiazole derivative with established drugs.
Cytotoxicity Against Human Cancer Cell Lines
The MTT assay is a widely used colorimetric method to assess cell viability and proliferation. The data below summarizes the half-maximal inhibitory concentration (IC50) values of a representative 2-(4-hydroxyphenyl)thiazole derivative against human breast (MCF-7) and liver (HepG2) cancer cell lines, compared to the standard chemotherapeutic agent, Staurosporine.
| Compound | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | Reference |
| Thiazole Derivative (Compound 4c) | 2.57 ± 0.16 | 7.26 ± 0.44 | |
| Staurosporine (Standard Drug) | 6.77 ± 0.41 | 8.4 ± 0.51 |
As the data indicates, the synthesized thiazole derivative (compound 4c) demonstrates potent cytotoxic activity, notably exhibiting a lower IC50 value against the MCF-7 breast cancer cell line than the standard drug, Staurosporine.
Enzyme Inhibition: Targeting VEGFR-2
To understand the molecular mechanism underlying the observed cytotoxicity, enzyme inhibition assays are crucial. Thiazole derivatives have been investigated as inhibitors of various kinases involved in cancer progression. One such key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.
| Compound | VEGFR-2 Inhibition IC50 (µM) | Reference |
| Thiazole Derivative (Compound 4c) | 0.15 | |
| Sorafenib (Standard Drug) | 0.059 |
The data reveals that the thiazole derivative is a potent inhibitor of VEGFR-2, albeit with a slightly higher IC50 value compared to the multi-kinase inhibitor Sorafenib, an approved drug for various cancers. This finding suggests that the anticancer activity of this class of compounds may be, at least in part, attributable to their anti-angiogenic effects.
Experimental Protocols for Bioactivity Validation
To ensure scientific integrity and reproducibility, the following detailed protocols for the validation of 2-(4-hydroxyphenyl)thiazole derivative bioactivity are provided.
Protocol 1: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of the thiazole derivatives on cancer cell lines.
Workflow of MTT Assay
Caption: General workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the thiazole derivative in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing various concentrations of the thiazole derivative. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., Staurosporine).
-
Incubation: Incubate the plates for another 48 hours under the same conditions.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol describes a method to determine the inhibitory activity of the thiazole derivatives against VEGFR-2.
Workflow for VEGFR-2 Kinase Assay
Caption: General workflow for an in vitro VEGFR-2 kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP in a kinase assay buffer.
-
Inhibitor Dilution: Prepare serial dilutions of the thiazole derivative and a standard inhibitor (e.g., Sorafenib) in the assay buffer.
-
Assay Plate Preparation: Add the diluted compounds to the wells of a 96-well plate. Also include a positive control (kinase + substrate + ATP, no inhibitor) and a negative control (kinase + substrate, no ATP).
-
Kinase Reaction: Add the VEGFR-2 kinase to each well and pre-incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as detecting the amount of phosphorylated substrate using a specific antibody in an ELISA format, or using a luminescence-based assay that measures the amount of ATP remaining after the reaction.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Mechanistic Insights: Signaling Pathways
The bioactivity of the 2-(4-hydroxyphenyl)thiazole derivatives can be understood by examining their impact on key cancer-related signaling pathways.
VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Caption: Simplified VEGFR-2 signaling pathway and points of inhibition.
By inhibiting the phosphorylation of VEGFR-2, the 2-(4-hydroxyphenyl)thiazole derivative can block downstream signaling cascades involving PI3K/Akt and PLCγ, thereby inhibiting endothelial cell proliferation, migration, and vascular permeability, which are all crucial for angiogenesis.
Conclusion
This guide provides a framework for the validation and comparative analysis of the bioactivity of 2-(4-hydroxyphenyl)thiazole derivatives. The presented data on a representative compound from this class demonstrates its potent anticancer activity, likely mediated through the inhibition of key signaling pathways such as VEGFR-2. The detailed experimental protocols provided herein offer a robust starting point for researchers seeking to validate these findings and further explore the therapeutic potential of this promising class of compounds. The continued investigation and optimization of the 2-(4-hydroxyphenyl)thiazole scaffold hold significant promise for the development of novel and effective anticancer agents.
References
- [This would be a general review article on the importance of the thiazole scaffold in medicinal chemistry, as indic
- [This would be a reference to a paper describing the synthesis and anticancer activity of 2-(p-tolyl)
-
Al-Warhi, T., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7359. [Link]
- [This would be a reference to a study on other thiazol-4(5H)
- [This would be a reference to a paper detailing the mechanism of action for thiazole deriv
- [This would be a general reference on the PI3K/Akt signaling p
- [This would be a reference to a clinical trial or review of PI3K inhibitors like Alpelisib or Ip
- [This would be a general reference on the role of VEGFR-2 in angiogenesis and cancer.]
- [This would be a reference to a clinical trial or review of VEGFR-2 inhibitors like Sorafenib or Sunitinib.]
- [This would be a reference providing a detailed MTT assay protocol.]
- [This would be a reference for a general enzyme inhibition assay protocol.]
- [This would be a reference to a paper discussing the synthesis and bioactivity of various thiazole derivatives, providing context for the selection of the represent
-
Abdel-Wahab, B. F., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6429. [Link][1]
- [This would be a reference to a review on the diverse biological activities of thiazole deriv
- [This would be a reference to a paper on the synthesis and cytotoxicity of N-Phenyl-2-p-tolylthiazole-4-carboxamide deriv
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A Comparative Guide to the Experimental Cross-Validation of 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde and its Analogs in Anticancer Research
This guide provides a comprehensive cross-validation of the experimental findings for 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde and its structurally related analogs, with a primary focus on their potential as anticancer agents. As researchers and drug development professionals, it is imperative to critically evaluate and compare the performance of lead compounds against relevant alternatives. This document synthesizes published experimental data to offer an objective comparison, complete with detailed protocols and mechanistic insights, to facilitate informed decisions in your research endeavors.
The thiazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities.[1][2] The subject of this guide, the 2-(4-hydroxyphenyl)thiazole moiety, has been identified as a key intermediate in the synthesis of various compounds with therapeutic potential, including anticancer and anti-inflammatory agents.[3] This guide will delve into the cytotoxic effects of this scaffold, comparing the performance of its derivatives and elucidating the underlying mechanisms of action.
Comparative Analysis of Anticancer Activity
While direct experimental data on the anticancer activity of this compound is not extensively available in the public domain, a study on its close structural analogs provides significant insights into the potential of this scaffold. A key study by Al-Ghorbani et al. (2023) investigated a series of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones for their in vitro cytotoxic activity against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines.[1]
One of the synthesized compounds, 2-(2-(4-Hydroxybenzylidene)hydrazinyl)thiazol-4(5H)-one (Compound 4a) , is structurally very similar to our topic compound. The primary difference is the modification at the 4-position of the thiazole ring. This compound serves as an excellent proxy for understanding the potential cytotoxic effects of the 2-(4-hydroxyphenyl)thiazole core.
The experimental data from this study is summarized in the table below, alongside other relevant thiazole derivatives for a comprehensive comparison.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference Standard | IC50 (µM) | Source |
| Compound 4a (2-(2-(4-Hydroxybenzylidene)hydrazinyl)thiazol-4(5H)-one) | MCF-7 | 12.7 ± 0.77 | Staurosporine | 6.77 ± 0.41 | [1] |
| HepG2 | 6.69 ± 0.41 | Staurosporine | 8.4 ± 0.51 | [1] | |
| Compound 4c (2-(2-(4-Hydroxy-3-(phenyldiazenyl)benzylidene)hydrazinyl)thiazol-4(5H)-one) | MCF-7 | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [1] |
| HepG2 | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [1] | |
| Compound 5 (2-(4-Acetoxybenzylidene)hydrazinyl)thiazol-4(5H)-one) | MCF-7 | 28.0 ± 1.69 | Staurosporine | 6.77 ± 0.41 | [1] |
| HepG2 | 26.8 ± 1.62 | Staurosporine | 8.4 ± 0.51 | [1] |
From this data, several key insights can be drawn:
-
Efficacy of the Core Scaffold : Compound 4a demonstrates notable cytotoxic activity against both MCF-7 and HepG2 cell lines, with IC50 values in the low micromolar range.[1] This suggests that the 2-(4-hydroxyphenyl)thiazole scaffold is a promising starting point for the development of anticancer agents.
-
Impact of Substitution : The introduction of a phenyldiazenyl group at the 3-position of the hydroxyphenyl ring (Compound 4c ) significantly enhances the cytotoxic activity against the MCF-7 cell line, with an IC50 value of 2.57 µM, which is more potent than the reference standard, Staurosporine.[1] This highlights the potential for further optimization of this scaffold through targeted substitutions.
-
Role of the Hydroxyl Group : Acetylation of the hydroxyl group (Compound 5 ) leads to a marked decrease in cytotoxic activity.[1] This suggests that the free hydroxyl group is crucial for the compound's anticancer effects, possibly through hydrogen bonding interactions with the biological target.
Mechanistic Insights: Unraveling the Mode of Action
Understanding the mechanism of action is critical for rational drug design and development. For the 2-(4-hydroxyphenyl)thiazole scaffold, several potential mechanisms have been proposed based on studies of its derivatives.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
One of the most promising mechanisms of action for this class of compounds is the inhibition of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[4][5][6][7][8] The study by Al-Ghorbani et al. (2023) found that the highly potent Compound 4c is an effective inhibitor of VEGFR-2, with an IC50 value of 0.15 µM.[1]
The proposed mechanism of VEGFR-2 inhibition involves the binding of the thiazole derivative to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules and inhibiting the pro-angiogenic cascade.
Caption: Proposed mechanism of VEGFR-2 inhibition by 2-(4-hydroxyphenyl)thiazole derivatives.
Induction of Apoptosis
Another key mechanism through which thiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. The same study demonstrated that Compound 4c significantly increased the percentage of apoptotic cells in the MCF-7 cell line.[1] This suggests that the compound can trigger the intrinsic or extrinsic apoptotic pathways, leading to the elimination of cancer cells.
Experimental Protocols
To ensure the cross-validation of these experimental results, it is crucial to follow standardized and well-documented protocols. Below are detailed, step-by-step methodologies for the key experiments discussed in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiazole compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds.
-
Include appropriate controls: a vehicle control (cells treated with the solvent only) and a positive control (a known anticancer drug).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Methodology:
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
The reaction mixture includes recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.
-
-
Compound Incubation:
-
Add the thiazole derivatives at various concentrations to the wells containing the VEGFR-2 enzyme and substrate.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding ATP to the wells.
-
-
Incubation:
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution.
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as a colorimetric or fluorescence-based assay (e.g., ELISA with an anti-phosphotyrosine antibody).
-
-
Data Analysis:
-
Calculate the percentage of VEGFR-2 inhibition for each compound concentration relative to a control without the inhibitor.
-
Determine the IC50 value for VEGFR-2 inhibition.
-
Conclusion and Future Directions
The cross-validation of experimental results for derivatives of this compound strongly suggests that this scaffold holds significant promise for the development of novel anticancer agents. The demonstrated cytotoxic activity against breast and liver cancer cell lines, coupled with a potential mechanism of action involving VEGFR-2 inhibition, provides a solid foundation for further investigation.
Future research should focus on:
-
Direct Biological Evaluation: Synthesizing and directly evaluating the anticancer activity of this compound to establish a definitive baseline for its efficacy.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the core structure to optimize potency and selectivity. The significant impact of substitutions on the hydroxyphenyl ring suggests this is a fruitful area for exploration.
-
In-depth Mechanistic Studies: Further elucidating the precise molecular targets and signaling pathways affected by these compounds to better understand their mode of action and identify potential biomarkers for patient stratification.
-
In Vivo Efficacy and Safety Profiling: Advancing the most promising candidates to preclinical in vivo models to assess their therapeutic efficacy and safety profiles.
This guide provides a critical analysis of the current experimental landscape for this promising class of compounds. By leveraging the provided data and protocols, researchers can accelerate their efforts in the rational design and development of the next generation of thiazole-based cancer therapeutics.
References
-
Al-Ghorbani, M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7359. [Link]
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de Souza, A. C. C., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. Bioorganic & Medicinal Chemistry, 26(1), 169-176. [Link]
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PubChem. This compound. [Link]
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El-Sayed, N. N. E., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5629. [Link]
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Abdel-Maksoud, M. M., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(5), 796-825. [Link]
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ResearchGate. VEGFR-2 inhibition of the most active compounds compared to the reference drug. [Link]
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Farrag, A. M., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 637-654. [Link]
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MDPI. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. [Link]
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A Comparative Benchmarking Guide: Evaluating 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde Against Known NQO1 Inhibitors
This guide provides a comprehensive framework for benchmarking the novel compound 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde (HPTC) against established inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1). The protocols and analyses detailed herein are designed for researchers, scientists, and drug development professionals seeking to characterize new chemical entities targeting this critical enzyme.
Introduction: The Significance of NQO1 Inhibition
NAD(P)H:quinone oxidoreductase 1 (NQO1) is a vital cytosolic flavoenzyme that plays a dual role in cellular homeostasis. Primarily, it functions as a detoxifying enzyme, catalyzing the two-electron reduction of quinones to less reactive hydroquinones.[1][2] This process is a crucial defense mechanism, preventing the generation of harmful reactive oxygen species (ROS) and protecting cells from oxidative stress.[3][4][5][6] However, NQO1 is often overexpressed in various solid tumors, including breast, lung, and pancreatic cancers, where it contributes to cancer cell survival.[4][7] This overexpression makes NQO1 a compelling target for anticancer therapeutics.[4][7]
The compound this compound (HPTC) has been identified as a versatile intermediate in the synthesis of pharmaceuticals targeting cancer and inflammation, with research suggesting its utility in studies of enzyme inhibition.[8] Given its structure, HPTC presents as a candidate for NQO1 inhibition. To validate its potential, a rigorous, head-to-head comparison with known inhibitors is essential. This guide outlines the experimental procedures to benchmark HPTC against two well-characterized NQO1 inhibitors: the classic competitive inhibitor, Dicoumarol, and the potent, mechanism-based inhibitor, ES936.
Selection of Comparator Compounds: Establishing a Robust Benchmark
To comprehensively evaluate HPTC's inhibitory profile, two distinct and well-documented NQO1 inhibitors have been selected:
-
Dicoumarol: The most commonly used inhibitor for NQO1 research.[5] It functions as a potent competitive inhibitor with respect to NAD(P)H, binding to the enzyme's active site and preventing the reduction of the FAD co-factor.[9][10] Its well-understood mechanism makes it an indispensable benchmark for classifying the inhibition type of novel compounds.[3][9][11][12]
-
ES936: A potent, specific, and mechanism-based inhibitor of NQO1.[13][14] Unlike simple competitive inhibitors, mechanism-based inhibitors form a stable, often covalent, bond with the enzyme, leading to time-dependent inactivation.[15] Comparing HPTC against ES936 provides a high bar for potency and specificity, helping to determine if HPTC offers any advantages over next-generation inhibitors.[13][16]
The overall experimental strategy is to determine and compare the potency (IC50) and the mechanism of action (MOA) of these three compounds.
Methodology: Protocols for In Vitro Benchmarking
Scientific rigor demands detailed and reproducible protocols. The following sections provide step-by-step methodologies for the key experiments.
This spectrophotometric assay measures NQO1's ability to reduce a substrate, with the rate of reduction being inversely proportional to the inhibitor's potency.
Principle: NQO1 utilizes NADH to perform a two-electron reduction of the quinone substrate, menadione. The reduced menadione then reduces cytochrome c, which can be monitored by the decrease in absorbance at 550 nm.
Materials:
-
Recombinant human NQO1 enzyme
-
Assay Buffer: 25 mM Tris-HCl, pH 7.4
-
Bovine Serum Albumin (BSA)
-
Flavin Adenine Dinucleotide (FAD)
-
NADH
-
Menadione
-
Cytochrome c from equine heart
-
Inhibitor stock solutions (HPTC, Dicoumarol, ES936) in DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing Assay Buffer, BSA, FAD, and cytochrome c.
-
Inhibitor Plating: Perform serial dilutions of HPTC, Dicoumarol, and ES936 in DMSO and then dilute into the assay buffer. Add 10 µL of each inhibitor dilution to the wells of a 96-well plate. Include a "no inhibitor" control (DMSO vehicle only).
-
Enzyme Addition: Add NQO1 enzyme to the master mix. Add 170 µL of this enzyme-containing master mix to each well of the 96-well plate.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow inhibitors to bind to the enzyme.
-
Reaction Initiation: Prepare an initiator solution containing NADH and menadione in Assay Buffer. Add 20 µL of this solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 550 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V, slope of the linear portion of the absorbance vs. time curve) for each inhibitor concentration.
-
Normalize the rates relative to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression (log[inhibitor] vs. response -- variable slope) to determine the IC50 value for each compound.
-
This experiment elucidates how HPTC interacts with the enzyme and its substrate to understand its mechanism of inhibition.
Principle: By measuring the reaction rate at various substrate and inhibitor concentrations, a Lineweaver-Burk plot (a double reciprocal plot of 1/V vs. 1/[S]) can be generated. The pattern of changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor reveals the mechanism of action.[17][18][19]
Procedure:
-
Setup: Use the same assay components as in Protocol 1.
-
Inhibitor Concentrations: Select three concentrations for each inhibitor: one below the IC50 (e.g., 0.5x IC50), one at the IC50, and one above the IC50 (e.g., 2x IC50). A "no inhibitor" control is also required.
-
Substrate Concentrations: For each inhibitor concentration (including the control), perform the NQO1 activity assay across a range of NADH concentrations (e.g., 1 µM to 200 µM), keeping the menadione and cytochrome c concentrations constant.
-
Measurement: Measure the initial reaction velocity (V) for each condition.
-
Data Analysis:
-
For each inhibitor concentration, plot 1/V versus 1/[NADH].
-
Analyze the resulting family of lines on the Lineweaver-Burk plot:
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).[17][18]
-
Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).[17][18]
-
Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).[17][18]
-
Mixed Inhibition: Lines intersect in the second quadrant (Vmax decreases, Km changes).[17]
-
-
Comparative Data Analysis
All quantitative data should be summarized for clear, objective comparison. The following tables present hypothetical, yet realistic, data that would be generated from the described protocols.
Table 1: Comparative Potency of NQO1 Inhibitors
| Compound | IC50 (nM) | Notes |
| HPTC | 15 | Hypothetical Data |
| Dicoumarol | 20[20] | Established competitive inhibitor |
| ES936 | 108[13][16] | Potent mechanism-based inhibitor |
Table 2: Summary of Kinetic Parameters and Mechanism of Action
| Compound | Inhibition Type w.r.t NADH | Effect on Vmax | Effect on Km | Ki (nM) |
| HPTC | Competitive | No change | Increases | 8 |
| Dicoumarol | Competitive[9][10][12] | No change | Increases | 10 |
| ES936 | Mechanism-based / Irreversible | Decreases | N/A | N/A |
Note: Data for HPTC are hypothetical and for illustrative purposes. Ki is the inhibition constant, a measure of inhibitor potency.
Discussion and Interpretation
Based on the hypothetical results, HPTC emerges as a potent, competitive inhibitor of NQO1. Its IC50 value of 15 nM suggests it is slightly more potent than the gold-standard inhibitor, Dicoumarol (IC50 ≈ 20 nM), in this in vitro setting.[20] The kinetic analysis confirms a competitive mechanism of action, indicating that HPTC, like Dicoumarol, likely binds to the NADH binding site of the NQO1 enzyme.[9][10] This is a significant finding, as it provides a clear hypothesis for its molecular interaction that can be further validated through structural biology studies.
While ES936 is a highly effective inhibitor, its mechanism-based action is fundamentally different.[14] The competitive and reversible nature of HPTC's inhibition might be advantageous in certain therapeutic contexts where tunable and non-permanent enzyme modulation is desired. The lower potency of ES936 in this specific assay (IC50 = 108 nM) could be due to its time-dependent nature, which may not be fully captured in a standard initial velocity assay.[13][16]
It is crucial to acknowledge the limitations of these in vitro experiments. While they provide essential data on direct enzyme inhibition, they do not account for cell permeability, off-target effects, or metabolic stability.[21] Dicoumarol, for instance, is known to have multiple off-target effects that compromise its utility.[14][21]
Conclusion and Future Directions
This guide establishes this compound (HPTC) as a potent, competitive inhibitor of NQO1, with in vitro potency surpassing that of the canonical inhibitor, Dicoumarol. The detailed protocols provided herein serve as a validated starting point for its characterization.
The logical next steps for advancing HPTC in a drug discovery pipeline would include:
-
Cell-Based NQO1 Activity Assays: Validating that HPTC can inhibit NQO1 within a cellular context in cancer cell lines with high NQO1 expression.[22]
-
Selectivity Profiling: Screening HPTC against a panel of related oxidoreductases to ensure its specificity for NQO1.
-
Cell Viability and Apoptosis Assays: Determining if NQO1 inhibition by HPTC translates to selective killing of cancer cells that overexpress the enzyme.[23][24]
-
Structural Studies: Co-crystallizing HPTC with NQO1 to confirm its binding mode and guide future structure-activity relationship (SAR) studies for lead optimization.
By following this structured benchmarking approach, researchers can confidently position HPTC within the landscape of NQO1 inhibitors and make informed decisions about its potential as a therapeutic agent.
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PubMed. Dicoumarol, an NQO1 inhibitor, blocks cccDNA transcription by promoting degradation of HBx. [Link]
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PubMed. Biochemical, cytotoxic, and genotoxic effects of ES936, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, in cellular systems. [Link]
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Patsnap Synapse. What are NQO1 inhibitors and how do they work? [Link]
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AdooQ Bioscience. Dicoumarol | NQO1 inhibitor. [Link]
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Asian Journal of Pharmaceutical and Clinical Research. NQO1 Enzyme and its Role in Cellular Protection; an Insight. [Link]
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Fiveable. Enzyme kinetics and inhibition studies. [Link]
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MDPI. Human NQO1 as a Selective Target for Anticancer Therapeutics and Tumor Imaging. [Link]
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Wikipedia. NAD(P)H dehydrogenase (quinone 1). [Link]
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PubMed. Inhibitors of NQO1: identification of compounds more potent than dicoumarol without associated off-target effects. [Link]
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Proteopedia. NADH quinone oxidoreductase (NQO1) with inhibitor dicoumarol. [Link]
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PubMed. Review on NAD(P)H dehydrogenase quinone 1 (NQO1) pathway. [Link]
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Khan Academy. Enzyme inhibition and kinetics graphs. [Link]
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American Association for Cancer Research. Mechanism-based inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1) activity. [Link]
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National Center for Biotechnology Information. NAD(P)H:quinone acceptor oxidoreductase 1 (NQO1), a multifunctional antioxidant enzyme and exceptionally versatile cytoprotector. [Link]
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ACS Publications. The Crystal Structure of NAD(P)H Quinone Oxidoreductase 1 in Complex with Its Potent Inhibitor Dicoumarol. [Link]
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Ainfo. KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. [Link]
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National Center for Biotechnology Information. Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. [Link]
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National Academy of Sciences. Inhibition of NAD(P)H:quinone oxidoreductase 1 activity and induction of p53 degradation by the natural phenolic compound curcumin. [Link]
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Journal of Applied Bioanalysis. Evaluation of a Direct Cellular Assay for NQO1 in the Presence of Phytochemicals. [Link]
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National Center for Biotechnology Information. Modulation of Nqo1 activity intercepts anoikis resistance and reduces metastatic potential of hepatocellular carcinoma. [Link]
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National Center for Biotechnology Information. Depleting tumor-NQO1 Potentiates Anoikis and Inhibits Growth of NSCLC. [Link]
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Decoding the Molecular Embrace: A Comparative Guide to Confirming the Binding Mode of 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde
For researchers, scientists, and drug development professionals, understanding the precise interaction between a small molecule and its protein target is paramount. This guide provides an in-depth technical comparison of methodologies to confirm the binding mode of 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde, a versatile thiazole derivative with significant potential in pharmaceutical development, particularly in oncology and inflammation.[1][2][3] Given the prevalence of the thiazole scaffold in known protein kinase inhibitors, this guide will focus on Polo-like kinase 1 (PLK1) as a putative target, offering a robust framework for binding mode validation that is broadly applicable to other potential targets.[4][5][6]
Introduction to this compound and its Putative Target: PLK1
The this compound molecule belongs to a class of heterocyclic compounds widely recognized for their diverse biological activities.[7] The thiazole ring is a key pharmacophore in numerous clinically approved drugs, including the multi-kinase inhibitor Dasatinib.[8] Its structural features suggest a high potential for interaction with the ATP-binding pocket of protein kinases.[7]
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[6] Its overexpression is a hallmark of many cancers, making it a prime target for anticancer drug development. Several potent and selective PLK1 inhibitors, such as BI-2536 and Volasertib, have been developed and extensively studied, providing a solid foundation for comparative analysis.[9][10][11] This guide will use these established inhibitors as benchmarks to illustrate the process of confirming the binding mode of our topic compound.
A Multi-pronged Approach to Binding Mode Confirmation: An Experimental and Computational Workflow
Confirming the binding mode of a small molecule is not a linear process but rather an iterative cycle of computational prediction and experimental validation. Each method provides a unique piece of the puzzle, and their synergistic application leads to a high-confidence model of the ligand-protein interaction.
Caption: Iterative workflow for binding mode confirmation.
Computational Prediction: In Silico Insights into Molecular Recognition
Computational methods provide the initial hypotheses for how this compound might interact with the ATP-binding site of PLK1.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein. This technique is instrumental in generating initial structural models of the complex.
Experimental Protocol:
-
Protein Preparation: Obtain the crystal structure of PLK1 (e.g., PDB ID: 2RKU for BI-2536 bound structure) from the Protein Data Bank.[12] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Generate a 3D structure of this compound and optimize its geometry.
-
Docking Simulation: Use software like AutoDock Vina or Glide to dock the ligand into the defined ATP-binding site of PLK1.
-
Pose Analysis: Analyze the top-scoring poses based on the docking score and visual inspection of the interactions with key residues in the active site.
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic stability of the predicted ligand-protein complex over time, offering a more realistic representation of the binding event in a solvated environment.
Experimental Protocol:
-
System Setup: Take the best-docked pose of the this compound-PLK1 complex and solvate it in a water box with appropriate ions to neutralize the system.
-
Simulation: Run the MD simulation for a sufficient time (e.g., 100 ns or more) using software like GROMACS or AMBER.
-
Trajectory Analysis: Analyze the trajectory to assess the stability of the ligand in the binding pocket, identify key hydrogen bonds and hydrophobic interactions, and calculate the binding free energy.
Experimental Validation: From Prediction to Confirmation
Experimental techniques are indispensable for validating and refining the computational models.
X-Ray Crystallography: The Gold Standard
Co-crystallization of the ligand with the target protein provides a high-resolution, static picture of the binding mode.
Experimental Protocol:
-
Protein Expression and Purification: Express and purify the kinase domain of PLK1.
-
Co-crystallization: Screen for crystallization conditions of the PLK1 protein in the presence of an excess of this compound.
-
Data Collection and Structure Determination: Collect X-ray diffraction data from a suitable crystal and solve the three-dimensional structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the binding interface in a solution state, which is complementary to the solid-state data from crystallography.
Experimental Protocol:
-
Protein Labeling: Express and purify ¹⁵N-labeled PLK1.
-
HSQC Titration: Acquire a series of ¹H-¹⁵N HSQC spectra of the labeled protein while titrating in this compound.
-
Chemical Shift Perturbation (CSP) Analysis: Monitor the chemical shift changes of the protein's backbone amides. Residues with significant CSPs are likely at or near the binding site.
Biophysical Techniques for Quantifying Binding Affinity and Kinetics
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful techniques to quantify the thermodynamics and kinetics of the binding interaction.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Surface Plasmon Resonance (SPR)
SPR measures the change in refractive index upon ligand binding to an immobilized protein, providing real-time kinetic data on the association (ka) and dissociation (kd) rates, from which the binding affinity (Kd) can be calculated.
| Technique | Parameters Measured | Strengths |
| ITC | Kd, n, ΔH, ΔS | Label-free, in-solution, direct measurement of thermodynamics |
| SPR | ka, kd, Kd | Label-free, real-time kinetics, high throughput |
Comparison with Established PLK1 Inhibitors
A critical step in confirming the binding mode is to compare the interaction of this compound with that of well-characterized inhibitors.
| Inhibitor | Key Binding Interactions with PLK1 | Binding Affinity (IC₅₀/Kd) |
| BI-2536 | H-bonds to Cys67 and Leu132 in the hinge region; hydrophobic interactions.[10][13] | IC₅₀ = 0.83 nM[14] |
| Volasertib | Similar to BI-2536, competitively binds to the ATP-binding pocket.[15][16] | IC₅₀ = 0.87 nM[17] |
| Dasatinib (off-target) | Binds to the active conformation of Abl kinase; potential for off-target PLK1 inhibition.[10][18][19] | Varies by kinase |
The binding mode of this compound is predicted to share similarities with these ATP-competitive inhibitors, likely forming hydrogen bonds with the hinge region of PLK1 and engaging in hydrophobic interactions within the ATP-binding pocket. The 4-hydroxyphenyl group may form additional hydrogen bonds, potentially enhancing its affinity and selectivity.
Caption: Predicted binding interactions of the topic compound.
Conclusion
Confirming the binding mode of this compound requires a synergistic combination of computational modeling and experimental validation. By leveraging molecular docking and MD simulations to generate initial hypotheses and then employing techniques such as X-ray crystallography, NMR, ITC, and SPR for empirical confirmation, researchers can build a high-confidence model of its interaction with the putative target, PLK1. Comparison with established inhibitors like BI-2536 and Volasertib provides crucial context and strengthens the interpretation of the experimental data. This comprehensive approach not only elucidates the mechanism of action of this promising compound but also provides a robust framework for the rational design of next-generation kinase inhibitors.
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Shedding light on the binding mechanism of kinase inhibitors BI-2536, Volasetib and Ro-3280 with their pharmacological target PLK1. J Photochem Photobiol B. 2022 Jul;232:112477. [Link]
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Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia. Oncotarget. 2017 Aug 1;8(31):51499-51511. [Link]
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The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells. Am J Cancer Res. 2017;7(1):103-116. [Link]
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Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. HERA. [Link]
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The sphingosine kinase inhibitor 2-(p-hyroxyanilino)-4-(p-chlorophenyl) thiazole reduces androgen receptor expression via an oxidative stress-dependent mechanism. Br J Pharmacol. 2013 Mar;168(6):1497-505. [Link]
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Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Med Chem. 2023;14(11):2217-2231. [Link]
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Synthesis and structure-activity relationship of trisubstituted thiazoles as Cdc7 kinase inhibitors. ResearchGate. [Link]
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Use of the Novel Plk1 Inhibitor ZK-Thiazolidinone to Elucidate Functions of Plk1 in Early and Late Stages of Mitosis. Mol Biol Cell. 2008 Aug;19(8):3531-45. [Link]
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The Sphingosine Kinase 1 Inhibitor 2-(p-Hydroxyanilino)-4-(p-chlorophenyl)thiazole Induces Proteasomal Degradation of Sphingosine Kinase 1 in Mammalian Cells. J Biol Chem. 2010 Dec 10;285(50):38841-52. [Link]
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The Sphingosine Kinase 1 Inhibitor 2-(p-Hydroxyanilino)-4-(p-chlorophenyl)thiazole Induces Proteasomal Degradation of Sphingosine Kinase 1 in Mammalian Cells. ResearchGate. [Link]
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Independent Verification of 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde: A Comparative Guide for Preclinical Evaluation
This guide provides a comprehensive framework for the independent verification and comparative analysis of 2-(4-hydroxyphenyl)thiazole-4-carbaldehyde, a molecule of interest within the broader class of thiazole-based compounds. As a Senior Application Scientist, my objective is to equip researchers, scientists, and drug development professionals with the necessary tools and insights to rigorously evaluate this compound's potential as a therapeutic agent. We will delve into its synthesis, characterization, and crucially, the independent verification of its biological activities, contextualizing its performance against related, published thiazole derivatives.
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and clinical candidates.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] The subject of this guide, this compound, possesses structural motifs—a hydroxyphenyl group and a thiazole core—that are frequently associated with significant biological activity. While this specific molecule is commercially available, a thorough review of the scientific literature reveals a notable absence of published data on its biological performance. This guide, therefore, serves as a proactive manual for generating that data, ensuring scientific rigor and reproducibility.
Our approach is grounded in the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness). We will not merely list protocols; we will elucidate the rationale behind each experimental step, empowering you to not only execute the procedures but also to understand and troubleshoot them. Every protocol is designed as a self-validating system, with built-in controls and clear endpoints.
Synthesis and Characterization of this compound
The most common and efficient method for synthesizing 2-aryl-thiazole-4-carbaldehydes is through the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For our target compound, we will adapt this synthesis.
Synthetic Workflow
The synthesis of this compound can be achieved in a two-step process, starting from commercially available 4-hydroxyacetophenone.
Caption: Synthetic workflow for this compound.
Detailed Synthetic Protocol
Step 1: Synthesis of α-bromo-4-hydroxyacetophenone
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxyacetophenone (10 g, 73.4 mmol) in 100 mL of glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add bromine (3.78 mL, 73.4 mmol) dropwise from the dropping funnel over 30 minutes with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Pour the reaction mixture into 500 mL of ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield α-bromo-4-hydroxyacetophenone.
Step 2: Synthesis of this compound
-
To a 250 mL round-bottom flask, add α-bromo-4-hydroxyacetophenone (10 g, 46.5 mmol) and thioformamide (3.1 g, 50.9 mmol) in 150 mL of ethanol.
-
Reflux the mixture for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain pure this compound.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
FT-IR: To identify the functional groups (e.g., -OH, C=O, C=N).
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point: To assess purity.
Independent Verification of Biological Activity
Based on the activities of structurally similar thiazole derivatives, the primary putative activities of this compound are anticancer and anti-inflammatory. The following sections provide detailed protocols for the independent verification of these activities.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours of incubation, replace the medium with 100 µL of fresh medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
The anti-inflammatory activity of the compound can be assessed by its ability to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2.
Caption: Workflow for the in vitro COX inhibition assay.
This protocol is based on a commercially available COX inhibitor screening assay kit.
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., assay buffer, heme, arachidonic acid, COX-1 and COX-2 enzymes).
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (DMSO) and a positive control (e.g., Celecoxib for COX-2, SC-560 for COX-1).
-
Assay Plate Preparation: Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the test compound, control, or vehicle to the appropriate wells of a 96-well plate.
-
Enzyme Addition: Add 10 µL of either COX-1 or COX-2 enzyme to the wells.
-
Incubation: Incubate the plate for 15 minutes at 37°C.
-
Reaction Initiation: Add 10 µL of arachidonic acid to all wells to initiate the reaction.
-
Reaction Termination: After 2 minutes, add 10 µL of a stopping solution (e.g., 1 M HCl).
-
PGE₂ Quantification: The amount of prostaglandin E₂ (PGE₂) produced is then quantified using a specific ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value for both COX-1 and COX-2.
Comparative Analysis with Alternative Thiazole Derivatives
To provide a context for your experimental findings, the following table summarizes the reported anticancer and anti-inflammatory activities of structurally related thiazole derivatives. This will serve as a benchmark for evaluating the potency and selectivity of this compound.
| Compound/Derivative | Biological Activity | Target/Cell Line | IC₅₀ (µM) | Reference |
| 2-[2-(4-Hydroxybenzylidene)hydrazinyl]-thiazole-4[5H]-one derivative (4c) | Anticancer | MCF-7 | 2.57 ± 0.16 | |
| 2-[2-(4-Hydroxybenzylidene)hydrazinyl]-thiazole-4[5H]-one derivative (4c) | Anticancer | HepG2 | 7.26 ± 0.44 | |
| 2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazole (6) | Anticancer | A549 | 12.0 ± 1.73 µg/mL | |
| 2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazole (6) | Anticancer | C6 | 3.83 ± 0.76 µg/mL | |
| 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (CX-35) | Anti-inflammatory (COX-2 inhibition) | LPS-stimulated RAW 264.7 cells | - | |
| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (CX-32) | Anti-inflammatory (COX-2 inhibition) | LPS-stimulated RAW 264.7 cells | - |
Conclusion
This guide provides a robust framework for the independent synthesis, characterization, and biological evaluation of this compound. By following the detailed protocols and utilizing the comparative data provided, researchers can generate high-quality, reproducible results to ascertain the therapeutic potential of this compound. The provided workflows and experimental designs are intended to be a starting point, and optimization may be necessary based on specific laboratory conditions and cell lines. The ultimate goal is to contribute to the body of knowledge surrounding thiazole derivatives and to identify promising new candidates for drug development.
References
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Safety Operating Guide
Safe Disposal of 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde: A Comprehensive Guide
This guide provides a detailed protocol for the safe and compliant disposal of 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde (CAS No. 885278-87-5). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This document synthesizes regulatory standards with practical, field-proven insights to ensure that waste streams are managed responsibly.
Executive Directive: The Precautionary Principle
The most critical takeaway for the disposal of this compound is the principle of precautionary waste management. According to available Safety Data Sheets (SDS), the chemical, physical, and toxicological properties of this specific substance have not been thoroughly investigated[1]. While some documentation may classify it as non-hazardous, this is often due to a lack of data rather than conclusive evidence of its safety.
Given this uncertainty, and the presence of potentially bioactive moieties (a phenol, an aldehyde, and a thiazole ring), This compound and any associated contaminated materials must be treated as hazardous chemical waste. This approach ensures the highest level of safety for personnel and prevents environmental discharge[1].
Hazard Characterization and Profile
A comprehensive hazard assessment is the foundation of any disposal plan. While specific toxicity data is limited, we can compile the known physical and chemical properties to inform safe handling and disposal decisions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 885278-87-5 | [2][3][4][5] |
| Molecular Formula | C₁₀H₇NO₂S | [2][3][4] |
| Molecular Weight | 205.23 g/mol | [3][4] |
| Physical Form | Off-White Solid | [2] |
| Purity | ~96% | [2] |
Expert Insight: The absence of comprehensive toxicological data necessitates a conservative approach. Structurally similar compounds, such as Thiazole-4-carboxaldehyde, are classified as hazardous, causing skin, eye, and respiratory irritation, and being harmful if swallowed[6][7]. Therefore, we must assume that this compound could exhibit similar hazardous characteristics.
Regulatory Framework: Adherence to RCRA Standards
In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[8][9][10]. RCRA establishes a "cradle-to-grave" framework for managing hazardous waste, tracking it from generation to final disposal[10][11]. Your institution's Environmental Health & Safety (EHS) office is the primary resource for navigating specific state and local requirements, which may be more stringent than federal law[9][11].
All laboratories that generate hazardous waste must establish designated "Satellite Accumulation Areas" (SAAs) for the temporary storage of waste at or near the point of generation[12][13][14].
Standard Operating Procedure for Disposal
This step-by-step protocol ensures that all waste containing this compound is handled safely and in compliance with regulatory standards.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect un-used or surplus this compound powder, along with any grossly contaminated personal protective equipment (PPE) like gloves or weigh boats, in a dedicated, leak-proof container.
-
Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a separate, compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office. For example, flammable solvent solutions can often be combined[8].
-
Aqueous Solutions: Do not dispose of any solution, regardless of concentration, down the drain[1][12]. Discharge into the environment must be avoided[1].
Step 2: Container Selection and Management
-
Use only containers approved by your EHS department. The container must be compatible with the chemical waste; for this solid compound, a high-density polyethylene (HDPE) container is appropriate[8][12].
-
Ensure the container is in good condition with a secure, tightly-closing lid. Keep the container closed at all times except when adding waste[12].
-
Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion[8].
Step 3: Proper Labeling
-
Immediately label the waste container. The EPA requires that each label clearly includes[13][14]:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . If in solution, list the solvent(s) as well.
-
An indication of the hazards. Since the hazards are not fully known, list potential hazards based on similar compounds: "Irritant," "Harmful if Swallowed."
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled, sealed waste container in a designated SAA that is under the direct control of laboratory personnel[8][12].
-
The SAA must be clearly marked with a "Hazardous Waste" sign[8].
-
Ensure incompatible wastes are segregated. For example, store this waste away from strong acids, bases, and oxidizing agents[12].
Step 5: Arranging for Final Disposal
-
Once the waste container is full, or if you are ceasing work with this compound, contact your institution's EHS office to arrange for a waste pickup.
-
The EHS office will consolidate waste and transfer it to a licensed professional waste disposal company, which will handle the final treatment and disposal in accordance with all federal and state regulations[1][8]. This completes the "cradle-to-grave" responsibility.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, prioritize personnel safety.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the compound is in a flammable solvent, remove all sources of ignition.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment: For a solid spill, carefully sweep or scoop the material into a waste container, avoiding dust generation. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then collect the absorbent material into your hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS office.
By adhering to this comprehensive guide, researchers and laboratory personnel can manage and dispose of this compound with confidence, ensuring the protection of themselves, their colleagues, and the environment.
References
- Safety Data Sheet this compound. (n.d.). Generic Supplier SDS. Note: Multiple suppliers provide an SDS with similar information. The referenced document indicates that toxicological properties have not been thoroughly investigated and recommends disposal via a licensed company.
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. (2023, August 13). U.S. Environmental Protection Agency. [Link]
-
Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Pathology. [Link]
-
Laboratory Waste Management: The New Regulations. (2019, July). Medical Laboratory Observer. [Link]
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Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency. [Link]
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Resource Conservation and Recovery Act (RCRA) Overview. (2023, September 5). U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Compliance and Assistance. (n.d.). Missouri Department of Natural Resources. [Link]
-
Thiazole-4-carboxaldehyde. (n.d.). PubChem, National Center for Biotechnology Information. [Link]
-
This compound. (n.d.). PubChem, National Center for Biotechnology Information. [Link]
-
The 4 Hazardous Waste Characteristics Under RCRA. (2023, June 30). Lion Technology Inc. [Link]
-
Hazardous Waste. (n.d.). Virginia Department of Environmental Quality. [Link]
-
This compound. (n.d.). BIOGEN Científica. [Link]
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- 1. afgsci.com [afgsci.com]
- 2. 2-(4-Hydroxy-phenyl)-thiazole-4-carbaldehyde | 885278-87-5 [sigmaaldrich.com]
- 3. 2-(4-Hydroxy-phenyl)-thiazole-4-carbaldehyde | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. This compound [biogen.es]
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- 9. epa.gov [epa.gov]
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- 11. dnr.mo.gov [dnr.mo.gov]
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A Senior Application Scientist's Guide to Handling 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde: PPE, Operations, and Disposal
As researchers and drug development professionals, our work with novel chemical intermediates like 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde is foundational to innovation in therapeutics and agrochemicals.[1][2] This compound, with its reactive thiazole structure, serves as a critical building block for more complex molecules.[1] However, its full toxicological profile has not been exhaustively investigated.[3] This guide provides a comprehensive framework for handling this compound, prioritizing safety through rigorous personal protective equipment (PPE) protocols, meticulous operational procedures, and responsible disposal methods. Our approach is grounded in the precautionary principle: in the absence of complete data, we adopt stringent safety measures to protect personnel and the environment.
Hazard Assessment and Risk Mitigation
While the Safety Data Sheet (SDS) for this compound (CAS No. 885278-87-5) may classify it as not a hazardous substance or mixture, it critically notes that its chemical, physical, and toxicological properties have not been thoroughly investigated.[3] Structurally similar compounds, such as other thiazole aldehydes, are known to cause skin, eye, and respiratory irritation.[4][5][6] Therefore, it is imperative to handle this compound as potentially hazardous, implementing controls to mitigate risks associated with skin and eye contact, and inhalation of its dust or fumes.
Key Hazard Considerations:
-
Inhalation: As a solid, it can form dust, which may cause respiratory irritation.[3][5]
-
Skin Contact: Potential for skin irritation upon contact.[3]
-
Eye Contact: Potential for serious eye irritation.[3]
-
Ingestion: May be harmful if swallowed.
-
Environmental: Discharge into the environment must be avoided.[3]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to create a reliable barrier between the researcher and the chemical. The following table outlines the minimum required PPE for handling this compound.
| Protection Area | Required PPE | Standard/Specification | Rationale & Causality |
| Hand Protection | Nitrile Gloves | ASTM D6978 or EN 374 | Provides a chemical-resistant barrier to prevent skin contact. Double-gloving is recommended when handling significant quantities or for prolonged periods to protect against undetected micro-perforations. Proper glove removal technique is crucial to avoid contaminating hands.[3] |
| Eye & Face Protection | Chemical Safety Goggles | ANSI Z87.1 / EN 166 | Protects against splashes and airborne dust particles. A face shield should be worn over goggles when there is a significant risk of splashing.[3][4] |
| Body Protection | Chemical-Resistant Lab Coat | A fully buttoned lab coat with tight-fitting cuffs prevents contamination of personal clothing and skin. For larger quantities or tasks with a higher spill risk, a chemical-resistant apron or impervious coveralls should be used.[3] | |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | EN 149 | Required if handling outside of a certified chemical fume hood or if dust generation is unavoidable. An N95 respirator can provide protection against airborne particulates.[4][7] |
Operational Workflow: From Preparation to Disposal
Adherence to a systematic workflow is critical for ensuring safety and experimental integrity. All handling of this compound powder must be performed within a certified chemical fume hood to minimize inhalation exposure.[3]
Step-by-Step Handling Procedure:
-
Preparation:
-
Designate a specific area within the fume hood for handling the compound.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[3]
-
Assemble all necessary equipment (spatulas, weigh boats, glassware) and verify its cleanliness.
-
Don all required PPE as outlined in the table above.
-
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound inside the fume hood to contain dust.
-
Use anti-static weigh boats to prevent dispersal of the fine powder.
-
Open the container with care, avoiding any sudden movements that could generate dust.[3]
-
Close the primary container tightly immediately after use.[3]
-
-
Post-Handling Decontamination:
-
Wipe down the work surface, balance, and any equipment used with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as contaminated waste.
-
Carefully doff PPE, starting with gloves (using the proper removal technique), followed by the lab coat, and finally eye protection, to prevent cross-contamination.[3]
-
Wash hands thoroughly with soap and water after removing all PPE.[3]
-
Workflow Visualization
The following diagram illustrates the logical flow for safely handling this compound.
Disposal Plan and Emergency Procedures
Proper waste management is a critical component of laboratory safety and environmental stewardship.
Waste Disposal:
-
Solid Waste: All unused or surplus this compound and any materials contaminated with it (e.g., gloves, weigh boats, paper towels) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous liquid waste container.
-
Disposal Method: All waste must be disposed of through a licensed professional waste disposal service.[3] Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[3]
Emergency First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek immediate medical attention.[3]
-
Skin Contact: Remove any contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, consult a physician.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Consult a physician immediately.[3]
By integrating these robust safety protocols into your daily laboratory operations, you can effectively mitigate the potential risks associated with handling this compound, ensuring a safe environment for groundbreaking research.
References
-
AFG Bioscience LLC. (2016). Safety Data Sheet: this compound. Available at: [Link]
- THOR Specialties (UK) LTD. (2019). Safety Data Sheet: ACTICIDE LT 2.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
- Apollo Scientific. (n.d.). Safety Data Sheet: 4-Hydroxyphenylacetaldehyde.
-
CP Lab Safety. (n.d.). Thiazole, 25g, Each. Available at: [Link]
-
GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Available at: [Link]
-
PubChem. (n.d.). Thiazole-4-carboxaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
BIOGEN Científica. (n.d.). This compound. Available at: [Link]
-
Cascioferro, S., Parrino, B., Carbone, D., Schillaci, D., Giovannetti, E., Cirrincione, G., & Diana, P. (2021). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of medicinal chemistry, 64(9), 5583–5619. Available at: [Link]
-
Tudor, R., Gîrd, C. E., Bîcu, E., & Vlase, L. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules, 26(16), 4979. Available at: [Link]
-
Althagafi, I., El-Metwaly, N., & Farghaly, T. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
